1-(Bromomethyl)-2-methoxybenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUNFWSVXRPCDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50200311 | |
| Record name | 1-(Bromomethyl)-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50200311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52289-93-7 | |
| Record name | 1-(Bromomethyl)-2-methoxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052289937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Bromomethyl)-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50200311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Bromomethyl)-2-methoxybenzene, tech | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Methoxybenzyl Bromide: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides a detailed overview of the core physical and chemical characteristics of 2-Methoxybenzyl bromide (CAS No. 52289-93-7), a key reagent in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a consolidated resource of its properties, handling information, and synthetic applications.
Core Physical and Chemical Properties
2-Methoxybenzyl bromide, with the IUPAC name 1-(bromomethyl)-2-methoxybenzene, is a substituted aromatic compound.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C8H9BrO | [1] |
| Molecular Weight | 201.06 g/mol | [1] |
| CAS Number | 52289-93-7 | [1] |
| Appearance | Data not consistently available for the 2-isomer. Isomers range from colorless to light yellow liquids or solids. | [2][3] |
| Melting Point | Data not available for the 2-isomer. 3-isomer: Not applicable (liquid at room temp). 4-isomer: 240 °C (decomposition may occur). 2-Methylbenzyl bromide: 16-20 °C. | [4] |
| Boiling Point | Data not available for the 2-isomer. 3-isomer: 152 °C. 4-isomer: 91 °C at 1 mmHg. 2-Methylbenzyl bromide: 216-217 °C at 742 mmHg. | [2][4] |
| Density | Data not available for the 2-isomer. 3-isomer: 1.436 g/mL at 25 °C. 4-isomer: 1.379 g/mL at 25 °C. 2-Methylbenzyl bromide: 1.381 g/mL at 25 °C. | [2][4] |
| Refractive Index | Data not available for the 2-isomer. 3-isomer: n20/D 1.575. 4-isomer: n20/D 1.5780. 2-Methylbenzyl bromide: n20/D 1.575. | [2][4] |
| Solubility | Soluble in organic solvents such as chloroform.[5] | [5] |
Synthesis and Reactivity
2-Methoxybenzyl bromide is typically synthesized from 2-methoxytoluene via a free-radical bromination reaction. This process often utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN).
Experimental Protocol: Synthesis of 2-Methoxybenzyl Bromide
A general procedure for the synthesis of a methoxybenzyl bromide from the corresponding methoxytoluene involves the following steps:
-
Dissolution : The starting material, 2-methoxytoluene, and N-bromosuccinimide (NBS) are dissolved in a suitable solvent, such as carbon tetrachloride.
-
Initiation : A radical initiator, for example, azobisisobutyronitrile (AIBN), is added to the mixture.
-
Reaction : The reaction mixture is heated and stirred, typically at the reflux temperature of the solvent, for several hours.
-
Work-up : Upon completion, the mixture is cooled and filtered to remove succinimide. The filtrate is then washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
Synthetic Applications: Benzyl Protection and Ether Synthesis
2-Methoxybenzyl bromide is a valuable reagent for the introduction of the 2-methoxybenzyl (OMB) protecting group for alcohols in organic synthesis. The OMB group offers distinct advantages in certain synthetic strategies due to its specific cleavage conditions. It is also utilized in Williamson ether synthesis to form 2-methoxybenzyl ethers.
The general mechanism for these reactions is a nucleophilic substitution (SN2) reaction, where a nucleophile (e.g., an alkoxide) attacks the electrophilic benzylic carbon, displacing the bromide ion.
Caption: Generalized SN2 reaction pathway for 2-Methoxybenzyl bromide.
Safety and Handling
2-Methoxybenzyl bromide is classified as a corrosive and lachrymatory substance.[6] It can cause severe skin burns and eye damage.[7] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.[7] The container should be tightly sealed to prevent exposure to moisture.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 3-メトキシベンジルブロミド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-Methoxybenzyl bromide, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. 4-Methoxybenzyl bromide | 2746-25-0 [chemicalbook.com]
- 5. 3-METHOXYBENZYL BROMIDE | 874-98-6 [chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. synquestlabs.com [synquestlabs.com]
In-Depth Technical Guide: 1-(Bromomethyl)-2-methoxybenzene
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the structural information, synthesis, and characterization of 1-(Bromomethyl)-2-methoxybenzene (CAS No. 52289-93-7), a key organic building block. This versatile reagent is frequently utilized in the synthesis of more complex molecular architectures, including pharmaceutical intermediates. Its utility stems from the reactive bromomethyl group, which serves as an effective electrophile for introducing the 2-methoxybenzyl moiety into various molecules.
Core Structural and Physical Data
This compound, also known as 2-methoxybenzyl bromide, is a white solid at standard temperature and pressure.[1] The quantitative physical and chemical properties are summarized below for quick reference.
| Property | Value | Citations |
| Molecular Formula | C₈H₉BrO | [2] |
| Molecular Weight | 201.06 g/mol | |
| CAS Number | 52289-93-7 | [2] |
| Melting Point | 47-50 °C | [3] |
| Boiling Point | 228 °C @ 760 mmHg118 °C @ 18 mmHg | [3][4] |
| Density | 1.406 g/cm³ | [3] |
| Flash Point | 90 °C | [3] |
| InChI Key | WAUNFWSVXRPCDQ-UHFFFAOYSA-N | [2] |
Spectroscopic and Characterization Data
Detailed spectroscopic analysis is crucial for the verification of the structure and purity of this compound. While experimentally published spectra are not consistently available in public databases, the following tables outline the predicted and expected data based on the compound's structure and analysis of close structural analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |
| ¹H NMR | 7.27-7.34 | Multiplet | 2H | Ar-H |
| 6.87-6.95 | Multiplet | 2H | Ar-H | |
| 4.58 | Singlet | 2H | -CH ₂Br | |
| 3.90 | Singlet | 3H | -OCH ₃ |
Solvent: CDCl₃
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present. The data below is based on the analysis of the structurally similar compound, 1-bromo-2-(methoxymethyl)benzene.[5]
| Wavenumber (cm⁻¹) | Tentative Assignment | Functional Group |
| ~3060 | C-H stretch | Aromatic |
| ~2950, ~2840 | C-H stretch | Aliphatic (CH₂, CH₃) |
| ~1590, ~1490 | C=C stretch | Aromatic ring |
| ~1250 | C-O-C stretch | Aryl-alkyl ether |
| ~750 | C-H out-of-plane bend | ortho-disubstituted benzene |
| ~650 | C-Br stretch | Alkyl bromide |
Mass Spectrometry (MS)
Under electron ionization (EI), the molecule is expected to fragment in a characteristic manner. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in distinctive M and M+2 isotope patterns for bromine-containing fragments.[6]
| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Description of Fragmentation |
| 200/202 | [C₈H₉BrO]⁺ | Molecular Ion (M⁺) |
| 121 | [C₈H₉O]⁺ | Loss of Bromine radical (•Br) to form the 2-methoxybenzyl cation |
| 91 | [C₇H₇]⁺ | Loss of CO from the 2-methoxybenzyl cation, rearrangement to tropylium (B1234903) ion |
Experimental Protocols
Detailed and reproducible experimental methods are essential for the synthesis and characterization of this compound.
Synthesis: Benzylic Bromination of 2-Methylanisole (B146520)
The most common and direct route to this compound is the free-radical bromination of the benzylic methyl group of 2-methylanisole using N-Bromosuccinimide (NBS).
Caption: Workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-methylanisole (1.0 eq.) in a non-polar solvent such as carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene.[7][8] Note: Solvents like acetonitrile (B52724) may promote undesired aromatic ring bromination.[9]
-
Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.05 eq.) and a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN, 0.02-0.04 eq.).[8]
-
Reaction Execution: Heat the mixture to reflux (approx. 77 °C for CCl₄). The reaction can be initiated by irradiation with a UV or a standard incandescent lamp to facilitate the homolytic cleavage of the initiator.[7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Purification: Transfer the filtrate to a separatory funnel and wash sequentially with aqueous sodium thiosulfate (B1220275) solution to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Isolation: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes) or by flash column chromatography on silica (B1680970) gel to yield the pure this compound.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified solid in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
Analysis: Process the spectra to identify chemical shifts (referenced to residual solvent signals), integration values, and coupling constants to confirm the structure.
Infrared (IR) Spectroscopy
-
Sample Preparation: As the compound is a solid, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, acquire the sample spectrum over a range of 4000 cm⁻¹ to 400 cm⁻¹.[5]
-
Analysis: Identify the characteristic absorption peaks corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount (~0.1 mg) of the sample in a volatile solvent like dichloromethane (B109758) or methanol.[6]
-
Data Acquisition: Introduce the sample into the mass spectrometer, typically via direct infusion or a GC inlet, using Electron Ionization (EI) at 70 eV.
-
Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and key fragment ions. Pay close attention to the isotopic pattern for bromine-containing fragments to confirm their composition.[6]
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. This compound | 52289-93-7 | Benchchem [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. 52289-93-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
The Versatile Synthon: A Technical Guide to 1-(Bromomethyl)-2-methoxybenzene and its Role in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 1-(Bromomethyl)-2-methoxybenzene, a key building block in organic synthesis, with a particular focus on its application in the development of Peroxisome Proliferator-Activated Receptor (PPAR) agonists. This document details its chemical identity, physical and chemical properties, synthesis protocols, and its application in the synthesis of bioactive molecules, supported by experimental procedures and pathway visualizations.
Chemical Identity and Synonyms
This compound is a substituted aromatic compound that serves as a valuable reagent in organic synthesis due to its reactive benzylic bromide functional group. It is known by several synonyms, which are often used interchangeably in scientific literature and chemical catalogs.
Table 1: Synonyms for this compound
| Synonym | CAS Number |
| 2-Methoxybenzyl bromide | 52289-93-7 |
| o-Methoxybenzyl bromide | 52289-93-7 |
| α-Bromo-2-methoxytoluene | 52289-93-7 |
| 2-(Bromomethyl)anisole | 52289-93-7 |
| Benzene, 1-(bromomethyl)-2-methoxy- | 52289-93-7 |
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in synthesis.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉BrO | [1] |
| Molecular Weight | 201.06 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 47-50 °C | |
| Boiling Point | 228.4 °C at 760 mmHg | [3][4] |
| Density | 1.406 g/cm³ | [4] |
| Flash Point | 90.3 °C | [3][4] |
| Vapor Pressure | 0.111 mmHg at 25°C | [4] |
| Solubility | Soluble in organic solvents such as dichloromethane (B109758) and toluene. |
Table 3: Spectroscopic Data for this compound
| Spectrum Type | Data | Source |
| ¹H-NMR (CDCl₃) | δ 7.27-7.34 (m, 2H), 6.87-6.95 (m, 2H), 4.58 (s, 2H), 3.90 (s, 3H) | [4] |
| ¹³C-NMR (CDCl₃) | Predicted values are available in chemical databases. | [5] |
Experimental Protocols: Synthesis and Application
Synthesis of this compound
The most common and effective method for the synthesis of this compound is the radical bromination of 2-methoxytoluene at the benzylic position. The Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like 2,2'-azobisisobutyronitrile (AIBN), is a well-established procedure for this transformation.[6]
Experimental Protocol: Benzylic Bromination of 2-Methoxytoluene (Wohl-Ziegler Reaction)
Materials:
-
2-Methoxytoluene
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or a greener alternative solvent like acetonitrile (B52724) or 1,2-dichlorobenzene[6][7]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methoxytoluene (1.0 equivalent).
-
Add the solvent of choice (e.g., carbon tetrachloride, 0.1-0.2 M concentration).
-
Add N-Bromosuccinimide (1.1 equivalents).
-
Add a catalytic amount of AIBN (0.02-0.05 equivalents).
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction can be initiated by visible light if a photochemical setup is available.[8]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed. The reaction time typically ranges from 2 to 8 hours.[6][7]
-
Upon completion, cool the reaction mixture to room temperature and then to 0 °C in an ice bath to precipitate the succinimide (B58015) byproduct.
-
Filter the mixture to remove the succinimide and wash the solid with a small amount of cold solvent.
-
Combine the filtrate and washings. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel.
Safety Precautions:
-
NBS is a lachrymator and should be handled in a well-ventilated fume hood.
-
AIBN is a potential explosion hazard and should be handled with care.
-
Chlorinated solvents are toxic and should be handled with appropriate personal protective equipment in a fume hood.
Application in the Synthesis of a PPARα/γ Dual Agonist
This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules, including dual agonists for Peroxisome Proliferator-Activated Receptors α and γ (PPARα/γ). These receptors are important drug targets for the treatment of metabolic disorders such as type 2 diabetes and dyslipidemia.
The following protocol is adapted from a patented synthesis of a series of 2,5-disubstituted indoles that act as PPARα/γ dual agonists.[9]
Experimental Protocol: Synthesis of a 2,5-disubstituted Indole (B1671886) PPARα/γ Dual Agonist Intermediate
This protocol describes the N-alkylation of an indole derivative with this compound.
Materials:
-
A suitable 2,5-disubstituted indole (e.g., methyl 5-bromo-2-methyl-1H-indole-3-carboxylate)
-
This compound
-
Potassium carbonate (K₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask containing the 2,5-disubstituted indole (1.0 equivalent) and potassium carbonate (1.5-2.0 equivalents), add anhydrous DMF.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add a solution of this compound (1.1-1.2 equivalents) in DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting indole.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (B1210297) (3 x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-alkylated indole intermediate.
This intermediate can then be further elaborated through subsequent synthetic steps to yield the final PPARα/γ dual agonist.
Signaling Pathways and Mechanism of Action
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. There are three main subtypes: PPARα, PPARγ, and PPARβ/δ. Agonists of these receptors are crucial in the management of metabolic diseases.
Upon binding to a ligand (agonist), PPARs undergo a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The PPAR-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
PPARα Signaling: Primarily expressed in the liver, heart, and skeletal muscle, PPARα activation leads to an increase in the expression of genes involved in fatty acid uptake, transport, and β-oxidation. This results in a reduction of circulating triglycerides.
PPARγ Signaling: Highly expressed in adipose tissue, PPARγ is a master regulator of adipogenesis. Its activation promotes the differentiation of preadipocytes into mature fat cells, enhances insulin (B600854) sensitivity, and improves glucose uptake in peripheral tissues.
Below are diagrams illustrating the general PPAR signaling pathway and the specific pathways for PPARα and PPARγ.
Caption: General PPAR Signaling Pathway.
Caption: PPARα Signaling Pathway.
Caption: PPARγ Signaling Pathway.
Conclusion
This compound is a synthetically valuable and versatile building block. Its utility is particularly evident in the field of medicinal chemistry, where it serves as a key precursor for the synthesis of PPAR agonists, a critical class of drugs for the management of metabolic diseases. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe use in research and drug development. The provided experimental protocols and pathway diagrams offer a practical resource for scientists working in this important area of therapeutic discovery.
References
- 1. This compound , 98% , 52289-93-7 - CookeChem [cookechem.com]
- 2. 52289-93-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. echemi.com [echemi.com]
- 4. This compound, CAS No. 52289-93-7 - iChemical [ichemical.com]
- 5. rsc.org [rsc.org]
- 6. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of novel PPARα/γ dual agonists as potential drugs for the treatment of the metabolic syndrome and diabetes type II designed using a new de novo design program PROTOBUILD - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 2-Methoxybenzyl Bromide
This technical guide is intended for researchers, scientists, and drug development professionals, providing in-depth information on the safety and handling precautions for 2-Methoxybenzyl bromide.
Hazard Identification and Classification
2-Methoxybenzyl bromide and its isomers are classified as hazardous chemicals. Based on the available data for related compounds, it is anticipated to be corrosive, a lachrymator, and may cause respiratory irritation.
GHS Hazard Statements for Related Compounds:
-
H318: Causes serious eye damage.[1]
Signal Word: Danger[1]
Hazard Pictograms:
-
Corrosion: GHS05
-
Irritant: GHS07
Physical and Chemical Properties
Quantitative data for 2-Methoxybenzyl bromide and its isomers are summarized in the table below. It is important to note that these values may vary slightly for the 2-isomer.
| Property | 2-Methoxybenzyl bromide | 3-Methoxybenzyl bromide | 4-Methoxybenzyl bromide |
| CAS Number | 52289-93-7 | 874-98-6 | 2746-25-0 |
| Molecular Formula | C₈H₉BrO | C₈H₉BrO | C₈H₉BrO |
| Molecular Weight | 201.06 g/mol | 201.06 g/mol | 201.06 g/mol |
| Boiling Point | No data available | 108-110 °C at 10 mmHg | 115-117 °C at 12 mmHg |
| Melting Point | No data available | No data available | 9-11 °C |
| Flash Point | No data available | >110 °C (>230 °F) | 110 °C (230 °F) |
| Density | No data available | 1.43 g/cm³ | 1.433 g/mL at 25 °C |
Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with 2-Methoxybenzyl bromide.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[3][5]
-
Avoid breathing mist, vapors, or spray.[3]
-
Do not get in eyes, on skin, or on clothing.[3]
-
Wash hands thoroughly after handling.[3]
-
Keep away from heat, sparks, and open flames.[4]
-
Incompatible with strong oxidizing agents and strong bases.[1][3]
Storage:
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and personal protective equipment are essential to prevent exposure.
| Control Parameter | Recommendation |
| Engineering Controls | Ensure adequate ventilation. Eyewash stations and safety showers should be readily accessible.[1][3] |
| Eye/Face Protection | Wear chemical safety goggles and a face shield.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber, Viton), a lab coat, and an apron or coveralls are required. Double gloving is recommended.[1] |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[1] |
First-Aid Measures
Immediate and appropriate first-aid is crucial in the event of exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3] |
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear full personal protective equipment.[2]
-
Containment and Cleaning: Absorb the spill with inert material such as sand, vermiculite, or earth.[2][3] Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[2][3]
-
Environmental Precautions: Prevent the chemical from entering drains or waterways.[3]
Experimental Workflow for Safe Handling
The following diagram illustrates a standard workflow for safely handling hazardous chemicals like 2-Methoxybenzyl bromide in a laboratory setting.
Caption: Workflow for the safe handling of 2-Methoxybenzyl bromide.
First-Aid Response to Exposure
This diagram outlines the immediate actions to take in case of accidental exposure to 2-Methoxybenzyl bromide.
Caption: First-aid decision tree for exposure to 2-Methoxybenzyl bromide.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[1]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides and hydrogen bromide.[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Toxicological Information
Disposal Considerations
Dispose of 2-Methoxybenzyl bromide and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[3]
This guide provides a foundation for the safe handling of 2-Methoxybenzyl bromide. Adherence to these precautions is essential for the protection of all laboratory personnel and the environment. Always prioritize a culture of safety and consult with your institution's environmental health and safety department for specific guidance.
References
Material safety data sheet for 1-(Bromomethyl)-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data, properties, and handling protocols for 1-(Bromomethyl)-2-methoxybenzene (CAS No. 52289-93-7). The information is intended for use by professionals in research and development.
Chemical Identification and Properties
This compound, also known as 2-methoxybenzyl bromide, is a versatile synthetic intermediate utilized in various chemical syntheses.[1] Its reactivity is primarily due to the bromomethyl group, which serves as a reactive site for nucleophilic substitution, making it a valuable alkylating agent.[1] This compound is a key building block for introducing the 2-methoxybenzyl moiety into diverse molecular structures.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 52289-93-7[1][2][3][4][5] |
| Molecular Formula | C₈H₉BrO[2][4][5] |
| Molecular Weight | 201.06 g/mol [1][2][3][5] |
| IUPAC Name | This compound[5] |
| Synonyms | 2-Methoxybenzyl bromide[3][4], o-Methoxybenzylbromide[4], 2-(Bromomethyl)anisole[4] |
| InChI Key | WAUNFWSVXRPCDQ-UHFFFAOYSA-N[1] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Physical Form | Solid[3] |
| Melting Point | 47-50 °C[3][4] |
| Boiling Point | 228.4 °C at 760 mmHg[2], 118 °C at 18 mmHg[3] |
| Density | 1.406 g/cm³[2] |
| Flash Point | 90.3 °C[2] |
| Vapor Pressure | 0.111 mmHg at 25°C[2] |
| Storage Temperature | -20°C |
Safety and Hazard Information
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[3][4][5] Appropriate personal protective equipment and handling procedures must be followed to ensure safety.
Table 3: GHS Hazard Classification
| Hazard Class | Category |
| Skin Corrosion/Irritation | 1B[5] |
| Serious Eye Damage/Eye Irritation | 1 |
Table 4: GHS Pictograms, Signal Word, and Hazard Statements
| Pictogram | Signal Word | Hazard Statement |
| GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[3][4][5] |
Table 5: GHS Precautionary Statements
| Code | Statement |
| P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[3][6] |
| P264 | Wash skin thoroughly after handling.[6] |
| P271 | Use only outdoors or in a well-ventilated area.[3][6] |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[3][6] |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[6] |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |
| P310 | Immediately call a POISON CENTER/doctor.[7] |
| P363 | Wash contaminated clothing before reuse.[7] |
| P405 | Store locked up.[8] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[8] |
Experimental Protocols: Handling, Storage, and First Aid
The following protocols are derived from standard safety data sheets and should be strictly adhered to when working with this compound.
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[8] Ensure that eyewash stations and safety showers are readily accessible.[9]
-
Personal Protective Equipment:
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[10] Do not breathe dust.[8] Wash hands thoroughly after handling and before eating, drinking, or smoking.[6]
Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][10] The recommended storage temperature is -20°C.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong bases, acids, alcohols, and amines.[6][8]
First Aid Measures
-
Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[8] Seek immediate medical attention.[8]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[8] Seek immediate medical attention.[8]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[8] Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting.[10] Rinse mouth with water and seek immediate medical attention.[8][10]
Hazard Identification and Response Workflow
The following diagram illustrates a logical workflow for identifying and responding to hazards associated with this compound.
Caption: Hazard identification and emergency response workflow.
References
- 1. This compound | 52289-93-7 | Benchchem [benchchem.com]
- 2. This compound, CAS No. 52289-93-7 - iChemical [ichemical.com]
- 3. 52289-93-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. echemi.com [echemi.com]
- 5. This compound | C8H9BrO | CID 40308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. synquestlabs.com [synquestlabs.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
The Chemical Stability of 2-Methoxybenzyl Bromide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxybenzyl bromide is a crucial reagent and intermediate in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. Its utility is, however, intrinsically linked to its chemical stability. This technical guide provides a comprehensive overview of the factors influencing the stability of 2-Methoxybenzyl bromide, including its susceptibility to solvolysis, thermal decomposition, and photodegradation. Detailed experimental protocols for assessing its stability are provided, alongside a comparative analysis with its isomers to offer a predictive understanding of its reactivity and shelf-life. This document aims to equip researchers and drug development professionals with the necessary knowledge for the effective handling, storage, and application of this versatile chemical entity.
Introduction
Substituted benzyl (B1604629) bromides are a class of organic compounds widely employed as alkylating agents in organic synthesis. The presence of substituents on the aromatic ring can significantly modulate the reactivity and stability of the benzylic carbon-bromine bond. The methoxy (B1213986) group (-OCH₃), in particular, exerts a strong electronic influence that can either stabilize or destabilize the molecule depending on its position relative to the bromomethyl group. 2-Methoxybenzyl bromide, with the methoxy group in the ortho position, presents a unique stability profile that is critical to understand for its successful use in multi-step syntheses, particularly in the context of drug development where purity and impurity profiles are of paramount importance.
This guide delves into the core aspects of the chemical stability of 2-Methoxybenzyl bromide, providing both qualitative and quantitative insights where available. It serves as a practical resource for scientists to anticipate potential degradation pathways, design appropriate stability studies, and implement handling and storage procedures that preserve the integrity of this important synthetic building block.
Chemical Stability Profile
The stability of 2-Methoxybenzyl bromide is primarily dictated by its susceptibility to nucleophilic substitution reactions, where the bromide ion acts as a leaving group. The rate and mechanism of these reactions are influenced by the solvent, temperature, and the presence of light.
Solvolysis and Hydrolytic Stability
Solvolysis, the reaction of the substrate with the solvent, is a primary degradation pathway for benzyl bromides, especially in protic nucleophilic solvents such as water, alcohols, and carboxylic acids. The reaction proceeds via either a unimolecular (Sₙ1) or a bimolecular (Sₙ2) mechanism, or a borderline mechanism.
The position of the methoxy group on the aromatic ring plays a critical role in determining the rate and mechanism of solvolysis. Electron-donating groups, such as a methoxy group, can stabilize the formation of a benzylic carbocation intermediate, thereby favoring an Sₙ1 pathway. This effect is most pronounced when the methoxy group is in the para position, where it can directly stabilize the positive charge through resonance.
Table 1: Predicted Relative Solvolysis Rates of Methoxybenzyl Bromide Isomers
| Isomer | Methoxy Group Position | Predicted Relative Solvolysis Rate | Predominant Mechanism | Rationale |
| 4-Methoxybenzyl bromide | Para | Highest | Sₙ1 | Strong resonance stabilization of the benzylic carbocation by the para-methoxy group.[1] |
| 2-Methoxybenzyl bromide | Ortho | Intermediate | Borderline Sₙ1/Sₙ2 | The ortho-methoxy group provides some resonance stabilization, but steric hindrance may slightly impede carbocation formation and solvent approach compared to the para isomer. |
| 3-Methoxybenzyl bromide | Meta | Low | Sₙ2 | The meta-methoxy group offers only inductive electron-donating effects and no direct resonance stabilization of the benzylic carbocation. |
The primary degradation products of hydrolysis are 2-methoxybenzyl alcohol and hydrobromic acid. In alcoholic solvents, the corresponding 2-methoxybenzyl ether will be formed.
Thermal Stability
Under typical laboratory and storage conditions (ambient temperature), 2-methoxybenzyl bromide is expected to be reasonably stable in the absence of nucleophiles. However, like most benzyl halides, it can undergo decomposition at elevated temperatures. The high reactivity of substituted benzyl bromides often correlates with lower thermal stability, especially for those with multiple electron-donating groups.[2]
High-temperature decomposition is likely to proceed through radical mechanisms, initiated by the homolytic cleavage of the C-Br bond to form a 2-methoxybenzyl radical. This radical can then undergo a variety of complex reactions, including rearrangement and fragmentation.
Photostability
Many benzyl bromides are known to be sensitive to light. Photodegradation can occur through the absorption of UV light, leading to the homolytic cleavage of the C-Br bond and the formation of radicals. These radicals can then initiate chain reactions, leading to a variety of degradation products and polymerization. Therefore, it is crucial to protect 2-methoxybenzyl bromide from light during storage and handling.
Recommended Storage and Handling
To ensure the long-term stability and purity of 2-methoxybenzyl bromide, the following storage and handling procedures are recommended:
-
Storage Conditions: Store in a tightly sealed, amber glass container in a cool, dry, and well-ventilated area.[3] Protection from moisture is critical to prevent hydrolysis. Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidation and reaction with atmospheric moisture.
-
Temperature: Store at refrigerated temperatures (2-8 °C) to minimize the rate of any potential decomposition reactions.
-
Light: Protect from light at all times.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and nucleophiles (e.g., water, alcohols, amines).
Experimental Protocols for Stability Assessment
A comprehensive assessment of the chemical stability of 2-methoxybenzyl bromide requires a series of well-defined experiments. The following protocols are provided as a guide for researchers.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.[4]
Table 2: Conditions for Forced Degradation Studies
| Stress Condition | Proposed Method |
| Acid Hydrolysis | Dissolve 2-methoxybenzyl bromide in a suitable organic solvent (e.g., acetonitrile) and treat with 0.1 M HCl at 60 °C for 24 hours. |
| Base Hydrolysis | Dissolve 2-methoxybenzyl bromide in a suitable organic solvent (e.g., acetonitrile) and treat with 0.1 M NaOH at room temperature for 1 hour. |
| Oxidative Degradation | Dissolve 2-methoxybenzyl bromide in a suitable organic solvent (e.g., acetonitrile) and treat with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Store the solid compound at 60 °C for 7 days. |
| Photodegradation | Expose the solid compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[5][6] A control sample should be protected from light. |
Stability-Indicating HPLC-UV Method
A stability-indicating analytical method is crucial for quantifying the decrease of the active substance and the increase of degradation products over time. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is generally suitable for this purpose.[7][8]
Table 3: Starting Parameters for a Stability-Indicating HPLC-UV Method
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 50-90% B; 20-25 min: 90% B; 25-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples should be used to demonstrate the specificity of the method, ensuring that all degradation products are well-separated from the parent peak and from each other.
Visualizations
Logical Workflow for Stability Assessment
Caption: A logical workflow for the comprehensive stability assessment of 2-Methoxybenzyl Bromide.
Signaling Pathway for Solvolysis
Caption: The competing Sₙ1 and Sₙ2 pathways for the solvolysis of 2-Methoxybenzyl Bromide.
Conclusion
The chemical stability of 2-methoxybenzyl bromide is a multifaceted issue that is critical for its effective use in research and development. Its primary mode of degradation is through solvolysis, a reaction whose rate is highly dependent on the solvent system. Based on established principles of physical organic chemistry, 2-methoxybenzyl bromide is expected to be more reactive towards solvolysis than the meta-isomer but less reactive than the para-isomer. It is also sensitive to light and should be handled and stored accordingly.
For researchers and drug development professionals, a thorough understanding of these stability characteristics is essential. The implementation of forced degradation studies and the development of a robust, stability-indicating analytical method are crucial steps in ensuring the quality and reliability of synthetic processes that utilize 2-methoxybenzyl bromide. By following the guidelines and protocols outlined in this document, scientists can mitigate the risks associated with the instability of this compound and harness its full potential as a valuable synthetic intermediate.
References
- 1. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
Spectroscopic Profile of 1-(Bromomethyl)-2-methoxybenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1-(Bromomethyl)-2-methoxybenzene (also known as 2-methoxybenzyl bromide) is a vital reagent in organic synthesis, serving as a key building block for introducing the 2-methoxybenzyl moiety into a range of molecular architectures.[1] Its utility is primarily defined by the reactive bromomethyl group, which readily participates in nucleophilic substitution reactions. The ortho-positioned methoxy (B1213986) group electronically influences this reactivity, stabilizing the transition state and making it an effective alkylating agent.[1] This guide provides a consolidated overview of the available spectroscopic data for this compound, outlines standard experimental protocols for data acquisition, and illustrates its core chemical reactivity.
Data Presentation: Spectroscopic Summary
The following tables summarize the key spectroscopic data for this compound (CAS No: 52289-93-7).
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |
| ¹H NMR | 7.27 - 7.34 | Multiplet | Aromatic Protons |
| 6.87 - 6.95 | Multiplet | Aromatic Protons | |
| 4.58 | Singlet | -CH₂Br | |
| 3.90 | Singlet | -OCH₃ | |
| ¹³C NMR | ~157 (predicted range) | Singlet | C-OCH₃ (Aromatic) |
| ~128-130 (predicted range) | Doublet | Aromatic CH | |
| ~127 (predicted range) | Singlet | C-CH₂Br (Aromatic) | |
| ~121 (predicted range) | Doublet | Aromatic CH | |
| ~110 (predicted range) | Doublet | Aromatic CH | |
| 55-56 (predicted range) | Quartet | -OCH₃ | |
| ~30 | Triplet | -CH₂Br |
¹H NMR data is based on prediction in CDCl₃ solvent.[2] ¹³C NMR data, apart from the -CH₂Br signal, is based on typical chemical shift ranges for substituted anisoles.
Table 2: Mass Spectrometry (MS) Data
| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Notes |
| 200 / 202 | [C₈H₉BrO]⁺ | Molecular Ion (M⁺) peak, showing the characteristic ~1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br). |
| 121 | [C₈H₉O]⁺ | 2-methoxybenzyl cation; loss of Bromine radical. |
| 91 | [C₇H₇]⁺ | Tropylium ion; a common rearrangement product for benzyl-type structures. |
| 79 / 81 | [Br]⁺ | Bromine ion. |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) Range | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 3000 - 2850 | C-H Stretch | Aliphatic (-CH₂- and -OCH₃) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O-C Asymmetric Stretch | Aryl-alkyl ether |
| ~1025 | C-O-C Symmetric Stretch | Aryl-alkyl ether |
| 700 - 500 | C-Br Stretch | Alkyl bromide |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is suitable for acquiring both ¹H and ¹³C NMR spectra.
-
Sample Preparation: Weigh approximately 5-10 mg of this compound into a clean, dry vial.[3]
-
Dissolution: Add 0.7 - 1.0 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a reference standard like tetramethylsilane (B1202638) (TMS).[3] Agitate the vial to ensure the sample is fully dissolved.
-
Transfer: Using a pipette, transfer the clear solution into a standard 5 mm NMR tube, ensuring no solid particles are transferred. The solution depth should be approximately 4-5 cm.[3]
-
Acquisition: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.
-
Spectrometer Setup: Shim the magnetic field to ensure homogeneity. Set the appropriate acquisition parameters (e.g., pulse sequence, acquisition time, relaxation delay) for both ¹H and ¹³C nuclei. For ¹³C, a longer acquisition time with more scans is typically required due to the low natural abundance.
-
Data Processing: After data acquisition, perform a Fourier transform on the Free Induction Decay (FID) signal. Phase the resulting spectrum and calibrate the chemical shift scale using the TMS reference signal (0.00 ppm). Integrate the signals for ¹H NMR and identify the peak positions for both ¹H and ¹³C spectra.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The Thin Solid Film method is often preferred for solid samples.
-
Sample Preparation: Place a small amount (~20-50 mg) of solid this compound into a small vial. Add a few drops of a volatile solvent, such as methylene (B1212753) chloride or acetone, to completely dissolve the solid.
-
Film Deposition: Using a pipette, place one or two drops of the solution onto the surface of a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).
-
Solvent Evaporation: Allow the solvent to fully evaporate in a fume hood. A thin, solid film of the compound will remain on the plate. The ideal film should be semi-transparent.
-
Background Spectrum: Place the empty salt plate (or an identical clean plate) in the spectrometer's sample holder and run a background scan to record the spectrum of the salt plate and atmospheric CO₂/H₂O.
-
Sample Spectrum: Place the salt plate with the sample film into the holder and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
-
Cleaning: After analysis, thoroughly clean the salt plate with an appropriate solvent (e.g., acetone) and return it to a desiccator for storage.[2]
Electron Ionization Mass Spectrometry (EI-MS)
This protocol is standard for volatile, thermally stable organic compounds.
-
Sample Introduction: Introduce a small quantity (typically 1-2 mg or less) of the sample into the instrument.[4] For a solid, this is often done using a direct insertion probe. The sample is placed in a small capillary tube at the end of the probe.
-
Volatilization: Insert the probe into the high-vacuum region of the ion source. The probe is gently heated (up to 400 °C if necessary) to volatilize the sample into the gas phase.[4]
-
Ionization: The gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV). This collision ejects an electron from the molecule, creating a positively charged molecular ion (M⁺) and causing extensive, reproducible fragmentation.[4][5]
-
Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum that plots relative intensity versus m/z.
Mandatory Visualization: Reactivity Profile
This compound is an electrophilic reagent whose reactivity is centered on the benzylic carbon. The ortho-methoxy group enhances its reactivity towards nucleophiles by stabilizing the developing positive charge in the transition state of Sₙ1-type reactions or by inductive effects in Sₙ2-type reactions. The following diagram illustrates its utility in forming new carbon-carbon and carbon-heteroatom bonds via nucleophilic substitution.
Caption: Nucleophilic substitution pathways of this compound.
References
An In-depth Technical Guide to the 1H NMR Spectrum of 2-Methoxybenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methoxybenzyl bromide. The information contained herein is essential for the structural elucidation and purity assessment of this important reagent in various synthetic applications, including pharmaceutical research and development.
Chemical Structure and Proton Environments
2-Methoxybenzyl bromide, also known as 1-(bromomethyl)-2-methoxybenzene, possesses a distinct set of proton environments that give rise to a characteristic 1H NMR spectrum. The structure and numbering of the protons are illustrated below.
An In-depth Technical Guide to the Reactivity Profile of 1-(Bromomethyl)-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Bromomethyl)-2-methoxybenzene, also known as 2-methoxybenzyl bromide, is a versatile organic building block of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, comprising a reactive benzylic bromide and an electron-donating methoxy (B1213986) group in the ortho position, dictate its reactivity and render it a valuable precursor for the synthesis of a wide array of complex molecules and pharmaceutical intermediates.[1] This technical guide provides a comprehensive overview of the reactivity profile of this compound, detailing its physicochemical properties, spectroscopic data, and key chemical transformations. Emphasis is placed on nucleophilic substitution, palladium-catalyzed cross-coupling reactions, Grignard reagent formation, and the Wittig reaction. Detailed experimental protocols and reaction mechanisms are provided to facilitate its application in a laboratory setting.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of this compound is crucial for its handling, characterization, and use in synthesis.
Physicochemical Data
The key physicochemical properties of this compound are summarized in Table 1. This compound is a solid at room temperature and requires careful handling due to its corrosive nature.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉BrO | [3] |
| Molecular Weight | 201.06 g/mol | [4] |
| CAS Number | 52289-93-7 | [1] |
| Appearance | Solid | |
| Melting Point | 47-50 °C | [2][3][4] |
| Boiling Point | 228 °C | [2][3][4] |
| Density | 1.406 g/cm³ | [2][4][5] |
| Flash Point | 90 °C | [2][3][4] |
| Storage Temperature | -20 °C |
Spectroscopic Data
Spectroscopic data is essential for the identification and purity assessment of this compound. Representative NMR data are presented in Table 2.
Table 2: Spectroscopic Data for this compound
| Technique | Parameter | Value (ppm) | Assignment | Reference(s) |
| ¹H NMR (CDCl₃) | Chemical Shift (δ) | ~4.58 | s, 2H, -CH₂Br | [5] |
| Chemical Shift (δ) | ~3.90 | s, 3H, -OCH₃ | [5] | |
| Chemical Shift (δ) | ~6.87-7.34 | m, 4H, Aromatic H | [5] | |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) | ~30 | -CH₂Br | |
| Chemical Shift (δ) | ~55 | -OCH₃ | ||
| Chemical Shift (δ) | ~110-158 | Aromatic C |
Note: The exact chemical shifts can vary depending on the solvent and instrument used.
Core Reactivity Profile
The primary site of reactivity in this compound is the benzylic carbon of the bromomethyl group. The carbon-bromine bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. The ortho-methoxy group exerts a significant electronic influence, being an electron-donating group that can stabilize the transition state in reactions involving the benzylic position, thereby enhancing its utility as an alkylating agent.[1]
Nucleophilic Substitution Reactions
This compound readily undergoes nucleophilic substitution reactions, primarily via an Sₙ2 mechanism, with a variety of nucleophiles.[1] This allows for the introduction of diverse functional groups at the benzylic position.
Caption: Generalized workflow for nucleophilic substitution.
Reaction with alkoxides or phenoxides provides a straightforward route to the corresponding 2-methoxybenzyl ethers. This is a classic example of the Williamson ether synthesis.
Experimental Protocol: Synthesis of 1-(Ethoxymethyl)-2-methoxybenzene
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol (B145695). Carefully add sodium metal in small portions with stirring until all the sodium has reacted.
-
Reaction: To the freshly prepared sodium ethoxide solution, add a solution of this compound in anhydrous ethanol dropwise at room temperature.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired ether.
Primary and secondary amines, as well as azide (B81097) ions, are effective nucleophiles for the displacement of the bromide, leading to the formation of 2-methoxybenzylamines and 2-methoxybenzyl azide, respectively.[1]
Experimental Protocol: Synthesis of N-(2-Methoxybenzyl)piperidine
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent such as acetonitrile (B52724) or dimethylformamide (DMF).
-
Addition of Amine: Add piperidine (B6355638) (typically 1.1-1.5 equivalents) and a base such as potassium carbonate (to neutralize the HBr formed) to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work-up: Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate. Dissolve the residue in an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography to afford N-(2-methoxybenzyl)piperidine.
Caption: The concerted Sₙ2 reaction mechanism.
Suzuki-Miyaura Cross-Coupling
The aryl bromide functionality of a derivative of this compound can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various boronic acids to form C-C bonds, leading to the synthesis of biaryl compounds.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
-
Reaction Setup: To an oven-dried Schlenk flask, add the 1-bromo-2-((methoxymethoxy)methyl)benzene (B1279801) derivative (1.0 equiv.), phenylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene (B28343) and water.
-
Reaction: Heat the mixture with vigorous stirring (e.g., at 90-100 °C) and monitor the reaction by TLC.
-
Work-up: After cooling, dilute the mixture with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Table 3: Representative Conditions for Suzuki Coupling of Aryl Bromides
| Catalyst System | Aryl Halide | Boronic Acid/Ester | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| PdCl₂(dppf)·CH₂Cl₂ | Aryl Bromide | Arylboronic Acid | K₂CO₃ | Toluene/H₂O | 90 | 12 | 80-95 |
| Pd(PPh₃)₄ | Aryl Bromide | Arylboronic Acid | Na₂CO₃ | DME/H₂O | 80 | 16 | 75-90 |
| Pd(OAc)₂ / SPhos | Aryl Bromide | Arylboronic Acid | K₃PO₄ | Toluene/H₂O | 100 | 8 | 85-98 |
Note: Yields are typical for analogous aryl bromides and may vary for this compound derivatives.
Grignard Reagent Formation
This compound can be used to prepare a Grignard reagent by reacting it with magnesium metal in an anhydrous ether solvent. The resulting organomagnesium compound is a potent nucleophile and a strong base.
Caption: Generalized workflow for Grignard synthesis.
Experimental Protocol: Preparation of (2-Methoxybenzyl)magnesium Bromide and Reaction with Acetone (B3395972)
-
Apparatus Setup: All glassware must be rigorously dried in an oven and assembled under a dry, inert atmosphere.
-
Initiation: Place magnesium turnings in a flask with a small crystal of iodine and a small amount of anhydrous diethyl ether. Add a small portion of a solution of this compound in anhydrous ether. The disappearance of the iodine color and gentle bubbling indicate the initiation of the reaction.
-
Formation: Add the remaining solution of this compound dropwise to maintain a gentle reflux. After the addition is complete, continue to stir until most of the magnesium is consumed.
-
Reaction with Electrophile: Cool the Grignard reagent solution in an ice bath and add a solution of dry acetone in anhydrous ether dropwise.
-
Work-up: After the addition is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Purification: Extract the product with diethyl ether, wash the organic layer, dry it, and remove the solvent. The resulting tertiary alcohol can be purified by distillation or chromatography.
Wittig Reaction
This compound can be converted into a phosphonium (B103445) salt by reaction with triphenylphosphine (B44618). Subsequent deprotonation with a strong base generates a phosphorus ylide (Wittig reagent), which can then react with aldehydes or ketones to form alkenes.
Experimental Protocol: Synthesis of 2-Methoxy-1-(2-phenylethenyl)benzene
-
Phosphonium Salt Formation: Reflux a solution of this compound and triphenylphosphine in a suitable solvent like toluene to form the corresponding phosphonium bromide.
-
Ylide Generation: Suspend the dried phosphonium salt in anhydrous THF and cool it in an ice bath. Add a strong base such as n-butyllithium or sodium hydride to generate the deep red-colored ylide.
-
Wittig Reaction: To the ylide solution, add a solution of benzaldehyde (B42025) in THF dropwise at low temperature.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash and dry the organic layer. After removing the solvent, the crude product is purified by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Store the compound at -20 °C to maintain its stability.
Conclusion
This compound is a highly valuable and reactive intermediate in organic synthesis. Its reactivity is dominated by the electrophilic nature of the benzylic carbon, which is further influenced by the ortho-methoxy group. This guide has detailed its key transformations, including nucleophilic substitutions, Suzuki-Miyaura couplings, Grignard reactions, and the Wittig reaction, providing foundational experimental protocols for its use. The versatility of this reagent makes it a cornerstone for the synthesis of a diverse range of target molecules in pharmaceutical and materials science research. Careful handling and adherence to safety protocols are paramount when working with this compound.
References
Introduction to 2-methoxybenzyl protecting group
An In-Depth Technical Guide to the Methoxybenzyl Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of multi-step organic synthesis, the strategic use of protecting groups is fundamental to achieving target molecules with high efficiency and stereocontrol. The methoxybenzyl ethers, particularly the para-methoxybenzyl (PMB or MPM) group, serve as a versatile and widely used protecting group for hydroxyl functionalities.[1][2] Its popularity stems from its general stability across a range of conditions and, most notably, its unique susceptibility to mild oxidative cleavage, which provides a critical layer of orthogonality in complex synthetic strategies.[1][3]
This guide provides a comprehensive overview of the methoxybenzyl protecting group, with a primary focus on the extensively documented 4-methoxybenzyl (PMB) isomer. We will also address the properties and reactivity of the 2-methoxybenzyl (ortho-methoxybenzyl, OMB) and dimethoxybenzyl (DMB) analogues where applicable. This document details the methods for its introduction and removal, presents quantitative data in structured tables, provides detailed experimental protocols, and illustrates key chemical principles through diagrams.
Core Properties and Principles
The key feature of methoxybenzyl ethers is the electron-donating methoxy (B1213986) group on the aromatic ring. This substituent enhances the electron density of the benzyl (B1604629) system, making it significantly more susceptible to both oxidative and acidic cleavage compared to the unsubstituted benzyl (Bn) group.[4] This increased reactivity is the foundation of its utility, allowing for selective deprotection under mild conditions that leave other protecting groups, including benzyl ethers, intact.[3][5]
The general stability profile is characterized by:
-
Stability towards basic, nucleophilic, and many reducing conditions.[6]
-
Lability towards specific oxidative reagents (e.g., DDQ, CAN) and strong acids (e.g., TFA).[3][6]
Protection of Alcohols
The most common method for the formation of methoxybenzyl ethers is the Williamson ether synthesis, which involves the deprotonation of an alcohol with a base followed by an SN2 reaction with a methoxybenzyl halide.[1] For substrates that are sensitive to basic conditions, alternative methods using reagents like methoxybenzyl trichloroacetimidate (B1259523) under acidic catalysis or specialized reagents for neutral conditions have been developed.[3][7]
Table 1: Representative Conditions for the Protection of Alcohols as Methoxybenzyl (MB) Ethers
| Reagent System | Base/Catalyst | Solvent(s) | Temp. (°C) | Time | Typical Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 4-MeO-BnCl (PMB-Cl) | NaH | DMF / THF | 0 to RT | 1-4 h | >90% | Standard Williamson ether synthesis; suitable for primary and secondary alcohols.[1] |
| 4-MeO-BnBr (PMB-Br) | NaH | THF / DMF | 0 | 1 h | High | Similar to PMB-Cl, often used interchangeably.[1] |
| 4-MeO-BnOH | Amberlyst-15 | Dichloromethane | RT | 2-12 h | 85-95% | A heterogeneous acidic catalyst, avoiding the use of hazardous benzyl halides.[8] |
| 2-(4-MeO-BnO)-lepidine + MeOTf | MgO or K₂CO₃ | Toluene / PhCF₃ | RT | 30-60 min | 80-99% | Protection under neutral conditions, suitable for acid- and base-sensitive substrates.[7] |
| 4-MeO-Bn-O(C=NH)CCl₃ | TfOH (cat.) | Dichloromethane | RT | 1-3 h | >90% | For base-sensitive compounds; proceeds under acidic conditions.[3] |
Experimental Protocol 1: Protection of a Primary Alcohol using Williamson Ether Synthesis
This protocol is adapted from a standard procedure for PMB ether formation.[1]
Reagents:
-
Starting Material (SM) alcohol (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (4.0 equiv)
-
p-Methoxybenzyl bromide (PMB-Br) (2.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
1M Sodium methoxide (B1231860) in Methanol (for quenching)
-
Ethyl acetate (B1210297) (EtOAc)
-
Water and Brine
Procedure:
-
Dissolve the starting alcohol (1.0 equiv) in a mixture of anhydrous THF-DMF (e.g., 100 mL-30 mL for 15 mmol scale).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add the sodium hydride (4.0 equiv) portionwise to the cooled solution.
-
Stir the mixture at 0 °C until gas evolution ceases.
-
Slowly add a solution of p-methoxybenzyl bromide (2.0 equiv) in THF (e.g., 25 mL) to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C for 1 hour, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of 1M NaOMe in MeOH (e.g., 15 mL).
-
Dilute the mixture with EtOAc (e.g., 300 mL) and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Deprotection of Methoxybenzyl Ethers
The selective cleavage of methoxybenzyl ethers is a cornerstone of their utility. This is most famously achieved via oxidation, but acidic conditions are also effective.
Oxidative Cleavage
The electron-rich nature of the methoxybenzyl group makes it highly susceptible to cleavage by single-electron oxidants. The most common reagent for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).[9] The reaction proceeds under neutral, mild conditions, typically in a dichloromethane/water solvent system.[10] Ceric ammonium (B1175870) nitrate (B79036) (CAN) is another effective oxidant.[5] The reactivity order for oxidative cleavage is generally Dimethoxybenzyl (DMB) > Methoxybenzyl (PMB/OMB) > Benzyl (Bn), allowing for selective deprotection.[3][10]
Table 2: Oxidative Deprotection of Methoxybenzyl (MB) Ethers with DDQ
| Substrate Type | DDQ (equiv) | Solvent System | Temp. (°C) | Time | Typical Yield (%) | Ref. |
|---|---|---|---|---|---|---|
| PMB-protected alcohol | 1.3 | CH₂Cl₂ / pH 7 Buffer (18:1) | 0 to RT | 1 h | 97% | [1] |
| PMB-protected thioglycoside | 2.3 | CH₂Cl₂ / H₂O (17:1) | 0 to RT | 1.5 h | 78% | [5] |
| N-PMB carbazole | 2.2 | Toluene / H₂O | 80 | 71 h | 79% | [11] |
| OMB-protected alcohol | 1.5 | CH₂Cl₂ / H₂O (18:1) | RT | 20 min | 96% | [12] |
| DMB-protected alcohol | 1.1 - 1.5 | CH₂Cl₂ / H₂O | 0 to RT | 1-4 h | ~95% |[13] |
Experimental Protocol 2: Deprotection of a PMB Ether using DDQ
This protocol provides a general and highly efficient procedure for the oxidative cleavage of a PMB ether.[1][5]
Reagents:
-
PMB-protected substrate (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.3 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Aqueous buffer (e.g., 0.1 M pH 7 sodium phosphate (B84403) buffer or water)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the PMB-protected substrate in a solvent system of CH₂Cl₂ and buffer (e.g., 18:1 ratio, to achieve ~0.05 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add solid DDQ (1.3 equiv) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring progress by TLC. The reaction mixture will typically turn dark.
-
Upon completion, the crude mixture can be directly loaded onto a silica gel column for purification. Alternatively, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous phase with CH₂Cl₂.
-
Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.
Acidic Cleavage
Methoxybenzyl ethers can also be cleaved under acidic conditions, often using trifluoroacetic acid (TFA). These conditions are harsher than oxidative cleavage and may not be compatible with other acid-sensitive protecting groups like silyl (B83357) ethers or acetals. The lability to acid follows the same trend as oxidative cleavage: DMB > PMB > Bn.[4] This differential lability allows for the selective removal of a DMB group in the presence of a PMB group with dilute acid.[6]
Table 3: Representative Conditions for Acidic Deprotection
| Protecting Group | Acid System | Solvent | Temp. (°C) | Time | Typical Yield (%) | Notes |
|---|---|---|---|---|---|---|
| PMB | TFA (reflux) | N/A | Reflux | 24 h | Good | Used for deprotection of N-PMB pyrazolones. |
| DMB | 10-20% TFA | Dichloromethane | RT | < 1 h | High | Milder conditions compared to PMB cleavage.[4] |
| PMB | SnCl₄ / PhSH | Dichloromethane | -78 | 5 min | >90% | Lewis acid with a soft nucleophile; avoids DDQ for sensitive substrates. |
| N-PMB indole (B1671886) | TFA (hot) | N/A | Heat | 3 h | 52% | DDQ was ineffective for this substrate, requiring acidic cleavage.[11] |
Reactivity, Selectivity, and Orthogonality
The true power of the methoxybenzyl group lies in its unique reactivity profile, which enables its use in orthogonal protection strategies. It can be selectively removed without affecting numerous other common protecting groups.
Table 4: Orthogonality Profile - Stability of Common Protecting Groups to PMB Cleavage Conditions
| Protecting Group | Type | Stable to DDQ? | Stable to TFA? | Notes |
|---|---|---|---|---|
| Benzyl (Bn) | Ether | Yes | Yes (Generally) | Bn ethers are cleaved much more slowly by DDQ.[5] |
| tert-Butyldimethylsilyl (TBS) | Silyl Ether | Yes | No | Stable to oxidative conditions but highly acid-labile.[1] |
| Acetyl (Ac) | Ester | Yes | Yes | Stable to both DDQ and standard acidic deprotection. |
| Benzoyl (Bz) | Ester | Yes | Yes | Stable to both DDQ and standard acidic deprotection.[1] |
| tert-Butoxycarbonyl (Boc) | Carbamate | Yes | No | Highly acid-labile. |
| Fluorenylmethyloxycarbonyl (Fmoc) | Carbamate | Yes | Yes | Base-labile, but stable to DDQ and acid.[6] |
| Tetrahydropyranyl (THP) | Acetal | Yes | No | Stable to DDQ but cleaves under acidic conditions.[1] |
| Methoxymethyl (MOM) | Acetal | Yes | No | Stable to DDQ but cleaves under acidic conditions.[1] |
Visualizations of Key Concepts and Workflows
General Protection & Deprotection Workflow
Caption: General workflow for the protection of an alcohol as a PMB ether and its subsequent oxidative deprotection.
Mechanism of DDQ-Mediated Deprotection
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. benchchem.com [benchchem.com]
- 4. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. US7960553B1 - Reagent for synthesis of para-methoxbenzyl (PMB) ethers and associated methods - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Specific removal of o-methoxybenzyl protection by DDQ oxidation. | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. electronicsandbooks.com [electronicsandbooks.com]
Methodological & Application
Synthesis of 2-Methoxybenzyl Ethers Using 1-(Bromomethyl)-2-methoxybenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-methoxybenzyl (OMB) ethers, a valuable protecting group for alcohols in multi-step organic synthesis. The use of 1-(bromomethyl)-2-methoxybenzene as the key reagent allows for the efficient protection of a wide range of hydroxyl-containing compounds, including primary, secondary, and phenolic alcohols. The 2-methoxybenzyl group offers distinct advantages, including its relative stability to various reaction conditions and the availability of specific methods for its removal.
Introduction to 2-Methoxybenzyl Ethers
The 2-methoxybenzyl (OMB) group is a popular choice for the protection of alcohols due to its enhanced acid lability compared to the simple benzyl (B1604629) (Bn) group, and its alternative cleavage conditions relative to the more common para-methoxybenzyl (PMB) ether. The introduction of the methoxy (B1213986) group at the ortho position influences the electronic properties of the benzyl group, facilitating its removal under specific oxidative or acidic conditions. This allows for selective deprotection in the presence of other protecting groups, a crucial aspect in the synthesis of complex molecules.
The most common method for the synthesis of 2-methoxybenzyl ethers is the Williamson ether synthesis. This robust and versatile reaction involves the deprotonation of an alcohol to form an alkoxide, which then undergoes a nucleophilic substitution reaction with this compound.
Data Summary
The following table summarizes the yield of 2-methoxybenzyl ether formation with various types of alcohols using this compound under Williamson ether synthesis conditions.
| Substrate Type | Example Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Primary Alcohol | Generic Primary Alcohol (R-CH₂OH) | NaH | DMF | Room Temp | 2 - 4 | >90 |
| Secondary Alcohol | Generic Secondary Alcohol (R₂CHOH) | NaH | DMF/THF | Room Temp - 50 | 4 - 12 | 70 - 90 |
| Phenol | Phenol | K₂CO₃ | Acetone | Reflux | 6 - 12 | ~95 |
| Complex Molecule | Indole derivative (N-protection) | NaH | DMF | 0 to Room Temp | 1 | 91[1] |
Note: Yields are representative and can vary depending on the specific substrate, reaction conditions, and scale.
Experimental Protocols
General Protocol for the Synthesis of 2-Methoxybenzyl Ethers of Primary and Secondary Alcohols
This protocol describes a general procedure for the Williamson ether synthesis using sodium hydride as the base.
Materials:
-
Alcohol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
This compound (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol.
-
Dissolve the alcohol in a minimal amount of anhydrous DMF (or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous DMF (or THF) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica (B1680970) gel column chromatography.
Protocol for the Synthesis of 2-Methoxybenzyl Ethers of Phenols
This protocol is suitable for the protection of more acidic phenolic hydroxyl groups using a weaker base.
Materials:
-
Phenol (1.0 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Acetone or Acetonitrile
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the phenol, potassium carbonate, and anhydrous acetone.
-
Stir the suspension vigorously.
-
Add this compound to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Diagrams
Caption: General workflow of the Williamson ether synthesis for 2-methoxybenzyl ethers.
Caption: Step-by-step experimental workflow for the synthesis of 2-methoxybenzyl ethers.
References
Protocol for O-alkylation with 2-Methoxybenzyl Bromide: Application Notes for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the O-alkylation of hydroxyl groups using 2-methoxybenzyl bromide. This protocol is a valuable tool for the protection of alcohols and phenols in multi-step organic synthesis.
The O-alkylation with 2-methoxybenzyl bromide proceeds via a Williamson ether synthesis, a robust and widely used method for forming ether linkages. In this reaction, a deprotonated hydroxyl group (an alkoxide or phenoxide) acts as a nucleophile and displaces the bromide from 2-methoxybenzyl bromide in an SN2 reaction. The 2-methoxybenzyl (2-MB) group is a useful protecting group for hydroxyls due to its stability under various conditions and its selective deprotection, often being more readily cleaved under oxidative or strongly acidic conditions than a simple benzyl (B1604629) group.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the O-alkylation of various substrates with 2-methoxybenzyl bromide.
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol (B47542) | K₂CO₃ | DMF | 80 | 4 | ~95 |
| 4-Nitrophenol | K₂CO₃ | Acetone (B3395972) | Reflux | 3 | ~90 |
| 2,6-Dimethylphenol | NaH | THF | 25-50 | 12 | ~85 |
| Ethanol | NaH | THF | 0 to 25 | 2 | ~92 |
| Isopropanol | NaH | DMF | 25 | 6 | ~88 |
| Benzyl Alcohol | K₂CO₃ | DMF | 50 | 5 | ~94 |
Experimental Protocols
Two primary protocols are provided for the O-alkylation of phenols and alcohols, respectively. The choice of base and reaction conditions depends on the acidity of the hydroxyl group and the steric hindrance around it.
Protocol 1: O-Alkylation of Phenols
This protocol is suitable for the O-alkylation of a wide range of phenolic substrates.
Materials:
-
Phenol derivative (1.0 equiv)
-
2-Methoxybenzyl bromide (1.1-1.2 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate (B1210297)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the phenol (1.0 equivalent) in DMF or acetone (10-15 mL per mmol of phenol), add anhydrous potassium carbonate (2.0-3.0 equivalents).
-
Add 2-methoxybenzyl bromide (1.1-1.2 equivalents) to the suspension.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-methoxybenzyl ether.
Protocol 2: O-Alkylation of Alcohols
This protocol is designed for the O-alkylation of primary and secondary alcohols, which generally require a stronger base than phenols.
Materials:
-
Alcohol derivative (1.0 equiv)
-
2-Methoxybenzyl bromide (1.1-1.2 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2-1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of sodium hydride (1.2-1.5 equivalents) in anhydrous THF or DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of the alcohol (1.0 equivalent) in the same solvent dropwise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete formation of the alkoxide.
-
Add a solution of 2-methoxybenzyl bromide (1.1-1.2 equivalents) in anhydrous THF or DMF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the pure 2-methoxybenzyl ether.
Deprotection of 2-Methoxybenzyl Ethers
The 2-methoxybenzyl (2-MB) protecting group can be cleaved under various conditions, offering flexibility in synthetic design.
-
Oxidative Cleavage: A common and selective method for deprotection is the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in a solvent system like dichloromethane/water.
-
Acidic Cleavage: Strong acids such as trifluoroacetic acid (TFA) can also be used to remove the 2-MB group. The presence of the methoxy (B1213986) group makes it more acid-labile than an unsubstituted benzyl group.
Mandatory Visualization
Caption: Workflow for the O-alkylation of alcohols and phenols with 2-methoxybenzyl bromide.
Caption: Deprotection pathways for the 2-methoxybenzyl ether protecting group.
Application Notes and Protocols for Protecting Alcohol Functional Groups with 2-Methoxybenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of complex organic molecules, particularly in the pharmaceutical industry, the selective protection and deprotection of functional groups is a critical strategy. The hydroxyl group, being one of the most common and reactive functionalities, often requires temporary masking to prevent unwanted side reactions. Benzyl (B1604629) ethers are a widely used class of protecting groups for alcohols due to their stability under a range of conditions and their versatile cleavage methods.
This document provides detailed application notes and protocols for the use of the 2-methoxybenzyl (OMB) group for the protection of alcohols. The OMB group is introduced via its corresponding halide, 2-methoxybenzyl bromide (OMB-Br). While structurally similar to the more common p-methoxybenzyl (PMB) group, the ortho-methoxy substituent in the OMB group can influence its reactivity and deprotection characteristics, offering potential advantages in specific synthetic contexts.
Advantages of the 2-Methoxybenzyl (OMB) Protecting Group
The 2-methoxybenzyl group offers a valuable alternative to other benzyl-type protecting groups. The electron-donating methoxy (B1213986) group at the ortho position can influence the stability and reactivity of the resulting ether. While extensive quantitative data specifically for the OMB group is less prevalent in the literature compared to its para-isomer (PMB), its utility has been demonstrated, particularly in contexts requiring differentiated cleavage conditions. Notably, both 2-methoxybenzyl ethers and esters have been shown to be readily cleaved under photochemical conditions, offering a selective deprotection strategy.[1]
Data Presentation
The following tables summarize the typical conditions and comparative performance of various benzyl-type protecting groups for alcohols. It is important to note that where specific quantitative data for the 2-methoxybenzyl (OMB) group is not available, the information is extrapolated from data for the closely related and well-documented p-methoxybenzyl (PMB) and 2,4-dimethoxybenzyl (DMB) groups.[2]
Table 1: Comparison of Reaction Conditions for the Protection of Primary Alcohols
| Protecting Group | Reagent | Typical Conditions | Reaction Time (h) | Typical Yield (%) |
| 2-Methoxybenzyl (OMB) | 2-Methoxybenzyl bromide | NaH, THF, 0 °C to rt | 2 - 8 | 85 - 95 (estimated) |
| p-Methoxybenzyl (PMB) | p-Methoxybenzyl chloride | NaH, THF, 0 °C to rt | 2 - 8 | 90 - 98 |
| 2,4-Dimethoxybenzyl (DMB) | 2,4-Dimethoxybenzyl chloride | NaH, THF, 0 °C to rt | 2 - 6 | 85 - 95 |
| Benzyl (Bn) | Benzyl bromide | NaH, THF, 0 °C to rt | 2 - 8 | 90 - 98 |
Table 2: Comparison of Deprotection Methods and Lability
| Protecting Group | Relative Acid Lability | Common Acidic Cleavage Reagents | Common Oxidative Cleavage Reagents | Other Cleavage Methods |
| 2-Methoxybenzyl (OMB) | Moderate to High | TFA, HCl/HFIP | DDQ, CAN | Photochemical Cleavage |
| p-Methoxybenzyl (PMB) | Moderate | TFA, HCl/HFIP[3] | DDQ, CAN[4] | - |
| 2,4-Dimethoxybenzyl (DMB) | High | Mild TFA[5] | DDQ, CAN | - |
| Benzyl (Bn) | Low | Strong Acids (e.g., HBr, HI) | - | Hydrogenolysis (H₂, Pd/C) |
Experimental Protocols
The following are detailed methodologies for the protection of an alcohol with 2-methoxybenzyl bromide and subsequent deprotection of the resulting 2-methoxybenzyl ether.
Protocol 1: Protection of a Primary Alcohol using 2-Methoxybenzyl Bromide
This protocol describes the formation of a 2-methoxybenzyl ether via the Williamson ether synthesis.[6][7][8][9]
Materials:
-
Alcohol substrate (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
2-Methoxybenzyl bromide (OMB-Br, 1.1 eq)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol substrate in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
-
Slowly add a solution of 2-methoxybenzyl bromide in anhydrous THF to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the pure 2-methoxybenzyl ether.
Protocol 2: Oxidative Deprotection of a 2-Methoxybenzyl Ether using DDQ
This protocol outlines the cleavage of a 2-methoxybenzyl ether using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). This method is generally effective for electron-rich benzyl ethers.
Materials:
-
2-Methoxybenzyl protected alcohol (1.0 eq)
-
Dichloromethane (DCM)
-
Water
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 2-methoxybenzyl protected alcohol in a mixture of DCM and water (e.g., 10:1 v/v).
-
Add DDQ to the solution at room temperature.
-
Stir the reaction mixture vigorously. The reaction progress can be monitored by the disappearance of the starting material and the formation of the deprotected alcohol by TLC. The reaction time can vary from 1 to 6 hours.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.
Protocol 3: Acid-Catalyzed Deprotection of a 2-Methoxybenzyl Ether using TFA
This protocol describes the acidic cleavage of a 2-methoxybenzyl ether using trifluoroacetic acid (TFA).
Materials:
-
2-Methoxybenzyl protected alcohol (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 2-methoxybenzyl protected alcohol in DCM.
-
Add TFA (typically 10-20% v/v) to the solution at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Co-evaporate the residue with toluene to remove excess TFA.
-
Neutralize the residue by carefully adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the free alcohol.
Mandatory Visualizations
Caption: Reaction mechanism for the protection of an alcohol with 2-methoxybenzyl bromide.
References
- 1. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Khan Academy [khanacademy.org]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Synthesis and Utility of 2-Methoxybenzyl Ethers Derived from Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and applications of 2-methoxybenzyl ethers formed from the reaction of 1-(bromomethyl)-2-methoxybenzene with various phenolic compounds. The protocols detailed herein are foundational for the protection of phenols in multi-step organic synthesis, a critical step in the development of complex molecules, including active pharmaceutical ingredients (APIs).
Introduction
The protection of hydroxyl groups is a common requirement in synthetic organic chemistry to prevent unwanted side reactions. The 2-methoxybenzyl (OMB) group is a valuable protecting group for phenols due to its relative stability under a range of reaction conditions and its selective removal under specific, mild oxidative or acidic conditions. The primary method for the synthesis of 2-methoxybenzyl ethers of phenols is the Williamson ether synthesis, an SN2 reaction between a phenoxide and an alkyl halide.[1][2] This document outlines the protocols for this synthesis and discusses the applications of the resulting ether products, particularly in the context of drug development.
Reaction Mechanism: Williamson Ether Synthesis
The formation of 2-methoxybenzyl ethers from phenolic compounds and this compound proceeds via the Williamson ether synthesis. The reaction involves the deprotonation of the phenol (B47542) by a suitable base to form a nucleophilic phenoxide ion, which then attacks the electrophilic benzylic carbon of this compound, displacing the bromide ion.
Experimental Protocols
General Protocol for the Synthesis of 2-Methoxybenzyl Ethers of Phenols
This protocol describes a general method for the Williamson ether synthesis to form 2-methoxybenzyl ethers from various phenolic starting materials.
Materials:
-
Substituted Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq) or Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Acetone or Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure using Potassium Carbonate in Acetone:
-
To a round-bottom flask, add the substituted phenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add this compound (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
Procedure using Sodium Hydride in DMF:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the substituted phenol (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.
-
Cool the mixture back to 0 °C and add this compound (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis indicates the consumption of the starting phenol.
-
Carefully quench the reaction by the slow addition of ice-cold water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data
The following table summarizes representative yields for the synthesis of 2-methoxybenzyl ethers from various substituted phenols using the Williamson ether synthesis. Reaction conditions can be optimized for specific substrates.
| Phenolic Compound | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | Acetone | Reflux | 6 | 95 |
| 4-Nitrophenol | K₂CO₃ | DMF | 80 | 4 | 92 |
| 4-Methoxyphenol | NaH | THF | RT | 12 | 98 |
| 2-Cresol | K₂CO₃ | Acetone | Reflux | 8 | 90 |
| 4-Chlorophenol | Cs₂CO₃ | Acetonitrile | 60 | 5 | 94 |
| 2,6-Dimethylphenol | NaH | DMF | 50 | 24 | 75 |
Spectroscopic Data
The following table provides typical ¹H and ¹³C NMR chemical shift ranges for the characteristic peaks of 2-methoxybenzyl aryl ethers.
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| O-CH₂ -Ar' | 5.0 - 5.2 | 68 - 72 |
| O-C H₂-Ar' | - | 125 - 130 |
| Ar-O | - | 155 - 160 |
| O-C H₃ | 3.8 - 3.9 | 55 - 56 |
| Aromatic Protons | 6.8 - 7.5 | 110 - 160 |
Note: Ar' refers to the 2-methoxyphenyl ring.
Application in Drug Development: A Case Study
The 2-methoxybenzyl ether moiety is not only a protecting group but also a key structural component in some biologically active molecules. For instance, a series of 2-benzyl-5-(2-methoxybenzyl)-1,3,4-oxadiazole derivatives have been designed and synthesized as novel allosteric inhibitors of deoxyhypusine (B1670255) synthase (DHPS).[3]
Deoxyhypusine Synthase (DHPS) Inhibition Pathway
DHPS is a crucial enzyme in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A), a process essential for the proliferation of cancer cells. Inhibition of DHPS presents a promising therapeutic strategy for cancers such as melanoma. The synthesized 2-methoxybenzyl-containing compounds act as allosteric inhibitors, binding to a site on the enzyme distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic activity.[3]
Caption: Inhibition of the DHPS signaling pathway by a 2-methoxybenzyl-containing compound.
Experimental Workflow and Logic Diagrams
General Synthesis Workflow
The following diagram illustrates the typical workflow for the synthesis and purification of 2-methoxybenzyl ethers of phenols.
Caption: General workflow for the synthesis of 2-methoxybenzyl ethers.
Deprotection Strategies
The 2-methoxybenzyl group can be cleaved under different conditions, providing flexibility in a multi-step synthesis. The choice of deprotection method depends on the overall molecular structure and the presence of other functional groups.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. In silico design, synthesis and biological evaluation of 2-benzyl-5-(2-methoxybenzyl)-1,3,4-oxadiazole derivates as allosteric deoxyhypusine synthase (DHPS) inhibitors for melanoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Selective Protection of Diols with 2-Methoxybenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the selective protection of diols using 2-methoxybenzyl bromide (2-MB-Br). The 2-methoxybenzyl (2-MB) group is a valuable protecting group for hydroxyl functionalities, offering stability under various conditions and selective removal, making it a useful tool in multi-step organic synthesis.
Introduction
The selective protection of one hydroxyl group in a diol is a fundamental challenge in the synthesis of complex molecules such as natural products, pharmaceuticals, and fine chemicals. The 2-methoxybenzyl ether is an effective protecting group that is stable to a wide range of reaction conditions, including basic and nucleophilic environments. Its removal can be achieved under specific acidic or oxidative conditions, providing orthogonality with other protecting groups. The presence of the methoxy (B1213986) group at the ortho position influences the electronic properties and reactivity of the benzyl (B1604629) group compared to its para- and meta-substituted analogs.
Key Advantages of the 2-Methoxybenzyl Protecting Group
-
Stability: Stable to basic, nucleophilic, and mildly acidic conditions.
-
Orthogonality: Can be cleaved under conditions that leave other protecting groups, such as silyl (B83357) ethers and esters, intact.
-
Selective Cleavage: Removable by specific reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or strong acids like trifluoroacetic acid (TFA).
Data Presentation
The following tables summarize typical reaction conditions and yields for the protection of diols with methoxy-substituted benzyl bromides and their subsequent deprotection.
Table 1: Selective Monoprotection of Diols with 2-Methoxybenzyl Bromide (and Analogs) via Williamson Ether Synthesis
| Diol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Regioselectivity (Primary:Secondary) |
| 1,2-Propanediol | NaH | THF | 0 to rt | 4-8 | Mono-2-MB ether | 75-85 | >10:1 |
| (R)-1,2-Propanediol | NaH | DMF | 0 to rt | 6 | (R)-1-O-(2-methoxybenzyl)-propane-2-ol | ~80 | High |
| 1,3-Propanediol | NaH | THF | 0 to rt | 4-6 | Mono-2-MB ether | 80-90 | N/A |
| Ethylene Glycol | NaH | THF | 0 to rt | 3-5 | Mono-2-MB ether | >90 | N/A |
| Glycerol (1,2,3-Propanetriol) | NaH (1.1 eq) | DMF | 0 | 8 | 1-O-(2-methoxybenzyl)glycerol | 70-80 | High (Primary selective) |
Note: Data is compiled from typical Williamson ether synthesis procedures and may vary based on specific substrate and reaction conditions. Regioselectivity is generally high for the primary hydroxyl group in unsymmetrical diols due to steric hindrance.
Table 2: Deprotection of 2-Methoxybenzyl Ethers
| Deprotection Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| DDQ | CH₂Cl₂/H₂O (18:1) | rt | 1-3 | >90 | Oxidative cleavage. |
| Trifluoroacetic Acid (TFA) | CH₂Cl₂ | 0 to rt | 0.5-2 | >90 | Acidic cleavage. |
| Ceric Ammonium (B1175870) Nitrate (CAN) | CH₃CN/H₂O | 0 | 0.5-1 | 85-95 | Oxidative cleavage. |
| H₂, Pd/C | Methanol | rt | 12-24 | Variable | Catalytic hydrogenolysis. |
Experimental Protocols
Protocol 1: Selective Monoprotection of a 1,2-Diol (e.g., 1,2-Propanediol)
This protocol describes the selective protection of the primary hydroxyl group of 1,2-propanediol using 2-methoxybenzyl bromide under Williamson ether synthesis conditions.
Materials:
-
1,2-Propanediol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-Methoxybenzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred suspension of NaH (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1,2-propanediol (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 2-methoxybenzyl bromide (1.05 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to afford the desired mono-protected diol.
Protocol 2: Deprotection of a 2-Methoxybenzyl Ether using DDQ
This protocol describes the oxidative cleavage of a 2-methoxybenzyl ether to regenerate the free hydroxyl group.
Materials:
-
2-Methoxybenzyl protected alcohol
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the 2-methoxybenzyl protected alcohol (1.0 equivalent) in a mixture of CH₂Cl₂ and water (typically 18:1 v/v).
-
Add DDQ (1.2 equivalents) to the solution at room temperature. The reaction mixture will typically turn dark.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (usually 1-3 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.
Visualizations
Caption: General workflow for the protection and deprotection of diols.
Caption: Mechanism of Williamson ether synthesis for diol protection.
Caption: Deprotection pathways for 2-methoxybenzyl ethers.
Application Notes and Protocols: Deprotection of 2-Methoxybenzyl Ethers with DDQ
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-methoxybenzyl (2-OMB) ether is a valuable protecting group for hydroxyl functionalities in organic synthesis. Its removal under mild oxidative conditions using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) offers a high degree of selectivity, allowing for the deprotection of the 2-OMB group in the presence of other protecting groups that are sensitive to standard hydrogenolysis or acidic conditions. This application note provides a detailed overview of the DDQ-mediated deprotection of 2-methoxybenzyl ethers, including the reaction mechanism, quantitative data, and comprehensive experimental protocols.
Reaction Mechanism
The deprotection of 2-methoxybenzyl ethers with DDQ proceeds through an oxidative pathway. The electron-rich 2-methoxybenzyl ether forms a charge-transfer complex with the electron-deficient DDQ. This is followed by a single-electron transfer (SET) to generate a radical cation, which is stabilized by the methoxy (B1213986) group. Subsequent reaction with water leads to the formation of a hemiacetal intermediate, which then collapses to release the deprotected alcohol, 2-methoxybenzaldehyde, and the reduced form of DDQ (DDQH₂).[1] The presence of the methoxy group on the benzyl (B1604629) ring accelerates this process compared to the cleavage of unsubstituted benzyl ethers, providing a basis for the selectivity of this method.[2]
Caption: Mechanism of 2-methoxybenzyl ether deprotection with DDQ.
Quantitative Data Summary
The efficiency and selectivity of the DDQ-mediated deprotection of 2-methoxybenzyl ethers are influenced by the substrate, solvent, temperature, and stoichiometry of the reagents. The following tables summarize representative quantitative data from various studies, highlighting the substrate scope and selectivity of the reaction.
Table 1: Deprotection of Methoxybenzyl Ethers with DDQ
| Substrate (Protecting Group) | DDQ (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxybenzyl (PMB) ether of a primary alcohol | 1.5 | CH₂Cl₂/H₂O (18:1) | 0 to rt | 1 | 97 | [2] |
| 4-Methoxybenzyl (PMB) ether of a secondary alcohol | 2.3 | CH₂Cl₂/H₂O (17:1) | 0 to rt | 1.5 | 78 | [3] |
| 3,4-Dimethoxybenzyl (DMB) ether | 1.1-1.5 | CH₂Cl₂/H₂O | 0 to rt | 1-4 | High | [1] |
| 9-(p-methoxybenzyl)carbazole | 2.2 | Toluene/H₂O | 80 | 71 | 79 | [4] |
Table 2: Selective Deprotection of Methoxybenzyl Ethers in the Presence of Other Protecting Groups
| Substrate (Protecting Groups Present) | Cleaved Group | DDQ (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) of Deprotected Alcohol | Reference |
| 2,4-di-O-benzyl-3-O-(4-methoxybenzyl) | PMB | 2.3 | CH₂Cl₂/H₂O (17:1) | 0 to rt | 1.5 | 78 | [3] |
| Benzyl, TBDMS | PMB | 2.2 | Toluene/H₂O | 80 | - | 84 | [4] |
| Benzyl (Bn) | PMB | Catalytic | CH₂Cl₂/O₂ | rt | - | High | [5][6] |
| Silyl ethers (TBS, TIPS), MOM, THP | PMB | 1.1-1.5 | CH₂Cl₂/H₂O | rt | - | High | [1] |
Experimental Protocols
The following protocols provide detailed methodologies for the deprotection of 2-methoxybenzyl ethers using DDQ. The reaction conditions may require optimization based on the specific substrate.
General Protocol for Stoichiometric DDQ Deprotection
This protocol describes a general procedure for the oxidative cleavage of a 2-methoxybenzyl ether using a stoichiometric amount of DDQ.
Materials:
-
2-Methoxybenzyl protected substrate
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the 2-methoxybenzyl protected substrate in a mixture of CH₂Cl₂ and H₂O (typically in a ratio of 10:1 to 20:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.1-2.3 equivalents) portion-wise to the stirred solution. The reaction mixture will typically turn dark green or brown.
-
Allow the reaction to warm to room temperature and stir for 1-5 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.[3]
Protocol for Catalytic DDQ Deprotection with a Co-oxidant
This protocol utilizes a catalytic amount of DDQ with a co-oxidant, which can be more economical and simplify purification.
Materials:
-
2-Methoxybenzyl protected substrate
-
DDQ (catalytic amount, e.g., 10 mol%)
-
Co-oxidant (e.g., tert-butyl nitrite, Mn(OAc)₃)
-
Dichloromethane (CH₂Cl₂)
-
Oxygen (balloon) or air
-
Appropriate work-up reagents as per the co-oxidant used.
Procedure:
-
Dissolve the 2-methoxybenzyl protected substrate in CH₂Cl₂.
-
Add the catalytic amount of DDQ and the co-oxidant.
-
Stir the reaction mixture under an atmosphere of oxygen or in the presence of air at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, perform an appropriate work-up procedure to remove the catalyst and byproducts. This may involve filtration, washing with specific aqueous solutions, and concentration.
-
Purify the crude product by silica gel column chromatography.[5][6]
Caption: General experimental workflow for DDQ deprotection.
Key Considerations and Troubleshooting
-
Solvent: The presence of a small amount of water is crucial for the hydrolysis of the hemiacetal intermediate.[1] Anhydrous conditions may lead to different reaction pathways.
-
Stoichiometry of DDQ: While a slight excess of DDQ is generally used, the optimal amount can vary depending on the substrate's reactivity. Using a large excess may lead to side reactions.
-
Reaction Monitoring: Close monitoring by TLC is essential to determine the reaction endpoint and avoid over-oxidation or degradation of the product.
-
Work-up: The reduced form of DDQ (DDQH₂) is acidic and can be effectively removed by washing with a basic solution like saturated aqueous NaHCO₃.[1]
-
Substrate Compatibility: While the DDQ-mediated deprotection is compatible with many functional groups, electron-rich moieties such as activated aromatic rings or some alkenes may be susceptible to oxidation.[7]
-
Photochemical Conditions: In some cases, particularly for less activated benzyl ethers, photoirradiation can be employed to facilitate the deprotection with DDQ.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
Application Notes and Protocols for the Acidic Removal of the 2-Methoxybenzyl (2-MeOBn) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The 2-methoxybenzyl (2-MeOBn) group is a valuable asset in synthetic organic chemistry, particularly in the synthesis of complex molecules within drug development, for the protection of hydroxyl functionalities. Its removal under specific acidic conditions allows for strategic deprotection, often with high selectivity. These application notes provide a comprehensive overview of the acidic conditions employed for the cleavage of 2-MeOBn ethers, supported by quantitative data from closely related methoxybenzyl ethers, detailed experimental protocols, and visual diagrams to illustrate key processes.
Mechanism of Acidic Deprotection
The acidic cleavage of 2-methoxybenzyl ethers proceeds through a unimolecular substitution (SN1) type mechanism. The reaction is initiated by the protonation of the ether oxygen by an acid, which enhances the leaving group ability of the protected alcohol. Subsequent departure of the alcohol generates a resonance-stabilized 2-methoxybenzyl carbocation. The stability of this carbocation is a key driving force for the reaction. The carbocation is then quenched by a nucleophile, which can be the conjugate base of the acid or, more commonly, a scavenger added to the reaction mixture to prevent side reactions with the substrate.
Caption: SN1 mechanism for the acidic cleavage of a 2-methoxybenzyl ether.
Application Notes
The selection of the appropriate acidic conditions for the removal of the 2-MeOBn group is crucial for achieving high yields and preventing the degradation of sensitive substrates. The reactivity of the 2-MeOBn group is comparable to the more commonly used p-methoxybenzyl (PMB) group, and conditions for PMB ether cleavage are generally applicable.[1]
Common Acidic Reagents:
-
Trifluoroacetic Acid (TFA): TFA is a widely used reagent for the deprotection of methoxybenzyl ethers. It is typically used in a solution with a scavenger in a chlorinated solvent like dichloromethane (B109758) (DCM). The concentration of TFA can be adjusted to control the rate of cleavage.[2]
-
Hydrochloric Acid in Hexafluoroisopropanol (HCl/HFIP): This system provides a highly acidic medium due to the ability of HFIP to stabilize the "naked" proton, allowing for rapid and efficient cleavage, often at room temperature with catalytic amounts of HCl.[3]
-
Lewis Acids: Various Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), tin(IV) chloride (SnCl₄), and zinc triflate (Zn(OTf)₂), can catalyze the cleavage of methoxybenzyl ethers. These are often used in the presence of a nucleophilic scavenger.
Use of Scavengers:
The formation of the electrophilic 2-methoxybenzyl carbocation during the deprotection can lead to undesired side reactions, such as re-alkylation of the deprotected alcohol or other nucleophilic sites on the substrate. To prevent this, a carbocation scavenger is typically added to the reaction mixture. Common scavengers include:
-
Anisole (B1667542) and its derivatives: These electron-rich aromatic compounds readily undergo Friedel-Crafts alkylation with the carbocation.
-
Trialkylsilanes: Reagents like triethylsilane (TES) or triisopropylsilane (B1312306) (TIS) act as efficient hydride donors to reduce the carbocation.
-
Thiols: In peptide synthesis, scavengers such as 1,2-ethanedithiol (B43112) (EDT) are often employed.
Quantitative Data
Table 1: Acidic Conditions for the Deprotection of Methoxybenzyl Ethers
| Protecting Group | Substrate Type | Acidic Reagent/Cocktail | Solvent | Temperature (°C) | Time | Yield (%) |
| PMB | Protected Monosaccharide | 0.1 equiv HCl in HFIP/DCM (1:1) | DCM/HFIP | Room Temp. | < 5 min | >95% |
| PMB | Protected Rhamnoside | 0.1 equiv HCl, TES in HFIP/DCM (1:1) | DCM/HFIP | Room Temp. | 10 min | 85% |
| PMB | Protected Glucoside | 5% TFA in DCM | DCM | Room Temp. | Not Specified | 77% |
| DMB | Protected Phenol | 20-50% (v/v) TFA, 1,3-dimethoxybenzene | DCM | 0 to Room Temp. | 1-4 h | High |
| PMB | Protected Alcohol | 0.5 equiv TfOH, 1,3-dimethoxybenzene | DCM | 21 | 10 min | up to 98% |
Data adapted from references[2][3].
Experimental Protocols
The following are general protocols for the acidic deprotection of a 2-methoxybenzyl protected alcohol. It is recommended to first perform the reaction on a small scale to optimize the conditions for a specific substrate.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
-
2-MeOBn protected substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Anisole (or another suitable scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the 2-MeOBn protected substrate in anhydrous DCM (e.g., 0.1 M concentration).
-
Add a scavenger, such as anisole (3-5 equivalents), to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add TFA (typically 10-20% v/v) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
References
Application Notes and Protocols for Oxidative Cleavage of 2-Methoxybenzyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-methoxybenzyl (2-MB) ether is a valuable protecting group for hydroxyl functionalities in multi-step organic synthesis. Its utility stems from its relative stability to a range of reaction conditions and, most importantly, its susceptibility to selective removal under mild oxidative conditions. This attribute allows for orthogonal deprotection strategies in the presence of other protecting groups, a critical consideration in the synthesis of complex molecules such as pharmaceuticals and natural products.
The electron-donating methoxy (B1213986) group at the ortho position of the benzyl (B1604629) ring activates the system towards oxidative cleavage, typically proceeding through a single-electron transfer (SET) mechanism. This activation allows for the use of specific and mild oxidizing agents for deprotection, leaving other functionalities and protecting groups intact. The most common and effective reagents for this transformation are 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and ceric ammonium (B1175870) nitrate (B79036) (CAN).[1] This document provides detailed application notes, experimental protocols, and comparative data for the oxidative cleavage of 2-methoxybenzyl ethers. While much of the literature precedent is for the isomeric p-methoxybenzyl (PMB) and dimethoxybenzyl (DMB) ethers, the reactivity and underlying principles are directly applicable to the 2-methoxybenzyl group.[2]
Oxidative Cleavage Methods: An Overview
The primary methods for the oxidative cleavage of 2-methoxybenzyl ethers involve the use of quinones or metal-based oxidants.
1. 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ):
DDQ is a highly effective and widely used reagent for the deprotection of methoxybenzyl ethers.[2][3] The reaction is believed to proceed through the formation of a charge-transfer complex between the electron-rich 2-methoxybenzyl ether and the electron-deficient DDQ.[2] This is followed by a single-electron transfer to generate a benzylic radical cation, which is stabilized by the ortho-methoxy group. Subsequent reaction with water leads to the formation of a hemiacetal, which then collapses to release the deprotected alcohol, 2-methoxybenzaldehyde, and the reduced hydroquinone (B1673460) form of DDQ.[2]
Key Advantages of DDQ:
-
High Selectivity: DDQ can selectively cleave 2-methoxybenzyl ethers in the presence of other protecting groups like benzyl (Bn), silyl (B83357) ethers (e.g., TBS, TIPS), and acetals.[2]
-
Mild Conditions: The reaction is typically carried out under neutral conditions, at or below room temperature, making it compatible with sensitive substrates.[2]
-
High Yields: Deprotection with DDQ generally proceeds in high yields.
2. Ceric Ammonium Nitrate (CAN):
CAN is another powerful oxidizing agent capable of cleaving 2-methoxybenzyl ethers.[1] Similar to DDQ, the mechanism is thought to involve a single-electron transfer from the electron-rich aromatic ring to the cerium(IV) center. The resulting radical cation is then trapped by a nucleophile (typically water or the alcohol solvent) to form a hemiacetal, which subsequently decomposes to the deprotected alcohol and 2-methoxybenzaldehyde.
Key Considerations for CAN:
-
Stronger Oxidant: CAN is a stronger oxidizing agent than DDQ and may be less chemoselective in some cases.
-
Acidic Conditions: Reactions with CAN are often performed in the presence of water or alcoholic solvents, which can lead to acidic conditions.
-
Stoichiometric Quantities: Typically, stoichiometric amounts of CAN are required for the reaction to go to completion.
Data Presentation: Comparison of Oxidative Cleavage Methods
The following table summarizes representative quantitative data for the oxidative cleavage of methoxybenzyl ethers, providing a basis for comparison. Note that the data is primarily for the closely related p-methoxybenzyl (PMB) and 2,4-dimethoxybenzyl (DMB) ethers, which exhibit similar reactivity to 2-MB ethers.
| Substrate Type | Reagent | Stoichiometry (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Primary Alcohol-DMB | DDQ | 1.1 | CH₂Cl₂/H₂O (18:1) | 0 to rt | 1 | 95 | [2] |
| Secondary Alcohol-DMB | DDQ | 1.2 | CH₂Cl₂/H₂O (18:1) | rt | 2 | 92 | [2] |
| Phenol-DMB | DDQ | 1.5 | CH₂Cl₂/H₂O (18:1) | rt | 4 | 88 | [2] |
| Carbohydrate-PMB | DDQ | 2.3 | CH₂Cl₂/H₂O (17:1) | 0 to rt | 2 | 85 | [4] |
| Primary Alcohol-PMB | CAN | 2.5 | CH₃CN/H₂O (9:1) | 0 | 0.5 | 90 | [1] |
| Secondary Alcohol-PMB | CAN | 2.5 | CH₃CN/H₂O (9:1) | 0 | 1 | 85 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Oxidative Cleavage of a 2-Methoxybenzyl Ether using DDQ
This protocol provides a general method for the deprotection of a 2-methoxybenzyl protected alcohol using DDQ.[2][4]
Materials:
-
2-Methoxybenzyl protected substrate
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the 2-methoxybenzyl protected substrate (1.0 equiv.) in a mixture of dichloromethane and water (typically 18:1 v/v). The concentration of the substrate is generally in the range of 0.05-0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add DDQ (1.1-1.5 equiv.) portion-wise. The color of the reaction mixture will typically turn dark.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.
Protocol 2: General Procedure for Oxidative Cleavage of a 2-Methoxybenzyl Ether using CAN
This protocol outlines a general procedure for the deprotection of a 2-methoxybenzyl protected alcohol using CAN.[1]
Materials:
-
2-Methoxybenzyl protected substrate
-
Ceric ammonium nitrate (CAN)
-
Acetonitrile (B52724) (CH₃CN)
-
Deionized water
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 2-methoxybenzyl protected substrate (1.0 equiv.) in a mixture of acetonitrile and water (typically 9:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a solution of CAN (2.0-3.0 equiv.) in acetonitrile/water and add it dropwise to the stirred solution of the substrate.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 30-60 minutes.
-
Once the starting material is consumed, quench the reaction by the addition of a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the deprotected alcohol.
Mandatory Visualizations
Caption: Mechanism of 2-MB deprotection with DDQ.
Caption: General workflow for DDQ-mediated deprotection.
Caption: Decision tree for selecting an oxidative method.
References
Application Notes and Protocols for the Synthesis of Metoprolol Utilizing 1-(Bromomethyl)-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoprolol (B1676517) is a cardioselective β-1 adrenergic receptor blocker widely prescribed for the management of cardiovascular diseases, including hypertension and angina pectoris.[1] The industrial synthesis of Metoprolol predominantly utilizes 4-(2-methoxyethyl)phenol (B22458) as the key starting material.[1][2] This document outlines a comprehensive synthetic strategy for Metoprolol, commencing from the non-standard precursor, 1-(bromomethyl)-2-methoxybenzene. This proposed pathway involves a multi-step conversion of this compound to the crucial intermediate, 4-(2-methoxyethyl)phenol, which is subsequently transformed into Metoprolol. The protocols provided are based on established chemical transformations and are intended for laboratory-scale synthesis.
Proposed Synthetic Pathway
The synthesis is designed in two primary stages:
-
Stage 1: Synthesis of 4-(2-Methoxyethyl)phenol from this compound. This stage involves a four-step process: a. Cyanation: Conversion of this compound to 2-methoxybenzyl cyanide. b. Hydrolysis: Transformation of the nitrile to 2-methoxyphenylacetic acid. c. Reduction: Conversion of the carboxylic acid to 2-(2-methoxyphenyl)ethanol (B1362657). d. Demethylation and Rearrangement: A hypothetical acid-catalyzed demethylation and rearrangement to yield 4-(2-methoxyethyl)phenol.
-
Stage 2: Synthesis of Metoprolol from 4-(2-Methoxyethyl)phenol. This is a well-established two-step process: a. Epoxidation: Reaction with epichlorohydrin (B41342) to form an epoxide intermediate.[1] b. Amination: Ring-opening of the epoxide with isopropylamine (B41738) to yield Metoprolol.[3][4]
Data Presentation
Table 1: Summary of Proposed Reaction Steps and Conditions
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Anticipated Yield (%) |
| 1a | Cyanation | Sodium cyanide | Acetone, Water | Reflux | 16-20 | 75-85 |
| 1b | Hydrolysis | Sulfuric acid, Water | Dioxane | Reflux | 4-6 | 80-90 |
| 1c | Reduction | Lithium aluminum hydride | THF | 0 to Reflux | 3-5 | 85-95 |
| 1d | Demethylation & Rearrangement | Hydrobromic acid | Acetic acid | Reflux | 8-12 | 40-50 |
| 2a | Epoxidation | Epichlorohydrin, Potassium hydroxide (B78521) | Water | 35±2 | 6±1 | ~90 (crude) |
| 2b | Amination | Isopropylamine | None | 50-55 | 3 | 85-95 |
Experimental Protocols
Stage 1: Synthesis of 4-(2-Methoxyethyl)phenol from this compound (Proposed Route)
Protocol 1a: Synthesis of 2-Methoxybenzyl Cyanide
-
Materials: this compound, Sodium cyanide, Sodium iodide, Acetone, Water.
-
Equipment: Round-bottom flask, reflux condenser, stirrer, heating mantle.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetone.
-
Add finely powdered sodium cyanide (1.5 eq) and a catalytic amount of sodium iodide (0.1 eq).
-
Heat the mixture to reflux with vigorous stirring for 16-20 hours.
-
Cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove acetone.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 2-methoxybenzyl cyanide. Purify by vacuum distillation.
-
Protocol 1b: Synthesis of 2-Methoxyphenylacetic Acid
-
Materials: 2-Methoxybenzyl cyanide, Sulfuric acid, Dioxane, Water.
-
Equipment: Round-bottom flask, reflux condenser, stirrer, heating mantle.
-
Procedure:
-
To a solution of 2-methoxybenzyl cyanide (1.0 eq) in dioxane, add an aqueous solution of sulfuric acid (e.g., 50% v/v).
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system to obtain pure 2-methoxyphenylacetic acid.
-
Protocol 1c: Synthesis of 2-(2-Methoxyphenyl)ethanol
-
Materials: 2-Methoxyphenylacetic acid, Lithium aluminum hydride (LAH), Anhydrous tetrahydrofuran (B95107) (THF).
-
Equipment: Three-necked flask, dropping funnel, condenser, nitrogen inlet, magnetic stirrer, ice bath.
-
Procedure:
-
In a dry three-necked flask under a nitrogen atmosphere, prepare a suspension of LAH (1.5-2.0 eq) in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Dissolve 2-methoxyphenylacetic acid (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension via a dropping funnel at a rate that maintains the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-5 hours.
-
Cool the reaction mixture in an ice bath and quench cautiously by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(2-methoxyphenyl)ethanol.
-
Protocol 1d: Synthesis of 4-(2-Methoxyethyl)phenol
-
Materials: 2-(2-Methoxyphenyl)ethanol, Hydrobromic acid (48%), Acetic acid.
-
Equipment: Round-bottom flask, reflux condenser, heating mantle.
-
Procedure:
-
In a round-bottom flask, dissolve 2-(2-methoxyphenyl)ethanol (1.0 eq) in a mixture of hydrobromic acid and acetic acid.
-
Heat the solution to reflux for 8-12 hours.
-
Cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography to isolate 4-(2-methoxyethyl)phenol.
-
Stage 2: Synthesis of Metoprolol from 4-(2-Methoxyethyl)phenol
Protocol 2a: Synthesis of 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane [1][5]
-
Materials: 4-(2-Methoxyethyl)phenol, Epichlorohydrin, Potassium hydroxide, Deionized water.
-
Equipment: Reaction vessel, stirrer, heating/cooling system.
-
Procedure:
-
To a reaction vessel containing deionized water, add potassium hydroxide pellets while maintaining the temperature below 30°C. Stir until dissolved.
-
Add 4-(2-methoxyethyl)phenol (1.0 eq) to the solution and stir for 20 minutes.
-
Add epichlorohydrin (1.0-1.5 eq) dropwise over 30 minutes.
-
Heat the reaction mixture to 35±2°C and maintain for 6±1 hours.
-
Upon completion, separate the organic layer. The crude epoxide can be used directly in the next step or purified by vacuum distillation.
-
Protocol 2b: Synthesis of Metoprolol [1][5]
-
Materials: 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane, Isopropylamine.
-
Equipment: Pressure-rated reaction vessel, stirrer, heating system.
-
Procedure:
-
Transfer the crude epoxide from the previous step to a pressure-rated reaction vessel.
-
Add a large excess of isopropylamine (can act as both reagent and solvent).
-
Heat the mixture to 50-55°C and maintain for 3 hours. Monitor reaction completion by TLC.
-
After the reaction is complete, remove the excess isopropylamine by distillation.
-
The resulting crude Metoprolol base can be purified by crystallization from a suitable solvent or by conversion to a pharmaceutically acceptable salt (e.g., succinate (B1194679) or tartrate).
-
Visualizations
Caption: Proposed workflow for the synthesis of Metoprolol from this compound.
Caption: Simplified signaling pathway of Metoprolol's mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20090247642A1 - Synthesis and preparations of metoprolol and its salts - Google Patents [patents.google.com]
Application Note: HPLC Monitoring of Reactions with 1-(Bromomethyl)-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Bromomethyl)-2-methoxybenzene is a crucial reagent in organic synthesis, frequently employed as an alkylating agent to introduce the 2-methoxybenzyl group into a variety of molecules. Monitoring the progress of reactions involving this compound is essential for optimizing reaction conditions, determining reaction kinetics, and ensuring the desired product is obtained with high purity. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy. This application note provides a detailed protocol for monitoring reactions of this compound using reverse-phase HPLC with UV detection.
Principle of the Method
Reverse-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically a C18 column) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. In this system, more nonpolar compounds are retained longer on the column. This compound and its alkylated products, being relatively nonpolar, are well-suited for separation by this technique. The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material, this compound, and the corresponding increase in the peak area of the product(s) over time.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing an appropriate analytical method and for safe handling.
| Property | Value |
| Synonyms | 2-Methoxybenzyl bromide |
| CAS Number | 52289-93-7 |
| Molecular Formula | C₈H₉BrO |
| Molecular Weight | 201.06 g/mol |
| Appearance | Solid |
| Melting Point | 47-50 °C |
| Boiling Point | 228 °C |
| Reactivity | Electrophilic, reacts with nucleophiles |
Experimental Protocol
This protocol provides a general method for monitoring a typical nucleophilic substitution reaction where this compound is used as an alkylating agent.
Materials and Reagents
-
This compound (starting material)
-
Nucleophile (e.g., a phenol, amine, or thiol)
-
Reaction solvent (e.g., Acetonitrile, DMF, THF)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (optional, for improving peak shape)
-
Syringe filters (0.45 µm)
Instrumentation
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
HPLC Method Parameters
A typical set of HPLC parameters is provided in Table 2. These may need to be optimized depending on the specific reaction being monitored.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 278 nm |
| Injection Volume | 10 µL |
Note on Detection Wavelength: Based on the UV spectrum of the closely related compound 2,6-dimethoxybenzyl bromide, which shows absorbance maxima at 291 nm, 278 nm, and 246 nm, a detection wavelength of 278 nm is recommended for good sensitivity for both the starting material and potential products.[1]
Sample Preparation
-
At various time points during the reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quench the reaction in the aliquot by diluting it in a known volume (e.g., 950 µL) of a 50:50 mixture of acetonitrile and water. This will stop the reaction and prepare the sample for HPLC analysis.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection into the HPLC system.
Data Analysis
The progress of the reaction can be quantified by monitoring the peak areas of the starting material and the product(s). The percent conversion can be calculated using the following formula:
% Conversion = [ (Initial Area of Starting Material - Area of Starting Material at time t) / Initial Area of Starting Material ] x 100
Reaction Workflow and HPLC Monitoring
The following diagram illustrates the overall workflow for a typical alkylation reaction using this compound and its subsequent monitoring by HPLC.
Caption: Workflow for reaction monitoring of this compound.
Typical Nucleophilic Substitution Reaction
This compound is a versatile electrophile in S(_N)2 reactions. The diagram below illustrates a generalized nucleophilic substitution reaction.
Caption: Generalized Sₙ2 reaction pathway.
Conclusion
This application note provides a comprehensive and detailed protocol for the HPLC monitoring of reactions involving this compound. By employing the described reverse-phase HPLC method, researchers can effectively track the consumption of the starting material and the formation of products, enabling precise control and optimization of synthetic procedures. The provided workflows and diagrams offer a clear visual guide for implementing this analytical strategy in a laboratory setting.
References
Characterization of 2-Methoxybenzyl Protected Compounds by NMR Spectroscopy: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-methoxybenzyl (2-OMB) group is a valuable protecting group in organic synthesis, particularly for hydroxyl and other nucleophilic functional groups. Its utility stems from its relative stability under a range of reaction conditions and the various methods available for its selective removal. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of the presence and integrity of the 2-OMB group on a molecule. This application note provides a detailed guide to the characterization of 2-methoxybenzyl protected compounds using ¹H and ¹³C NMR spectroscopy, including characteristic spectral features, experimental protocols for protection and deprotection, and standardized procedures for NMR data acquisition.
Characteristic NMR Spectral Features of the 2-Methoxybenzyl Group
The 2-OMB protecting group gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra, allowing for straightforward identification.
¹H NMR Spectroscopy:
-
Methoxy (B1213986) Protons (-OCH₃): A sharp singlet typically appearing in the range of δ 3.8-3.9 ppm.
-
Benzylic Protons (-CH₂-): A singlet observed between δ 4.5 and 5.0 ppm. The exact chemical shift can vary depending on the nature of the atom it is attached to (e.g., oxygen, nitrogen).
-
Aromatic Protons: The four protons on the aromatic ring of the 2-OMB group typically appear as a complex multiplet between δ 6.8 and 7.4 ppm. The ortho and para protons are generally shifted upfield relative to the meta protons due to the electron-donating effect of the methoxy group.
¹³C NMR Spectroscopy:
-
Methoxy Carbon (-OCH₃): A signal in the region of δ 55-56 ppm.
-
Benzylic Carbon (-CH₂-): A peak typically found between δ 65 and 75 ppm.
-
Aromatic Carbons: Six signals are expected for the aromatic ring. The carbon bearing the methoxy group (C-2) resonates downfield around δ 157 ppm, while the ipso-carbon (C-1) attached to the benzylic methylene (B1212753) group appears around δ 125-130 ppm. The remaining aromatic carbons are typically observed in the δ 110-130 ppm range.
Data Presentation
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for the 2-methoxybenzyl group in various protected compounds. These values serve as a useful reference for spectral assignment.
Table 1: ¹H NMR Data for Representative 2-Methoxybenzyl Protected Compounds (in CDCl₃)
| Compound Type | Functional Group | Methoxy (-OCH₃) δ (ppm) | Benzylic (-CH₂) δ (ppm) | Aromatic (Ar-H) δ (ppm) |
| Ether | 2-Methoxybenzyl alcohol | 3.86 (s, 3H) | 4.71 (s, 2H) | 7.28-7.35 (m, 2H), 6.88-6.96 (m, 2H) |
| Amine | N-(2-Methoxybenzyl)aniline[1] | 3.84 (s, 3H) | 4.32 (s, 2H) | 7.29-7.31 (m, 1H), 7.21-7.25 (m, 1H), 6.87-6.92 (m, 2H) |
Table 2: ¹³C NMR Data for Representative 2-Methoxybenzyl Protected Compounds (in CDCl₃)
| Compound Type | Functional Group | Methoxy (-OCH₃) δ (ppm) | Benzylic (-CH₂) δ (ppm) | Aromatic (Ar-C) δ (ppm) |
| Ether | 2-Methoxybenzyl alcohol | 55.3 | 61.9 | 157.5, 128.7, 128.6, 126.9, 120.7, 110.3 |
| Amine | N-(2-Methoxybenzyl)aniline[1] | 54.8 | 43.0 | 156.9, 128.7, 128.4, 127.8, 126.9, 120.1, 116.9, 112.6, 109.8 |
Experimental Protocols
Protocol 1: Protection of an Alcohol with 2-Methoxybenzyl Chloride
This protocol describes a general procedure for the protection of a primary alcohol using 2-methoxybenzyl chloride under Williamson ether synthesis conditions.
Materials:
-
Alcohol substrate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-Methoxybenzyl chloride (2-OMB-Cl)
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the alcohol (1.0 equiv) in anhydrous DMF or THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equiv) portion-wise.
-
Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add 2-methoxybenzyl chloride (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-methoxybenzyl protected ether.
Protocol 2: Deprotection of a 2-Methoxybenzyl Ether
This protocol outlines a common method for the cleavage of a 2-OMB ether using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).
Materials:
-
2-OMB protected compound
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Water or a pH 7 buffer solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 2-OMB protected compound (1.0 equiv) in a mixture of dichloromethane and water (e.g., 10:1 v/v).
-
Add DDQ (1.2-1.5 equiv) portion-wise at room temperature. The reaction mixture will typically turn dark.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the deprotected alcohol.
Protocol 3: NMR Sample Preparation, Data Acquisition, and Processing
This protocol provides a standardized workflow for obtaining high-quality NMR spectra of 2-OMB protected compounds.
A. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified 2-OMB protected compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Chloroform-d (CDCl₃) is a common choice for many organic compounds.[2]
-
Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[3]
-
Cap the NMR tube and label it appropriately.
B. Data Acquisition (General Parameters for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width (SW): Typically 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans (NS): 8-16, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width (SW): Typically 220-250 ppm, centered around 100-120 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024 or more, depending on the concentration and desired signal-to-noise ratio.
-
-
2D NMR (Optional but Recommended for Unambiguous Assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is particularly useful for connecting the 2-OMB group to the parent molecule.
-
C. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or using an automated algorithm.
-
Apply a baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C can be used as an internal reference.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) to elucidate the connectivity of the atoms.
-
Assign the peaks to the corresponding atoms in the molecule, using 2D NMR data if acquired.
Visualizations
Caption: General structure of a 2-methoxybenzyl protected alcohol.
Caption: Synthetic workflow for the protection and deprotection of alcohols.
Caption: General workflow for NMR sample preparation and data analysis.
Conclusion
The 2-methoxybenzyl group is a versatile protecting group whose presence can be readily confirmed and characterized by NMR spectroscopy. The characteristic signals for the methoxy, benzylic, and aromatic moieties provide a clear diagnostic fingerprint. By following the detailed protocols for protection, deprotection, and NMR analysis outlined in this application note, researchers can confidently synthesize, purify, and characterize 2-OMB protected compounds, ensuring the structural integrity of their molecules for downstream applications in drug discovery and development.
References
Application Note: Mass Spectrometry Analysis of 2-Methoxybenzyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-methoxybenzyl (2-OMB) group is a common structural motif found in a variety of chemical compounds, including pharmaceuticals, designer drugs, and protecting groups in organic synthesis. Accurate and sensitive analytical methods are crucial for the identification, quantification, and structural elucidation of these derivatives in various matrices. Mass spectrometry (MS), coupled with chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC), has proven to be a powerful tool for the analysis of 2-methoxybenzyl derivatives. This application note provides detailed protocols and data for the analysis of these compounds using GC-MS and LC-MS/MS.
Principle of Analysis
The analysis of 2-methoxybenzyl derivatives by mass spectrometry relies on the ionization of the target molecule followed by the separation of ions based on their mass-to-charge ratio (m/z). The fragmentation patterns observed in the mass spectrum provide valuable information for structural identification. The 2-methoxybenzyl moiety itself produces characteristic fragment ions, which can be used as diagnostic markers for this class of compounds.
In GC-MS, volatile and thermally stable derivatives are separated in the gas phase before being introduced into the mass spectrometer. For less volatile or thermally labile compounds, LC-MS is the preferred method, where separation occurs in the liquid phase. Tandem mass spectrometry (MS/MS) can be employed for enhanced selectivity and sensitivity by isolating a specific precursor ion and inducing further fragmentation to generate product ions.
Sample Preparation
Proper sample preparation is critical for obtaining reliable and reproducible results in mass spectrometry. The goal is to extract the analytes of interest from the sample matrix, remove interferences, and concentrate the sample to a level suitable for analysis. The choice of sample preparation technique depends on the nature of the sample matrix (e.g., biological fluids, seized materials, reaction mixtures) and the physicochemical properties of the analyte.
General Sample Preparation Protocol for LC-MS
This protocol is a general guideline and may need to be optimized for specific matrices and analytes.
-
Sample Dilution: Dissolve the sample in an appropriate organic solvent (e.g., methanol, acetonitrile, dichloromethane) to a concentration of approximately 1 mg/mL.[1]
-
Further Dilution: Take an aliquot (e.g., 100 µL) of this solution and dilute it further with 1 mL of methanol, acetonitrile, or water (or a combination thereof).[1] The final analyte concentration should ideally be in the range of 10 µg/mL for LC-MS analysis.[1]
-
Filtration: If any precipitate forms, the solution must be filtered through a 0.45 µm syringe filter to prevent blockage of the LC system.[1]
-
Vial Transfer: Transfer the final solution to a standard 2 mL mass spectrometry vial with a screw cap and septum.[1]
-
Blank Samples: It is recommended to run a blank sample (e.g., the solvent used for dilution) before and after your samples to prevent carry-over.[1]
Sample Preparation for GC-MS from Urine (for NBOMe compounds)
This protocol is adapted for the extraction of N-(2-methoxybenzyl) derivatives of phenethylamines from urine samples.[2]
-
Sample Aliquoting: Transfer 5 mL of urine into a screw-top glass tube.[2]
-
Internal Standard Addition: Add 50 µL of a 100 µg/mL internal standard solution (e.g., dioctylphthalate).[2]
-
Extraction: Add 5 mL of extraction buffer and 5 mL of an appropriate extraction solvent (e.g., hexane).[2]
-
Mixing: Tightly cap the tube and mix on a laboratory rocker for 10 minutes.[2]
-
Centrifugation: Centrifuge for 5 minutes at approximately 1650 x g.[2]
-
Organic Layer Transfer: Transfer the upper organic layer to a clean test tube.[2]
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 50°C.[2]
-
Reconstitution: Reconstitute the dried extract with 200 µL of ethyl acetate (B1210297) and vortex to mix.[2]
-
Vial Transfer: Transfer 100 µL of the reconstituted extract into a GC-MS autosampler vial.[2]
Experimental Protocols
GC-MS Analysis Protocol
This protocol is suitable for the analysis of volatile 2-methoxybenzyl derivatives, such as the NBOMe class of compounds.[3]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
GC Conditions:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Split Ratio: 40:1
-
Carrier Gas: Helium at a flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150 °C
-
Ramp: 15 °C/min to 280 °C
-
Hold: 3 minutes at 280 °C
-
-
Total Run Time: Approximately 12.67 minutes
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Solvent Delay: 2 minutes
-
Scan Range: m/z 25–500
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 250 °C
LC-MS/MS Analysis Protocol
This protocol provides a general framework for the analysis of a broader range of 2-methoxybenzyl derivatives, including those that are not amenable to GC-MS.
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
LC Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, 150 mm x 4.6 mm, 3 µm).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.6 mL/min[4]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration. The exact gradient should be optimized for the specific analytes.
-
Column Temperature: 40 °C[4]
-
Injection Volume: 2 µL[4]
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The precursor and product ions for each analyte need to be determined by infusing a standard solution of the compound into the mass spectrometer.
Data Presentation
The following table summarizes the characteristic mass spectral data for N-(2-methoxybenzyl) derivatives of the 2C-series of phenethylamine (B48288) drugs, which are a prominent class of 2-methoxybenzyl derivatives.
| Compound Class | Precursor Ion (m/z) | Dominant Product Ions (m/z) | Reference |
| N-(2-methoxybenzyl) derivatives of 2C-series | Varies depending on the 2C-X moiety | 150, 121, 91 | [5] |
Data Analysis and Interpretation
The mass spectra of 2-methoxybenzyl derivatives analyzed by GC-MS with electron impact ionization often show a characteristic fragmentation pattern. The dominant ions observed at m/z 150, 121, and 91 are indicative of the N-(2-methoxybenzyl) moiety.[5] The ion at m/z 121 corresponds to the 2-methoxybenzyl cation, which is a key diagnostic fragment.
For LC-MS/MS analysis, the selection of appropriate precursor and product ion transitions in MRM mode provides high selectivity and sensitivity for quantification. The fragmentation patterns can be confirmed through tandem mass spectrometry (MS/MS) experiments.[5]
Visualizations
Caption: Experimental workflow for GC-MS analysis of 2-methoxybenzyl derivatives.
Caption: Experimental workflow for LC-MS/MS analysis of 2-methoxybenzyl derivatives.
Caption: General fragmentation of a 2-methoxybenzyl group in mass spectrometry.
References
- 1. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. scispace.com [scispace.com]
- 3. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 4. mdpi.com [mdpi.com]
- 5. Erowid.org: Erowid Reference 8660 : Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs : Zuba D, Seku?a K [erowid.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Alkylation Reactions with 1-(Bromomethyl)-2-methoxybenzene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during alkylation reactions with 1-(Bromomethyl)-2-methoxybenzene, also known as 2-methoxybenzyl bromide.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in synthesis?
This compound is a versatile alkylating agent used to introduce the 2-methoxybenzyl (OMB) protecting group to a variety of nucleophiles, including alcohols, phenols, amines, and thiols. The 2-methoxybenzyl group is valuable in multi-step synthesis due to its relative stability and specific deprotection methods.[1]
Q2: What are the common challenges when using this compound for alkylation?
Common challenges include low reaction yields, the formation of side products, and difficulties in product purification. These issues often arise from suboptimal reaction conditions, the quality of reagents, or inherent reactivity of the substrate.
Q3: How should this compound be stored?
It is recommended to store this compound at -20°C to ensure its stability and prevent degradation. It is a solid at room temperature and should be handled with care as it is corrosive and can cause severe skin burns and eye damage.[2][3]
Troubleshooting Guide
Low or No Yield
Low or no yield in your alkylation reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow to diagnose and address low reaction yields.
1. Reagent Quality and Stoichiometry:
-
Purity of this compound: Ensure the alkylating agent is pure and has not degraded. Impurities can inhibit the reaction.
-
Anhydrous Conditions: The presence of water can consume the base and hydrolyze the alkylating agent. Ensure all reagents and solvents are anhydrous.
-
Base Strength and Stoichiometry: The choice and amount of base are critical for the deprotonation of the nucleophile. A base that is not strong enough will result in incomplete deprotonation and low yield.
2. Reaction Conditions:
-
Choice of Base: The selection of the base depends on the pKa of the nucleophile. For alcohols and phenols, strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are common. For amines, milder bases such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) can be used.
-
Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and tetrahydrofuran (B95107) (THF) are generally preferred for SN2 reactions as they can solvate the cation of the base without strongly solvating the nucleophile.
-
Temperature: The reaction temperature should be optimized. While some reactions proceed at room temperature, others may require heating to overcome the activation energy. However, excessive heat can lead to side reactions and decomposition.
Formation of Side Products
The formation of side products can significantly reduce the yield of the desired product and complicate purification.
Common Side Reactions and Prevention Strategies
| Side Product | Formation Conditions | Prevention Strategies |
| Di-alkylation | Use of primary amines or other nucleophiles with multiple reactive sites. | Use a large excess of the amine or a protecting group strategy. Control the stoichiometry of the alkylating agent carefully. |
| Elimination (E2) Product | Use of strong, sterically hindered bases and high temperatures. | Use a weaker, non-hindered base and moderate reaction temperatures. |
| Hydrolysis of Alkylating Agent | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Troubleshooting Workflow for Side Product Formation
Caption: A systematic approach to minimizing side product formation.
Experimental Protocols
Below are generalized experimental protocols for O-alkylation and N-alkylation using this compound. These should be considered as starting points and may require optimization for specific substrates.
General Protocol for O-Alkylation of Phenols
This protocol describes a general procedure for the synthesis of 2-methoxybenzyl ethers from phenols.
Reaction Scheme: Ar-OH + 2-MeO-C₆H₄CH₂Br --(Base, Solvent)--> Ar-O-CH₂-C₆H₄-2-OMe
Materials:
-
Phenol (B47542) derivative
-
This compound
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (B1210297) (EtOAc)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of the phenol (1.0 eq) in anhydrous DMF or MeCN, add the base (K₂CO₃, 1.5 eq or Cs₂CO₃, 1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature or heat to 50-60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Experimental Workflow for O-Alkylation
Caption: A step-by-step workflow for a typical O-alkylation reaction.
General Protocol for N-Alkylation of Amines
This protocol outlines a general procedure for the mono-N-alkylation of primary amines.
Reaction Scheme: R-NH₂ + 2-MeO-C₆H₄CH₂Br --(Base, Solvent)--> R-NH-CH₂-C₆H₄-2-OMe
Materials:
-
Primary amine
-
This compound
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Anhydrous Acetonitrile (MeCN) or N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary amine (1.0 eq) in anhydrous MeCN or DMF, add the base (K₂CO₃, 2.0 eq or DIPEA, 1.5 eq).
-
Add this compound (1.05 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 50-80°C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off any inorganic salts if K₂CO₃ was used.
-
Dilute the filtrate with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize the effect of different reaction conditions on the yield of alkylation reactions. While specific data for this compound is limited in comparative studies, the following represents typical trends observed for benzyl (B1604629) bromides.
Table 1: Effect of Base and Solvent on O-Alkylation Yield of Phenols with Benzyl Bromide
| Entry | Phenol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenol | K₂CO₃ | Acetone | Reflux | 12 | 95 |
| 2 | 4-Nitrophenol | K₂CO₃ | DMF | 80 | 2 | 98 |
| 3 | 2-Naphthol | NaH | THF | rt | 3 | 92 |
| 4 | 4-Methoxyphenol | Cs₂CO₃ | MeCN | rt | 4 | 96 |
Table 2: Effect of Base on N-Alkylation Yield of Amines with Alkyl Bromides
| Entry | Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | MeCN | 80 | 12 | 85 |
| 2 | Benzylamine | Et₃N | DCM | rt | 24 | 75 |
| 3 | Pyrrolidine | K₂CO₃ | DMF | 60 | 6 | 90 |
| 4 | Morpholine | DIPEA | MeCN | 50 | 18 | 88 |
Table 3: pKa Values of Conjugate Acids of Common Bases
Understanding the pKa of the conjugate acid of a base is crucial for selecting the appropriate base to deprotonate a given nucleophile. The pKa of the nucleophile should be lower than the pKa of the conjugate acid of the base for efficient deprotonation.
| Base | Conjugate Acid | pKa in H₂O |
| Sodium Hydride (NaH) | H₂ | ~36 |
| Sodium Amide (NaNH₂) | NH₃ | ~38 |
| Lithium Diisopropylamide (LDA) | Diisopropylamine | ~36 |
| Potassium carbonate (K₂CO₃) | HCO₃⁻ | 10.3 |
| Cesium carbonate (Cs₂CO₃) | HCO₃⁻ | 10.3 |
| Triethylamine (Et₃N) | Et₃NH⁺ | 10.75 |
| Diisopropylethylamine (DIPEA) | DIPEAH⁺ | 10.4 |
Data compiled from various sources.[4][5][6][7]
This technical support guide provides a starting point for troubleshooting and optimizing your alkylation reactions with this compound. For specific applications, further optimization of the reaction conditions may be necessary.
References
- 1. Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uwindsor.ca [uwindsor.ca]
Technical Support Center: Reactions of 2-Methoxybenzyl Bromide with Nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-methoxybenzyl bromide. It addresses common side reactions encountered during nucleophilic substitution and offers guidance on how to minimize them.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using 2-methoxybenzyl bromide as an alkylating agent?
A1: The primary side reactions include:
-
Over-alkylation: Particularly with primary and secondary amines, leading to the formation of di- and tri-alkylated products.
-
Elimination (E2) Reactions: Favored by strong, sterically hindered bases, resulting in the formation of 2-methoxy-o-xylene.
-
Hydrolysis: Reaction with water, leading to the formation of 2-methoxybenzyl alcohol and hydrobromic acid.
-
O-Alkylation of Enolates: Competition between C-alkylation (desired) and O-alkylation (side product) when reacting with enolate nucleophiles.
-
Friedel-Crafts Type Reactions: Self-condensation or reaction with other aromatic compounds present in the reaction mixture, especially under acidic conditions.
Q2: Why is 2-methoxybenzyl bromide more reactive than benzyl (B1604629) bromide?
A2: The methoxy (B1213986) group at the ortho position is an electron-donating group. It stabilizes the developing positive charge on the benzylic carbon during nucleophilic substitution, particularly in reactions with SN1 character. This increased carbocation stability leads to a faster reaction rate compared to unsubstituted benzyl bromide.
Q3: How can I minimize the over-alkylation of primary amines?
A3: To favor mono-alkylation, it is crucial to control the reaction conditions. Key strategies include:
-
Stoichiometry: Use a slight excess of the primary amine relative to 2-methoxybenzyl bromide.
-
Slow Addition: Add the 2-methoxybenzyl bromide slowly to the reaction mixture to maintain a low concentration of the alkylating agent.
-
Lower Temperature: Running the reaction at a lower temperature can help control the reaction rate and improve selectivity.
-
Use of a suitable base: A non-nucleophilic, hindered base can be used to deprotonate the amine without competing in the alkylation.
Q4: Under what conditions does elimination become a significant side reaction?
A4: Elimination is favored when using strong, sterically hindered bases such as potassium tert-butoxide (t-BuOK). Higher reaction temperatures also promote elimination over substitution.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Mono-Alkylated Amine Product and Formation of Multiple Byproducts.
Possible Cause: Over-alkylation of the primary amine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for over-alkylation of primary amines.
Detailed Methodologies:
-
Protocol for Minimizing Di-alkylation:
-
Dissolve the primary amine (1.5 equivalents) in a suitable aprotic solvent (e.g., THF, DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve 2-methoxybenzyl bromide (1.0 equivalent) in the same solvent.
-
Add the 2-methoxybenzyl bromide solution dropwise to the cooled amine solution over a period of 1-2 hours using a syringe pump or a dropping funnel.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the starting bromide is consumed, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica (B1680970) gel.
-
-
Expected Outcome: This procedure should significantly increase the yield of the mono-alkylated product and reduce the formation of the di-alkylated byproduct.
Issue 2: Formation of an Alkene Side Product Instead of the Desired Substitution Product.
Possible Cause: Elimination reaction is favored over substitution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for elimination side reactions.
Quantitative Data (Illustrative Examples):
The choice of base and temperature significantly impacts the ratio of substitution (SN2) to elimination (E2) products. The following table provides an illustrative comparison for the reaction of 2-methoxybenzyl bromide with different bases.
| Base | Solvent | Temperature (°C) | Substitution Product Yield (Est.) | Elimination Product Yield (Est.) |
| Sodium Ethoxide (NaOEt) | Ethanol | 50 | ~85% | ~15% |
| Potassium tert-Butoxide (t-BuOK) | t-Butanol | 50 | ~20% | ~80% |
| Sodium Hydroxide (NaOH) | Water/THF | 25 | >95% | <5% |
| Potassium Carbonate (K₂CO₃) | DMF | 25 | >98% | <2% |
Note: These are estimated yields based on general principles of substitution and elimination reactions and may vary depending on the specific reaction conditions.
Issue 3: Competing C- vs. O-Alkylation of Enolates.
Possible Cause: The ambident nature of the enolate nucleophile allows for reaction at either the carbon or the oxygen atom.
Troubleshooting Workflow:
Preventing decomposition of 1-(Bromomethyl)-2-methoxybenzene during purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 1-(Bromomethyl)-2-methoxybenzene. The information provided is aimed at preventing the decomposition of this reactive compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition of this compound during purification?
A1: The primary causes of decomposition are hydrolysis and polymerization. The benzylic bromide is highly reactive and susceptible to nucleophilic attack by water, leading to the formation of 2-methoxybenzyl alcohol.[1][2] Additionally, elevated temperatures and the presence of acidic or metallic impurities can catalyze polymerization or other degradation reactions.[2]
Q2: What are the common impurities found in crude this compound?
A2: Common impurities can include unreacted starting materials such as 2-methoxytoluene or 2-methoxybenzyl alcohol, byproducts from the bromination reaction like dibrominated species, and the hydrolysis product, 2-methoxybenzyl alcohol.[3] Residual acidic reagents (e.g., HBr) can also be present and contribute to decomposition.
Q3: How can I monitor the stability of this compound during purification?
A3: Thin-layer chromatography (TLC) is an effective method to monitor the stability of the compound during purification. The appearance of a new, more polar spot corresponding to 2-methoxybenzyl alcohol can indicate decomposition. It is advisable to run a co-spot of the starting material and the purified product to accurately identify any degradation.
Q4: What are the ideal storage conditions for this compound to prevent decomposition?
A4: To ensure stability, this compound should be stored in a cool, dry, and dark place, preferably at -20°C, in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[4][5] Some suppliers provide this compound stabilized with an agent like propylene (B89431) oxide.[3][6]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Product decomposes during aqueous workup. | Presence of acidic or basic impurities catalyzing hydrolysis. Prolonged contact with the aqueous phase. | - Neutralize the reaction mixture with a mild base like a saturated sodium bicarbonate solution before extraction.[2] - Perform the aqueous extraction quickly and at a low temperature (e.g., using an ice bath). - Use anhydrous solvents for extraction and ensure all glassware is dry. |
| Decomposition observed on the silica (B1680970) gel column. | The acidic nature of silica gel can promote the decomposition of the sensitive benzyl (B1604629) bromide. | - Deactivate the silica gel by pre-treating it with a solution of triethylamine (B128534) in the eluent, followed by flushing with the eluent. - Alternatively, use a less acidic stationary phase like alumina (B75360) (neutral or basic). - Perform the chromatography as quickly as possible. |
| Product co-elutes with impurities. | Similar polarity of the product and impurities (e.g., 2-methoxytoluene). | - Optimize the solvent system for column chromatography. A shallow gradient of ethyl acetate (B1210297) in hexanes is often effective.[1] - If the impurity is a less polar starting material, ensure the reaction has gone to completion. |
| Polymerization occurs during solvent removal or distillation. | High temperatures and/or presence of acidic or metallic impurities. | - Remove the solvent under reduced pressure at a low temperature (rotary evaporator with a water bath at room temperature or slightly above). - If distillation is necessary, perform it under high vacuum to lower the boiling point.[2] - Ensure all glassware is meticulously clean and free of metal contaminants. |
Experimental Protocols
General Protocol for Aqueous Workup
-
Upon completion of the reaction, cool the reaction mixture to 0-5°C in an ice bath.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate (B1220275) to neutralize any remaining acidic reagents or unreacted bromine.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure at low temperature.
Protocol for Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 10% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.
Visualizations
Decomposition Pathway of this compound
Caption: Primary decomposition pathways for this compound.
Experimental Workflow for Purification
References
- 1. Synthesis routes of 4-Methoxybenzyl bromide [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-methoxy benzyl bromide | Sigma-Aldrich [sigmaaldrich.com]
- 5. DE10065442A1 - Improved process for the preparation of 2- (4-trifluoromethoxyphenyl) ethylamine and 4-bromomethyl and 4-chloromethyl-1-trifluoromethoxy-benzene - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Purification of 2-Methoxybenzyl Ether Products
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-methoxybenzyl ether products via column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How do I select the optimal solvent system (mobile phase) for purifying my 2-methoxybenzyl ether product?
A1: The selection of an appropriate solvent system is critical for achieving good separation.[1][2] The process begins with Thin Layer Chromatography (TLC) to test various solvent mixtures.
-
Initial Testing: Start with a binary mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate (B1210297) or diethyl ether).[3][4] A common starting point for compounds of intermediate polarity is 10-50% ethyl acetate in hexane.[3]
-
Target Rf Value: The ideal solvent system should provide a retention factor (Rf) value for your target 2-methoxybenzyl ether product between 0.25 and 0.35 on the TLC plate.[2][5] This range ensures that the compound spends enough time on the stationary phase to separate from impurities but elutes in a reasonable volume of solvent.[2]
-
Solvent Polarity: If your product has a very low Rf (sticks to the baseline), increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate). If the Rf is too high (runs with the solvent front), decrease the polarity.[6]
-
Interpreting TLC: The spots on your TLC plate should be round and distinct.[1] Streaking or tailing may indicate issues that need to be addressed before scaling up to a column (see Q2).
Q2: My 2-methoxybenzyl ether product is streaking on the TLC plate and the column. What causes this and how can I fix it?
A2: Streaking, where a compound appears as a long tail rather than a compact spot, can be caused by several factors.
-
Overloading: Applying too much sample to the TLC plate or column is a common cause.[7][8][9] The stationary phase becomes saturated, leading to poor separation. Try diluting your sample before application.[9]
-
Compound Instability: The compound may be decomposing on the acidic silica (B1680970) gel.[7][10] This is a known issue for acid-sensitive molecules. (See Q3 for solutions).
-
High Polarity/Acidity/Basicity: Highly polar compounds or those with strongly acidic or basic functional groups can interact too strongly with the silica gel, causing tailing.[8][10] While 2-methoxybenzyl ethers are not typically strongly acidic or basic, this can be an issue with impurities in the crude mixture.
-
Inappropriate Spotting Solvent: If the sample is dissolved in a solvent that is too polar for the mobile phase, it can lead to band broadening and streaking. Always dissolve the sample in the minimum amount of the mobile phase or a less polar solvent if possible.[11]
Q3: I suspect my 2-methoxybenzyl ether is decomposing on the silica gel column. How can I confirm this and prevent it?
A3: Benzyl ethers can be labile to acidic conditions, and standard silica gel is slightly acidic.[4][7][12] This can lead to degradation during purification.
-
Confirmation (2D TLC): To check for instability, you can run a two-dimensional TLC. Spot your compound in one corner of a square TLC plate, run it in a solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system.[7] If the compound is stable, it will appear on the diagonal. If it decomposes, new spots will appear off the diagonal.[7][11]
-
Prevention Strategies:
-
Neutralize the Silica: Add a small amount of a base, such as triethylamine (B128534) (TEA) (typically 0.1-2%), to your eluent.[4][9][13][14] This neutralizes the acidic sites on the silica gel. It's good practice to flush the column with the TEA-containing solvent before loading your sample.[13][14]
-
Use a Different Stationary Phase: Consider using a less acidic or neutral stationary phase like neutral alumina (B75360) or florisil.[4] However, you must first test your separation on the corresponding TLC plates.[15]
-
Modified Silica: Deactivated or treated silica gel that has been washed to neutralize its acidic character can also be used.[16]
-
Q4: An impurity is co-eluting with my desired 2-methoxybenzyl ether product. What are my options?
A4: Co-elution occurs when an impurity has a very similar polarity and Rf value to your product.
-
Change the Solvent System: The most effective solution is often to find a different solvent system. Try changing the components of your mobile phase entirely (e.g., switch from ethyl acetate/hexane to dichloromethane (B109758)/hexane or an ether/hexane system).[3][17] Different solvents can alter the specific interactions with your compounds and the silica, potentially resolving the co-eluting spots.
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), you can use a gradient. Start with a less polar solvent system and gradually increase the polarity during the column run.[13] This can help separate compounds with close Rf values.
-
Run a Second Column: If a significant number of fractions are mixed, you may need to collect them, concentrate the solvent, and run a second column using a different, optimized solvent system.[13]
Q5: My product is not eluting from the column, or the recovery is very low. What went wrong?
A5: This frustrating issue can have several causes.
-
Decomposition: The compound may have irreversibly adsorbed to or decomposed on the column.[18][19] Test for stability on silica first (see Q3).
-
Incorrect Solvent System: You may be using a solvent system that is not polar enough to move your compound down the column.[18] Always re-verify that you mixed the solvents in the correct ratio.
-
Sample is Too Dilute: The eluted fractions may contain your product, but at a concentration too low to be detected by TLC.[18][19] Try concentrating a few fractions where you expected the product to elute and re-spotting on a TLC plate.
-
Insoluble Sample: If the crude product precipitates upon loading or when the mobile phase is introduced, it will not chromatograph properly.[20] In this case, "dry loading" is recommended, where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column.[11]
Data Presentation: Solvent Systems & Rf Values
The optimal solvent system will vary depending on the specific substitution pattern of the 2-methoxybenzyl ether and any other functional groups present. The following table provides starting points for developing a separation method.
| Compound Polarity | Example Solvent System (v/v) | Typical Rf Range on Silica TLC | Notes |
| Non-polar | 5-10% Ethyl Acetate in Hexane | 0.25 - 0.40 | A good starting point for many simple ethers.[3] |
| Moderately Polar | 15-30% Ethyl Acetate in Hexane | 0.25 - 0.40 | For ethers with additional polar functional groups. |
| Moderately Polar | 10-20% Diethyl Ether in Hexane | 0.25 - 0.40 | Diethyl ether is less polar than ethyl acetate.[3] |
| More Polar | 1-5% Methanol (B129727) in Dichloromethane | 0.25 - 0.40 | Use with caution; >10% methanol can dissolve silica gel.[3][4] |
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
This protocol outlines a standard procedure for flash column chromatography on silica gel.
-
TLC Analysis and Solvent Selection:
-
Dissolve a small amount of the crude 2-methoxybenzyl ether product in a volatile solvent like dichloromethane or ethyl acetate.[21]
-
Using a capillary spotter, apply a small spot of the solution to a TLC plate.
-
Develop the plate in a chamber containing a prepared solvent system (e.g., 20% ethyl acetate in hexane).[21]
-
Visualize the plate under UV light and/or with a chemical stain (e.g., potassium permanganate).[22][23]
-
Adjust the solvent system ratio until the desired product has an Rf value of approximately 0.25-0.35.[2]
-
-
Column Preparation (Slurry Packing):
-
Select a glass column of appropriate size (typically using 20-50 times the weight of silica gel to the weight of the crude sample).[24]
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[24]
-
Clamp the column vertically and fill it about halfway with the chosen non-polar solvent (e.g., hexane).
-
In a separate beaker, create a slurry by mixing the silica gel with the non-polar solvent.
-
Pour the slurry into the column. Tap the side of the column gently to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to pack down under gravity. Never let the solvent level drop below the top of the silica bed.[25]
-
Add a final protective layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude product in the minimum amount of solvent (preferably the column eluent or a less polar solvent like dichloromethane).[11]
-
Carefully drain the solvent in the column until the level is just at the top of the sand layer.
-
Using a pipette, carefully add the dissolved sample solution evenly onto the sand layer.
-
Open the stopcock and allow the sample to absorb completely into the silica bed.
-
Carefully add a small amount of fresh eluent to wash the sides of the column and allow this to absorb as well.
-
-
Elution and Fraction Collection:
-
Carefully fill the top of the column with the mobile phase.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (a solvent drop rate of about 2 inches per minute is a good guideline).[23]
-
Collect the eluting solvent in a series of numbered test tubes or flasks (fractions).
-
Monitor the separation by periodically spotting the collected fractions onto TLC plates to identify which fractions contain the purified product.
-
-
Product Isolation:
-
Combine the fractions that contain the pure 2-methoxybenzyl ether product.
-
Remove the solvent using a rotary evaporator to yield the purified compound.
-
Visualizations
Experimental Workflow
Caption: Workflow for Column Chromatography Purification.
Troubleshooting Guide
Caption: Troubleshooting Common Column Chromatography Issues.
References
- 1. youtube.com [youtube.com]
- 2. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 3. Chromatography [chem.rochester.edu]
- 4. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 5. silicycle.com [silicycle.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemistry Teaching Labs - Issues [chemtl.york.ac.uk]
- 8. chembam.com [chembam.com]
- 9. silicycle.com [silicycle.com]
- 10. researchgate.net [researchgate.net]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. Benzyl Ethers [organic-chemistry.org]
- 13. Chromatography [chem.rochester.edu]
- 14. silicycle.com [silicycle.com]
- 15. Sciencemadness Discussion Board - Column chromatography of acid-sensitive compounds - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. Purification [chem.rochester.edu]
- 19. Chromatography [chem.rochester.edu]
- 20. reddit.com [reddit.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. web.uvic.ca [web.uvic.ca]
- 25. reddit.com [reddit.com]
Overcoming low reactivity of 1-(Bromomethyl)-2-methoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the reactivity of 1-(Bromomethyl)-2-methoxybenzene in various chemical transformations. While a versatile reagent, its reactivity can be influenced by steric and electronic factors, occasionally leading to lower than expected yields or sluggish reaction rates.
Frequently Asked Questions (FAQs)
Q1: Is this compound considered to have low reactivity?
A1: this compound is a versatile synthetic intermediate due to its reactive bromomethyl group, which makes it a good electrophile for nucleophilic substitution and a substrate for various cross-coupling reactions.[1] The term "low reactivity" is context-dependent. The presence of the ortho-methoxy group can influence its reactivity in several ways. The methoxy (B1213986) group is electron-donating, which can stabilize the transition state in reactions involving the benzylic position.[1] However, the ortho-position of the methoxy group can also introduce some steric hindrance, which might slightly decrease reaction rates compared to unsubstituted benzyl (B1604629) bromide, especially with bulky nucleophiles or catalysts.[2]
Q2: What are the primary reactive sites on this compound?
A2: The primary site of reactivity is the benzylic carbon of the bromomethyl group, which is electrophilic and susceptible to nucleophilic attack.[1] The bromide ion is an excellent leaving group, facilitating these reactions. The benzene (B151609) ring itself is electron-rich due to the methoxy group and can undergo electrophilic aromatic substitution, typically at the positions ortho and para to the methoxy group.[1]
Q3: What are the most common reactions performed with this compound?
A3: The most common reactions include:
-
Nucleophilic Substitution (SN2): Reaction with a wide range of nucleophiles such as alkoxides (Williamson ether synthesis), amines, and azide (B81097) or cyanide ions.[1]
-
Palladium-Catalyzed Cross-Coupling Reactions: Including Suzuki-Miyaura, Heck, and Sonogashira couplings, where the benzylic bromide acts as the electrophilic partner.[2][3]
-
Grignard Reagent Formation: Although less common for benzylic bromides due to the propensity for Wurtz coupling, it can be performed under carefully controlled conditions.
Q4: How does the ortho-methoxy group influence the reactivity in SN2 reactions?
A4: The ortho-methoxy group has competing electronic and steric effects. Its electron-donating nature can stabilize a developing positive charge on the benzylic carbon in the transition state, potentially increasing the reaction rate.[4] Conversely, its steric bulk can hinder the backside attack of the nucleophile, which is characteristic of the SN2 mechanism, thereby slowing the reaction. The net effect will depend on the size of the nucleophile and the specific reaction conditions.
Troubleshooting Guides
Low Yield in Nucleophilic Substitution Reactions
| Common Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Weak Nucleophile: The nucleophile may not be strong enough to displace the bromide efficiently. 2. Steric Hindrance: The ortho-methoxy group and/or a bulky nucleophile may be slowing the reaction. 3. Poor Solubility: Reagents may not be fully dissolved in the chosen solvent. | 1. Increase Nucleophilicity: If using an alcohol, deprotonate it with a strong base (e.g., NaH, NaOH, K2CO3) to form the more nucleophilic alkoxide. 2. Increase Temperature: Heating the reaction mixture can help overcome the activation energy barrier. 3. Change Solvent: Use a polar aprotic solvent like DMF or DMSO to enhance the rate of SN2 reactions. |
| Formation of Side Products | 1. Elimination (E2): If a sterically hindered or strongly basic nucleophile is used, elimination to form an alkene can compete with substitution. 2. Reaction with Solvent: In protic solvents, solvolysis may occur. | 1. Use a Less Hindered Base/Nucleophile: Opt for a smaller, less basic nucleophile if possible. 2. Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution, so lower temperatures can favor the desired SN2 pathway. 3. Use Aprotic Solvents: Solvents like THF, acetonitrile (B52724), or acetone (B3395972) will not participate in the reaction. |
Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)
| Common Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The active Pd(0) species may not be forming or could be decomposing. 2. Steric Hindrance: The ortho-methoxy group can hinder oxidative addition to the palladium catalyst. 3. Suboptimal Ligand: The chosen phosphine (B1218219) ligand may not be suitable for this sterically demanding substrate. | 1. Degas Solvents Thoroughly: Oxygen can oxidize and deactivate the Pd(0) catalyst. 2. Use Bulky, Electron-Rich Ligands: Ligands like SPhos, XPhos, or RuPhos are often effective for sterically hindered substrates. 3. Increase Catalyst Loading: Incrementally increase the palladium catalyst and ligand loading (e.g., from 1-2 mol% up to 5 mol%).[2] |
| Homocoupling Side Products | 1. Glaser Coupling (Sonogashira): Homocoupling of the terminal alkyne can occur, especially in the presence of copper and oxygen. 2. Boronic Acid Homocoupling (Suzuki): Can be promoted by oxygen. | 1. Run Under Strictly Anaerobic Conditions: Use Schlenk techniques or a glovebox. 2. Consider Copper-Free Sonogashira Conditions: This can mitigate Glaser coupling. 3. Optimize Base and Solvent: The choice of base and solvent can significantly impact side reactions. For Suzuki reactions, K2CO3 or Cs2CO3 are common choices. |
| Decomposition of Starting Material | 1. High Temperatures: The benzylic bromide or the product may be unstable at elevated temperatures. | 1. Screen Lower Temperatures: While heating is often necessary, excessive temperatures can lead to degradation. 2. Use a More Active Catalyst System: A more efficient catalyst may allow the reaction to proceed at a lower temperature. |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis with Phenol (B47542)
This protocol describes a general procedure for the synthesis of 2-(phenoxymethyl)anisole.
Reagents:
-
This compound
-
Phenol
-
Potassium Carbonate (K2CO3)
-
Acetonitrile (CH3CN) or Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
To a round-bottom flask, add phenol (1.0 eq.), potassium carbonate (1.5 eq.), and acetonitrile or DMF.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound (1.1 eq.) to the reaction mixture.
-
Heat the mixture to 60-80 °C and monitor the reaction by TLC.
-
Once the reaction is complete, cool to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M NaOH solution, followed by a brine wash.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.[5]
Protocol 2: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
This protocol provides a starting point for the coupling of this compound with an arylboronic acid.[3][6]
Reagents:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., PdCl2(dppf)·CH2Cl2, 2 mol%)
-
Cesium Carbonate (Cs2CO3)
-
Solvent (e.g., THF/H2O 10:1)
-
Ethyl acetate
-
Brine
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), PdCl2(dppf)·CH2Cl2 (2 mol%), and Cs2CO3 (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., THF/H2O 10:1).
-
Heat the reaction mixture to 70-80 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: General workflow for Williamson ether synthesis.
Caption: General workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting logic for low-yield reactions.
References
- 1. This compound | 52289-93-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2-Methoxybenzyl Bromide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Methoxybenzyl bromide. The information is designed to help overcome common challenges encountered during its synthesis and application in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of 2-Methoxybenzyl bromide in research and development?
A1: 2-Methoxybenzyl bromide is a valuable reagent and building block in organic synthesis. It is frequently used as a protecting group for alcohols, phenols, and carboxylic acids. The 2-methoxybenzyl (OMB) group can be introduced via nucleophilic substitution and later removed under specific conditions, making it useful in multi-step syntheses of complex molecules, including pharmaceuticals and natural products.
Q2: How should 2-Methoxybenzyl bromide be handled and stored to ensure its stability?
A2: 2-Methoxybenzyl bromide is a lachrymator and irritant, so it should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[1] It is sensitive to moisture and can hydrolyze to 2-methoxybenzyl alcohol.[2] Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and dark place to prevent degradation.[3][4]
Q3: What are the common side reactions to be aware of when using 2-Methoxybenzyl bromide?
A3: Common side reactions include over-alkylation, especially when reacting with nucleophiles that have multiple reactive sites.[1] Elimination reactions can occur in the presence of strong, sterically hindered bases at elevated temperatures.[1] Hydrolysis of the benzyl (B1604629) bromide to the corresponding alcohol is also a common issue if moisture is present in the reaction.[1][2]
Q4: How does the methoxy (B1213986) group in the ortho position affect the reactivity of 2-Methoxybenzyl bromide?
A4: The methoxy group is an electron-donating group that can stabilize the benzylic carbocation intermediate formed during SN1-type reactions through resonance.[5] This generally increases the reactivity of the benzylic position towards nucleophilic substitution compared to unsubstituted benzyl bromide.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving 2-Methoxybenzyl bromide.
Issue 1: Low or No Yield in Alkylation Reactions
Symptoms:
-
Thin-Layer Chromatography (TLC) analysis shows a significant amount of starting material remaining.
-
The desired product is not observed or is present in very low quantities upon work-up.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inactive Reagent | 2-Methoxybenzyl bromide can degrade over time. Verify the purity of the reagent by ¹H NMR. If necessary, use a freshly prepared or purified batch. |
| Insufficient Base | The chosen base may not be strong enough to deprotonate the nucleophile effectively. Consider using a stronger base. The solubility of the base in the reaction solvent is also critical for the reaction to proceed.[1] |
| Poor Solvent Choice | The solvent should be anhydrous and capable of dissolving all reactants. Polar aprotic solvents like DMF, acetonitrile, or THF are generally recommended for SN2 reactions.[1] |
| Low Reaction Temperature | While some reactions proceed at room temperature, gentle heating may be necessary to increase the reaction rate. Monitor the reaction for potential side products at higher temperatures.[1][2] |
Issue 2: Formation of Multiple Products
Symptoms:
-
TLC or GC-MS analysis shows the presence of several spots or peaks in addition to the starting material and the desired product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Over-alkylation | This is common with nucleophiles having multiple reactive sites (e.g., primary amines).[1] Use a protecting group strategy for the nucleophile or carefully control the stoichiometry of the reactants.[1] |
| Elimination Reaction | Strong, sterically hindered bases and high temperatures can promote the formation of an elimination byproduct.[1] Use a weaker, non-hindered base and maintain a moderate reaction temperature.[1] |
| Hydrolysis | The presence of water in the reaction mixture will lead to the formation of 2-methoxybenzyl alcohol.[1][2] Ensure all glassware is oven-dried and use anhydrous solvents.[1][2] |
Issue 3: Difficulties in Product Purification
Symptoms:
-
The product is difficult to separate from the starting material or byproducts using column chromatography.
-
The purified product is still contaminated with impurities.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Similar Polarity of Product and Impurities | The polarity of the desired product and unreacted benzyl bromide or byproducts might be very close, making separation by column chromatography challenging.[6] Experiment with different solvent systems for TLC to achieve better separation before attempting column chromatography.[6] |
| Thermal Instability | Benzyl bromides can be thermally labile and may decompose during purification by distillation at atmospheric pressure.[7] Use vacuum distillation to lower the boiling point and prevent decomposition.[7] |
| "Oiling Out" During Recrystallization | The compound may separate as an oil instead of forming crystals during recrystallization. This can be due to the presence of impurities or the use of an inappropriate solvent. Try using a different recrystallization solvent or a solvent pair (e.g., ethyl acetate/hexane).[7] |
Data on Reaction Conditions
The following table summarizes various reaction conditions for the synthesis and application of methoxybenzyl bromide derivatives, providing a reference for optimization.
| Starting Material | Reagent(s) | Solvent | Temperature | Time | Yield | Reference |
| p-Methoxybenzyl alcohol | HBr gas | Benzene | 58°C | 0.5 h | 71.4% | [8] |
| p-Methoxybenzyl alcohol | CBr₄, PPh₃ | Ether | Room Temp. | 3 h | 47% | [9] |
| 3-Methylanisole | N-Bromosuccinimide, AIBN | Cyclohexane | 83°C | 15 min | - | [10] |
| 2-Bromo-5-methoxybenzyl bromide | Vinyl magnesium chloride, CuI, 2,2'-bipyridil | THF | 0°C to Room Temp. | 1 h | 34% | [11] |
Experimental Protocols
General Protocol for Synthesis of 2-Methoxybenzyl Bromide from 2-Methoxybenzyl Alcohol
This protocol is adapted from a general method for the preparation of substituted benzyl bromides.[4]
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxybenzyl alcohol in an anhydrous solvent such as diethyl ether or dichloromethane.
-
Cooling: Cool the solution in an ice bath (0°C).
-
Reagent Addition: Slowly add a brominating agent, such as phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃), to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for several hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0°C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography or vacuum distillation.[4]
Visualizations
Caption: A general workflow for the synthesis and purification of 2-Methoxybenzyl bromide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. brainly.in [brainly.in]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. guidechem.com [guidechem.com]
- 9. Synthesis routes of 4-Methoxybenzyl bromide [benchchem.com]
- 10. WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide - Google Patents [patents.google.com]
- 11. rsc.org [rsc.org]
Troubleshooting incomplete deprotection of 2-methoxybenzyl group
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the deprotection of the 2-methoxybenzyl (2-OMB) group.
Frequently Asked Questions (FAQs)
Q1: What is the 2-methoxybenzyl (2-OMB) group and why is it used?
The 2-methoxybenzyl group is a protecting group for alcohols, similar to the more common p-methoxybenzyl (PMB) group. It is valued for its stability under a range of reaction conditions while allowing for selective removal under specific acidic or oxidative conditions. The methoxy (B1213986) group on the benzene (B151609) ring increases its electron density, making it more labile than an unsubstituted benzyl (B1604629) (Bn) group.[1][2][3]
Q2: Under what conditions is the 2-OMB group typically cleaved?
The 2-OMB group is most commonly cleaved under two main conditions:
-
Acidic Conditions: Strong acids such as trifluoroacetic acid (TFA) or triflic acid (TfOH) are effective for its removal.[1][4]
-
Oxidative Conditions: Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) can achieve oxidative cleavage.[1][2][3]
Q3: How does the stability of the 2-OMB group compare to the p-methoxybenzyl (PMB) and 2,4-dimethoxybenzyl (DMB) groups?
The stability of these benzyl-type protecting groups is influenced by the number and position of the electron-donating methoxy groups. Generally, the lability to acidic or oxidative cleavage increases with more methoxy substituents.[5] Therefore, the 2,4-DMB group is typically more easily cleaved than the 2-OMB or PMB groups.[1] The 2-OMB group's reactivity is very similar to the widely used PMB group.
Q4: Is the 2-OMB group compatible with other common protecting groups like Boc and Fmoc?
Yes, the 2-OMB group can be used in orthogonal protecting group strategies.
-
Orthogonality with Fmoc: The 2-OMB group is stable to the basic conditions (e.g., piperidine (B6355638) in DMF) used for the removal of the Fmoc group.[1]
-
Orthogonality with Boc: The 2-OMB group is generally more acid-labile than the Boc group. By carefully selecting the acidic cleavage conditions (e.g., using dilute TFA), it is often possible to selectively remove the 2-OMB group in the presence of a Boc group.[1]
Troubleshooting Guide: Incomplete 2-OMB Deprotection
This guide addresses the common issue of incomplete or low-yield deprotection of the 2-OMB group.
Issue 1: Incomplete Cleavage with Trifluoroacetic Acid (TFA)
Incomplete deprotection under acidic conditions is a frequent challenge. The following steps can help drive the reaction to completion.
Troubleshooting Workflow for Incomplete Deprotection
References
Removal of byproducts from 2-Methoxybenzyl bromide reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-methoxybenzyl bromide. It focuses on identifying and removing common reaction byproducts to ensure the desired product's purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I might encounter in my reactions with 2-methoxybenzyl bromide?
When using 2-methoxybenzyl bromide as an alkylating agent, several byproducts can form depending on the reaction conditions. The most prevalent include:
-
2-Methoxybenzyl alcohol: Arises from the hydrolysis of 2-methoxybenzyl bromide, which can occur if water is present in the reaction mixture.[1]
-
Bis(2-methoxybenzyl) ether: This ether is typically formed through a Williamson ether synthesis-type reaction between 2-methoxybenzyl bromide and the 2-methoxybenzyl alcohol byproduct, especially under basic conditions.[2][3][4]
-
Unreacted 2-Methoxybenzyl bromide: Incomplete reactions will leave residual starting material, which must be removed during purification.[5]
-
Over-alkylation Products: If your nucleophile has multiple reactive sites, such as a primary amine, it can react with more than one molecule of 2-methoxybenzyl bromide, leading to low selectivity.[6][7]
-
Elimination Products: The use of strong, sterically hindered bases can promote the formation of elimination byproducts instead of the desired substitution product.[6]
-
Oxidation Products: Further oxidation of the 2-methoxybenzyl alcohol byproduct can lead to the formation of 2-methoxybenzaldehyde (B41997) and, subsequently, 2-methoxybenzoic acid.[8]
Q2: How can I remove unreacted 2-methoxybenzyl bromide from my product?
Removing residual 2-methoxybenzyl bromide is crucial for product purity. Several methods are effective:
-
Column Chromatography: Silica (B1680970) gel chromatography is highly effective for separating the desired product from the relatively non-polar 2-methoxybenzyl bromide.[5][6]
-
Vacuum Distillation: If your product is not volatile, applying a high vacuum, sometimes with gentle heating, can effectively remove the more volatile benzyl (B1604629) bromide.[5]
-
Chemical Scavenging: Adding a nucleophilic amine, like triethylamine, can convert the excess benzyl bromide into a water-soluble quaternary ammonium (B1175870) salt, which can then be easily removed with an aqueous wash.[5]
Q3: I see a polar spot on my TLC that I suspect is 2-methoxybenzyl alcohol. What caused this and how do I remove it?
This byproduct is a result of hydrolysis of the starting material by water in your reaction. To address this:
-
Cause: The presence of water in your solvents or reagents is the primary cause. Always use anhydrous solvents and reagents to minimize this side reaction.[1][6]
-
Removal: 2-methoxybenzyl alcohol is more polar than the desired alkylated product and can typically be removed through an aqueous workup by partitioning the mixture between an organic solvent and water. For more stubborn cases, flash column chromatography is very effective.[9][10]
Q4: My reaction has a significant non-polar byproduct. Could this be bis(2-methoxybenzyl) ether, and how is it removed?
A non-polar byproduct is often the symmetrically substituted ether.
-
Cause: This byproduct forms when the 2-methoxybenzyl alcohol (formed from hydrolysis) reacts with another molecule of 2-methoxybenzyl bromide.[2][4]
-
Removal: Due to its non-polar nature, bis(2-methoxybenzyl) ether is best removed using silica gel column chromatography. It will typically elute before the desired, more polar product.[5]
Q5: My reaction with a primary amine yielded multiple products. What is happening?
This is a classic case of over-alkylation, a common issue when using nucleophiles with more than one reactive site.[7]
-
Cause: After the first alkylation, the resulting secondary amine is often as reactive, or even more reactive, than the starting primary amine, leading to a second alkylation and the formation of a tertiary amine.[7]
-
Solution: To control this, you can carefully manage the stoichiometry by using a large excess of the primary amine. Alternatively, a protecting group strategy may be necessary to ensure mono-alkylation.
Troubleshooting Guide for Byproduct Removal
The following table summarizes common byproducts, their causes, and recommended methods for their removal.
| Byproduct | Likely Cause | Identification (Typical TLC Rf) | Recommended Removal Method(s) |
| Unreacted 2-Methoxybenzyl Bromide | Incomplete reaction; poor nucleophile. | High Rf (non-polar) | Column Chromatography, Vacuum Distillation, Chemical Scavenging.[5][6] |
| 2-Methoxybenzyl Alcohol | Presence of water in the reaction.[6] | Low Rf (polar) | Aqueous Workup, Column Chromatography.[1] |
| Bis(2-methoxybenzyl) Ether | Reaction of 2-methoxybenzyl alcohol with 2-methoxybenzyl bromide.[2] | High Rf (very non-polar) | Column Chromatography.[3] |
| Over-alkylation Products | Nucleophile has multiple reactive sites (e.g., primary amines).[7] | Varies, often multiple spots | Control stoichiometry, Protecting group strategy, Preparative Chromatography. |
| 2-Methoxybenzoic Acid | Oxidation of 2-methoxybenzyl alcohol/aldehyde byproduct.[8] | Very Low Rf (highly polar) | Aqueous wash with a mild base (e.g., sat. aq. NaHCO3).[8][11] |
| Elimination Products | Use of strong, sterically hindered bases.[6] | High Rf (non-polar) | Use a weaker, non-hindered base; Column Chromatography. |
Key Experimental Protocols
Protocol 1: Standard Aqueous Workup for Impurity Removal
This procedure is designed to remove water-soluble impurities, including inorganic salts, and acidic or basic byproducts.
-
Quench the Reaction: Once the reaction is complete (monitored by TLC), cool the mixture to 0 °C in an ice bath. Cautiously add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any remaining base or reactive species.[12]
-
Dilute and Separate: Transfer the quenched mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) and water.
-
Wash with Base (Optional): To remove acidic byproducts like 2-methoxybenzoic acid, wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[8][11] Separate the layers.
-
Wash with Brine: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This helps to break up emulsions and remove residual water.
-
Dry and Concentrate: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
This is a standard method for separating the desired product from both more polar and less polar impurities.
-
Prepare the Column: Select an appropriately sized silica gel column based on the scale of your reaction. Pack the column using a slurry of silica gel in a non-polar solvent system (e.g., hexane (B92381) or a hexane/ethyl acetate mixture).
-
Load the Sample: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.
-
Elute the Column: Begin eluting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
-
Non-polar impurities, such as bis(2-methoxybenzyl) ether and unreacted 2-methoxybenzyl bromide, will elute first.[5]
-
-
Increase Polarity: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired product.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualized Workflows and Pathways
The following diagrams illustrate the logical troubleshooting workflow for purification and the chemical pathways leading to common byproducts.
Caption: Troubleshooting workflow for identifying and removing byproducts.
Caption: Formation pathways for common hydrolysis and ether byproducts.
References
- 1. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 2. atamankimya.com [atamankimya.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solved 1. draw a mechanism for the conversion of | Chegg.com [chegg.com]
- 9. researchgate.net [researchgate.net]
- 10. US20050022666A1 - Method for removal of unreacted alcohol from reaction mixture of ester product with rotating packed beds - Google Patents [patents.google.com]
- 11. WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: 2-Methoxybenzyl (MPM) Ethers
Welcome to the technical support center for 2-methoxybenzyl (MPM) ethers, also commonly referred to as p-methoxybenzyl (PMB) ethers in much of the literature. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing MPM as a protecting group for hydroxyl functionalities.
Frequently Asked Questions (FAQs)
Q1: What is a 2-methoxybenzyl (MPM) ether and why is it used?
A 2-methoxybenzyl (MPM) ether is a protecting group for alcohols, formed by converting the hydroxyl group into an ether with a 2-methoxybenzyl group. It is valued in multi-step organic synthesis for its relative stability and, most importantly, for its unique deprotection conditions which allow for selective removal in the presence of other protecting groups.[1][2]
Q2: How does the stability of an MPM ether compare to a standard benzyl (B1604629) (Bn) ether?
MPM ethers are generally less stable than benzyl ethers under acidic conditions.[1] The key difference lies in their susceptibility to oxidative cleavage. The electron-donating methoxy (B1213986) group on the aromatic ring makes the MPM group highly sensitive to oxidative removal by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), a method that is much less effective for standard benzyl ethers.[1][3] This provides a critical layer of orthogonal control in complex syntheses.
Q3: What are the standard methods for cleaving an MPM ether?
The most common methods for MPM ether deprotection are:
-
Oxidative Cleavage: Using reagents like DDQ or ceric ammonium (B1175870) nitrate (B79036) (CAN) is the most selective method.[1][4]
-
Acidic Cleavage: Strong acids such as trifluoroacetic acid (TFA) can be used, but this method is less selective if other acid-sensitive groups are present.[5][6]
-
Catalytic Hydrogenolysis: Like benzyl ethers, MPM ethers can be cleaved by catalytic hydrogenation (e.g., H₂, Pd/C), although this method lacks orthogonality with other reducible functional groups.[2]
Q4: Can MPM ethers be removed in the presence of other common protecting groups?
Yes, the ability to be selectively removed is a primary advantage of the MPM group. Oxidative deprotection with DDQ is orthogonal to many other common protecting groups, including silyl (B83357) ethers (TBS, TIPS), acetals (MOM, THP), and standard benzyl ethers.[1][7]
Troubleshooting Guide
Problem 1: My MPM ether was unexpectedly cleaved during a reaction.
-
Possible Cause 1: Unintended Acidic Conditions. MPM ethers are more labile to acid than standard benzyl ethers.[1] Trace amounts of acid generated as a byproduct, or the use of even catalytic amounts of a strong acid promoter (e.g., TfOH), can lead to partial or complete cleavage.[4] This has been observed during reactions like glycosylations.[4]
-
Solution: If possible, run the reaction under strictly neutral or basic conditions. If an acid catalyst is required, consider using a milder Lewis or protic acid. Adding a proton sponge or a non-nucleophilic base can also help scavenge trace acid.
-
-
Possible Cause 2: Presence of Oxidizing Agents. Your reaction mixture may contain an unforeseen oxidizing agent, leading to cleavage.
-
Solution: Carefully review all reagents and starting materials for potential oxidants. Ensure all reagents are pure and stored correctly to prevent the formation of oxidative impurities.
-
Problem 2: My DDQ deprotection is slow, incomplete, or giving low yields.
-
Possible Cause 1: Inadequate Reaction Conditions. The standard conditions for DDQ deprotection involve using it in a stoichiometric amount in a solvent system like dichloromethane (B109758) (DCM) with a small amount of water.[1]
-
Possible Cause 2: Competing Reactions. Electron-rich functional groups in your substrate, such as dienes or other activated aromatic rings, can react with DDQ, consuming the reagent and leading to side products.[1]
-
Solution: If your substrate contains such functionalities, DDQ may not be the ideal reagent. Consider an alternative deprotection method, such as acidic cleavage, if compatible with your molecule.
-
-
Possible Cause 3: Scavenging of Byproducts. The deprotection reaction produces p-methoxybenzaldehyde. This aldehyde or the intermediate carbocation can sometimes react with the desired product or other nucleophiles present in the mixture.[1]
-
Solution: Adding a nucleophilic scavenger can sometimes improve yields by trapping these reactive byproducts.[1]
-
Problem 3: I am trying to deprotect my MPM ether with acid, but other acid-sensitive groups are also being removed.
-
Possible Cause: Lack of Selectivity. Strong acids like TFA will cleave many acid-labile protecting groups, such as silyl ethers (TBS) and acetals (THP).[5][7]
-
Solution: The best solution is to switch to an orthogonal deprotection method like oxidative cleavage with DDQ. If that is not possible, a highly controlled, milder acidic method may be attempted. A new method using catalytic HCl in a hexafluoro-2-propanol (HFIP) and DCM mixture has shown chemoselectivity for cleaving MPM ethers in the presence of more acid-stable groups like TBDPS ethers.
-
Data Presentation
The choice of a protecting group depends on its stability across various reaction conditions. The following table provides a qualitative comparison of the stability of MPM ethers against other common alcohol protecting groups.
Table 1: Comparative Stability of Alcohol Protecting Groups
| Protecting Group | Strong Acid (e.g., TFA) | Strong Base (e.g., NaOH) | Oxidative (e.g., DDQ) | Reductive (e.g., H₂/Pd-C) | Fluoride (e.g., TBAF) |
| MPM Ether | Labile | Stable | Very Labile | Labile | Stable |
| Benzyl (Bn) Ether | Stable | Stable | Stable | Labile | Stable |
| TBS Ether | Very Labile | Stable | Stable | Stable | Labile |
| THP Ether | Very Labile | Stable | Stable | Stable | Stable |
| Acetate (Ac) Ester | Stable | Labile | Stable | Stable | Stable |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with 2-Methoxybenzyl Chloride (MPMCl)
This protocol is a representative example based on the Williamson ether synthesis.[1]
-
Preparation: Dissolve the primary alcohol (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Addition of MPMCl: Cool the reaction mixture back to 0 °C and add 2-methoxybenzyl chloride (MPMCl, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the excess NaH by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Workup: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Oxidative Deprotection of an MPM Ether using DDQ
This protocol describes the selective cleavage of an MPM ether.[1][8]
-
Preparation: Dissolve the MPM-protected compound (1.0 eq) in a mixture of dichloromethane (DCM) and water (typically a ratio of 18:1 v/v).
-
Addition of DDQ: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 eq) to the solution at room temperature. The solution will typically turn dark.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Separate the layers. Extract the aqueous layer with DCM. Combine the organic layers and wash with saturated NaHCO₃ solution until the dark color fades.
-
Purification of Byproduct: The reduced DDQ (hydroquinone) can be challenging to remove. Wash the organic layer with a 1 M aqueous sodium sulfite (B76179) (Na₂SO₃) solution to help remove these impurities.
-
Final Steps: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for MPM ether lability issues.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. kiesslinglab.com [kiesslinglab.com]
- 5. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 6. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 7. benchchem.com [benchchem.com]
- 8. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Scaling Up Synthesis with 1-(Bromomethyl)-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for scaling up chemical syntheses utilizing 1-(bromomethyl)-2-methoxybenzene. Below you will find troubleshooting advice for common issues encountered during scale-up, a summary of reaction parameters for various nucleophilic substitutions, a detailed experimental protocol for a representative reaction, and a workflow diagram to assist in resolving common synthetic challenges.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the scale-up of reactions involving this compound.
Q1: My nucleophilic substitution reaction is showing low or incomplete conversion at a larger scale. What are the likely causes and how can I improve the yield?
A1: Low conversion during scale-up is a common problem and can be attributed to several factors:
-
Insufficient Mixing: In larger reaction vessels, inadequate agitation can lead to poor mixing of reactants, especially if there are multiple phases (e.g., a solid nucleophile in a liquid solvent). This results in localized areas of low reactant concentration and slower reaction rates.
-
Solution: Ensure your reactor is equipped with an appropriate overhead stirrer and baffle system to create a vortex and ensure thorough mixing. The stirring speed may need to be optimized for the larger volume.
-
-
Poor Solubility of Nucleophile: Many common nucleophiles, such as sodium cyanide or alkoxides, have limited solubility in organic solvents like DMSO.[1]
-
Solution: Consider adding the nucleophile portion-wise to a more dilute solution of the electrophile.[1] Alternatively, the use of a phase-transfer catalyst can help shuttle the nucleophile into the organic phase.
-
-
Deactivated Reagents: this compound can degrade over time, especially if exposed to moisture or light. Similarly, the activity of the nucleophile can be compromised by improper storage.
-
Solution: Use fresh or properly stored reagents. It is advisable to test the purity of the starting materials before commencing a large-scale reaction.
-
-
Temperature Gradients: In large reactors, maintaining a uniform temperature throughout the reaction mixture can be challenging. "Hot spots" or cooler regions can lead to side reactions or incomplete conversion.
-
Solution: Utilize a jacketed reactor with a circulating heating/cooling fluid to ensure even temperature distribution. Monitor the internal reaction temperature with a calibrated probe.
-
Q2: I am observing the formation of significant byproducts, particularly what appears to be a dimer of the starting material or products from reaction with the solvent. How can I minimize these side reactions?
A2: The formation of byproducts is a frequent challenge when scaling up. Here are some common causes and solutions:
-
Elimination Reactions: With sterically hindered or strongly basic nucleophiles, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of an alkene.
-
Solution: Use a less hindered base if possible. Running the reaction at a lower temperature can also favor the SN2 pathway.
-
-
Reaction with Solvent: Solvents like DMSO can sometimes participate in side reactions, especially at elevated temperatures.
-
Solution: If solvent-related byproducts are suspected, consider switching to an alternative, less reactive solvent such as DMF or acetonitrile.
-
-
Over-alkylation: With nucleophiles that can be alkylated multiple times, such as primary amines, the formation of di- and tri-alkylated products can be an issue.
-
Solution: Carefully control the stoichiometry of the reactants. Adding the this compound slowly to the amine solution can help to minimize over-alkylation.
-
Q3: The work-up and purification of my product are proving difficult at a larger scale. What are some strategies to improve this?
A3: Large-scale work-ups and purifications present unique challenges.
-
Emulsion Formation during Extraction: When using solvents like DMSO, emulsions can form during aqueous extraction, making phase separation difficult.[1]
-
Solution: Adding a small amount of a saturated salt solution (brine) to the aqueous layer can help to break up emulsions.[1]
-
-
Purification of Solid Products: If the product is a solid, recrystallization is often a more scalable purification method than column chromatography.
-
Solution: A systematic solvent screen should be performed to identify a suitable solvent or solvent system for recrystallization. The ideal solvent will dissolve the product well at elevated temperatures but poorly at room temperature, while impurities remain either soluble or insoluble at all temperatures.
-
-
Removal of High-Boiling Solvents: Removing high-boiling solvents like DMSO or DMF can be time-consuming and energy-intensive on a large scale.
-
Solution: Whenever possible, choose a lower-boiling solvent that is still suitable for the reaction. If a high-boiling solvent is necessary, ensure your rotary evaporator or distillation setup is appropriately sized for the volume.
-
Data Presentation: Reaction Parameters for Scale-Up Synthesis
The following table summarizes typical reaction conditions for the nucleophilic substitution of this compound with various nucleophiles on a laboratory scale-up. Note that these are representative conditions and may require optimization for specific equipment and desired outcomes.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Cyanide | Sodium Cyanide | DMSO | 90 | 2 | 87 |
| Phenoxide | Phenol / K₂CO₃ | Acetonitrile | 80 (Reflux) | 4-6 | 85-95 |
| Alkoxide | Sodium Ethoxide | Ethanol | 78 (Reflux) | 2-4 | 90-98 |
| Amine | Primary Amine | Acetonitrile | 60-80 | 6-12 | 75-90 |
| Azide | Sodium Azide | DMF | 25-50 | 12-24 | >90 |
Experimental Protocols
Large-Scale Synthesis of 2-(2-Methoxybenzyl)acetonitrile
This protocol describes the synthesis of 2-(2-methoxybenzyl)acetonitrile from this compound and sodium cyanide, adapted from a literature procedure.[1]
Materials:
-
This compound (e.g., 50.0 g, 0.249 mol)
-
Sodium Cyanide (NaCN) (e.g., 22.0 g, 0.448 mol, 1.8 equiv)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous (approx. 400 mL)
-
Diethyl ether
-
Deionized water
-
Sodium sulfate (B86663) (anhydrous)
-
Ice
Equipment:
-
Three-necked round-bottom flask (1 L) equipped with a mechanical stirrer, dropping funnel, and reflux condenser with a nitrogen inlet.
-
Heating mantle with a temperature controller and thermocouple.
-
Large separatory funnel (2 L)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In the 1 L three-necked flask, dissolve this compound (50.0 g) in anhydrous DMSO (300 mL).
-
Preparation of Nucleophile Solution: In a separate flask, carefully dissolve sodium cyanide (22.0 g) in anhydrous DMSO (100 mL). Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Reaction: Add the sodium cyanide solution to the solution of this compound via the dropping funnel over 15-20 minutes with vigorous stirring.
-
Heating: Heat the reaction mixture to 90 °C and maintain this temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a large beaker containing 1.5 L of an ice-water slurry.
-
Extraction: Transfer the aqueous mixture to a 2 L separatory funnel and extract with diethyl ether (3 x 500 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The product is often of sufficient purity for subsequent steps.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the scale-up synthesis with this compound.
Caption: Troubleshooting workflow for scaling up synthesis.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Methoxybenzyl Bromide and 4-Methoxybenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, benzyl (B1604629) bromides are versatile electrophiles used for introducing the benzyl group, a common motif in pharmaceuticals and a valuable protecting group for alcohols and amines. The reactivity of the benzylic carbon is highly sensitive to the electronic and steric nature of substituents on the aromatic ring. This guide provides an objective comparison of the reactivity of two common isomers: 2-methoxybenzyl bromide (ortho-substituted) and 4-methoxybenzyl bromide (para-substituted). The position of the methoxy (B1213986) group profoundly influences the compound's behavior in nucleophilic substitution reactions, dictating reaction rates and potentially the operative mechanism.
Theoretical Framework: Electronic and Steric Effects
The reactivity of benzyl bromides in nucleophilic substitution reactions is primarily governed by two competing mechanisms: the unimolecular S_N1 pathway and the bimolecular S_N2 pathway.[1][2] The preferred mechanism and the reaction rate are determined by the interplay of electronic and steric effects imparted by the ring substituents.
-
Electronic Effects : The methoxy group (-OCH₃) exhibits a dual electronic nature. It is electron-withdrawing through the sigma bonds due to the high electronegativity of oxygen (a negative inductive effect, -I).[3] However, it is strongly electron-donating through its ability to delocalize a lone pair of electrons into the aromatic π-system (a positive resonance effect, +R).[3] For substituents at the ortho and para positions, the resonance effect typically dominates, leading to an overall electron-donating character that activates the ring.[3][4]
-
S_N1 Reactivity : This two-step mechanism involves the formation of a planar, sp²-hybridized benzylic carbocation intermediate.[1] The rate-determining step is the formation of this cation, and its stability is paramount. Electron-donating groups, particularly at the ortho and para positions, can stabilize the positive charge through resonance, thereby accelerating S_N1 reactions.[5]
-
S_N2 Reactivity : This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[1][2] The reaction rate is sensitive to steric hindrance around the benzylic carbon. Bulky groups near the reaction center can impede the approach of the nucleophile, slowing the reaction rate.[6]
Comparative Reactivity Analysis
The different placement of the methoxy group in 2-methoxybenzyl bromide and 4-methoxybenzyl bromide leads to distinct reactivity profiles.
4-Methoxybenzyl Bromide (Para Isomer)
The methoxy group at the para position is ideally situated to stabilize a developing positive charge on the benzylic carbon through its potent +R effect. This delocalization of the oxygen lone pair across the aromatic ring and onto the benzylic carbon significantly lowers the activation energy for carbocation formation. Consequently, 4-methoxybenzyl bromide is highly reactive and readily undergoes nucleophilic substitution, often favoring an S_N1 or S_N1-like mechanism.[5][7] The substituent is remote from the reaction site, meaning it imparts no steric hindrance to an incoming nucleophile, so S_N2 reactions are also feasible and are electronically accelerated compared to unsubstituted benzyl bromide.
2-Methoxybenzyl Bromide (Ortho Isomer)
The reactivity of the ortho isomer is more complex due to the proximity of the methoxy group to the benzylic carbon.
-
Electronic Effect : Like the para isomer, the ortho-methoxy group can stabilize the benzylic carbocation via resonance, which would suggest high reactivity in S_N1 reactions.
-
Steric Effect : The methoxy group is adjacent to the -CH₂Br group, creating significant steric hindrance. This bulkiness can obstruct the backside attack required for an S_N2 mechanism, leading to a substantially slower rate for this pathway compared to the para isomer.[8] Furthermore, this steric crowding may cause a slight twisting of the methoxy group out of the plane of the benzene (B151609) ring, leading to "steric inhibition of resonance," which can slightly diminish its electron-donating capability compared to the para isomer.[8]
Data Presentation: A Qualitative Comparison
Direct, side-by-side kinetic data for these two isomers under identical conditions is sparse in the literature. However, based on fundamental organic chemistry principles, a qualitative comparison can be made.
| Feature | 4-Methoxybenzyl Bromide (Para) | 2-Methoxybenzyl Bromide (Ortho) | Rationale |
| S_N1 Reactivity | Very High | High | Both isomers benefit from resonance stabilization of the carbocation. The para isomer's stabilization is likely superior due to the absence of steric inhibition of resonance. |
| S_N2 Reactivity | High | Low to Moderate | The para isomer has no steric hindrance at the reaction center. The ortho isomer suffers from significant steric hindrance from the adjacent methoxy group, impeding nucleophilic attack. |
| Overall Stability | Less stable than benzyl bromide, prone to polymerization.[9] | Generally considered less stable than the para isomer; ortho-substituted benzyl halides can be prone to decomposition.[10] | The same electronic factors that increase reactivity by stabilizing the carbocation also contribute to lower overall stability. |
| Favored Conditions | Polar, protic solvents; weak nucleophiles (favor S_N1). | Reaction outcome is highly dependent on conditions. S_N1 pathways are favored, but rates may be slightly lower than the para isomer. | Solvent and nucleophile choice are critical in determining the dominant reaction pathway. |
Experimental Protocols
To obtain quantitative data, a comparative kinetic study is necessary. Below is a generalized protocol for determining the second-order rate constant for a nucleophilic substitution reaction.
Objective: To compare the reaction rates of 2-methoxybenzyl bromide and 4-methoxybenzyl bromide with a chosen nucleophile (e.g., iodide) in a given solvent (e.g., acetone).
Materials:
-
2-Methoxybenzyl bromide
-
4-Methoxybenzyl bromide
-
Sodium Iodide (or other nucleophile)
-
Anhydrous Acetone (B3395972) (or other suitable solvent)
-
Standardized Sodium Thiosulfate solution (for titration)
-
Starch indicator
-
Thermostatted water bath
-
Volumetric flasks, pipettes, burette, and conical flasks
Procedure:
-
Solution Preparation: Prepare equimolar stock solutions (e.g., 0.1 M) of 2-methoxybenzyl bromide, 4-methoxybenzyl bromide, and sodium iodide in anhydrous acetone in separate volumetric flasks.
-
Reaction Initiation: Place the sodium iodide solution and the benzyl bromide solution in separate flasks within a thermostatted water bath set to a constant temperature (e.g., 25°C) to allow them to equilibrate.
-
To initiate the reaction, quickly mix equal volumes of the nucleophile and the electrophile (either 2- or 4-methoxybenzyl bromide) in a new flask. Start a timer immediately.
-
Monitoring the Reaction: At regular time intervals (e.g., every 5 minutes), withdraw a known volume (aliquot) of the reaction mixture and quench the reaction by adding it to a flask containing an ice-water mixture.
-
Quantification: The progress of the reaction can be monitored by determining the concentration of the remaining nucleophile or the formed product. For example, if using iodide as the nucleophile, the amount of unreacted iodide can be determined by titration.
-
Data Analysis: Plot the appropriate concentration term versus time to determine the rate constant. For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line with a slope equal to the rate constant, k.
-
Comparison: Repeat the experiment under identical conditions for the other isomer to allow for a direct comparison of the calculated rate constants.
Visualizations
Caption: S_N1 and S_N2 reaction pathways for benzyl bromides.
Caption: Resonance structures showing carbocation stabilization.
Caption: Workflow for a comparative kinetics experiment.
Conclusion
-
4-Methoxybenzyl bromide is generally the more reactive of the two isomers. Its high reactivity is driven by a powerful and sterically unhindered resonance stabilization of the carbocation intermediate, making it highly susceptible to both S_N1 and S_N2 reactions.
-
2-Methoxybenzyl bromide's reactivity is a trade-off between electronic activation and steric hindrance. While it is still highly reactive under S_N1-favoring conditions, its S_N2 reactivity is significantly diminished due to steric hindrance from the adjacent methoxy group.
The choice between these two reagents will depend on the specific synthetic challenge, including the nature of the nucleophile, solvent conditions, and the steric environment of the substrate. For reactions where an S_N2 mechanism is desired or when steric hindrance is a concern, the 4-methoxy isomer is the superior choice. For S_N1-type reactions, both are effective, though the para isomer may react more rapidly.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Ortho, Meta, Para Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. allen.in [allen.in]
- 6. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 7. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. theses.gla.ac.uk [theses.gla.ac.uk]
- 9. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison: 2-Methoxybenzyl (MPM) vs. Benzyl (Bn) Protecting Groups
In the landscape of organic synthesis, the strategic use of protecting groups is paramount for the successful construction of complex molecules. Among the myriad of choices for protecting hydroxyl and amino functionalities, the benzyl (B1604629) (Bn) group has long been a stalwart protector due to its robustness. Its substituted variant, the 2-methoxybenzyl (MPM or PMB) group, offers a nuanced alternative with a distinct reactivity profile. This guide provides an in-depth, objective comparison of the MPM and Bn protecting groups, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
At a Glance: Key Differences
The primary distinction between the 2-methoxybenzyl and benzyl protecting groups lies in their electronic properties, which directly influence their lability under different reaction conditions. The presence of the electron-donating methoxy (B1213986) group on the MPM aromatic ring renders it more susceptible to cleavage under milder acidic and oxidative conditions compared to the unsubstituted benzyl group.[1] This difference in reactivity is the foundation for their orthogonal deprotection strategies, a powerful tool in modern organic synthesis.[1]
Quantitative Performance Data
The choice between MPM and Bn protecting groups often hinges on the desired balance between stability and ease of cleavage. The following tables summarize typical reaction conditions, times, and yields for the protection and deprotection of primary alcohols and amines with both groups.
Table 1: Comparison of Primary Alcohol Protection Reactions
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Typical Yield (%) |
| MPM | p-Methoxybenzyl chloride (PMB-Cl) | NaH, THF, 0 °C to rt | 2 - 8 h | 90 - 98 |
| Bn | Benzyl bromide (Bn-Br) | NaH, THF, 0 °C to rt | 2 - 8 h | 90 - 98 |
Table 2: Comparison of Deprotection Methods for Protected Alcohols
| Method | Reagents | O-MPM | O-Bn |
| Acidic Cleavage | 10% TFA in CH₂Cl₂ | Good to High Yield (cleavage is slower than DMB) | Generally Stable (requires harsh conditions) |
| Oxidative Cleavage | DDQ, CH₂Cl₂/H₂O | Fast, High Yield | Slow, often incomplete |
| Catalytic Hydrogenolysis | H₂, Pd/C | Readily Cleaved | Readily Cleaved |
Table 3: Comparison of Primary Amine Protection Reactions
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Typical Yield (%) |
| MPM | p-Methoxybenzyl chloride | Et₃N, CH₂Cl₂, rt | 4 - 10 h | 85 - 95 |
| Bn | Benzyl bromide | K₂CO₃, CH₃CN, reflux | 8 - 16 h | 85 - 95 |
Table 4: Comparison of N-Deprotection Methods
| Method | Reagents | N-MPM | N-Bn |
| Acidic Cleavage | TFA | Readily Cleaved | Generally Stable |
| Oxidative Cleavage | CAN or DDQ | Readily Cleaved | Generally Stable |
| Catalytic Hydrogenolysis | H₂, Pd/C | Readily Cleaved | Readily Cleaved |
Orthogonal Deprotection Strategies
A significant advantage of using the MPM and Bn protecting groups in concert is the ability to perform orthogonal deprotection. The differential lability of the MPM group to oxidative and acidic conditions allows for its selective removal in the presence of a Bn group.[1] For instance, an MPM ether can be efficiently cleaved with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) while leaving a Bn ether intact.[1][2] This orthogonality is a critical tool for the synthesis of complex molecules that require the sequential manipulation of multiple functional groups.
Figure 1: Orthogonal deprotection strategy for MPM and Bn groups.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with p-Methoxybenzyl Chloride (PMB-Cl)
This protocol describes the formation of a p-methoxybenzyl ether using the Williamson ether synthesis.
Materials:
-
Primary alcohol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
p-Methoxybenzyl chloride (PMB-Cl, 1.1 eq)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, a solution of the primary alcohol in anhydrous THF is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes.
-
p-Methoxybenzyl chloride is then added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 2-8 hours, while monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the dropwise addition of water.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica (B1680970) gel column chromatography.
Protocol 2: Protection of a Primary Alcohol with Benzyl Bromide (Bn-Br)
This protocol details the formation of a benzyl ether.
Materials:
-
Primary alcohol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide (Bn-Br, 1.1 eq)
-
Tetrabutylammonium (B224687) iodide (TBAI, catalytic amount)
Procedure:
-
To a suspension of sodium hydride in THF at 0 °C, add a solution of the alcohol.
-
Add benzyl bromide and a catalytic amount of tetrabutylammonium iodide.
-
Allow the reaction to warm to room temperature and stir for 4.5 hours.[3]
-
Carefully quench the reaction with water and extract the product with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography.
Protocol 3: Oxidative Deprotection of a p-Methoxybenzyl Ether with DDQ
This is the characteristic method for the selective cleavage of a p-methoxybenzyl ether.
Materials:
-
PMB-protected compound (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ, 1.1-1.5 eq)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water or pH 7 phosphate (B84403) buffer
Procedure:
-
Dissolve the PMB-protected compound in a mixture of dichloromethane and water (typically in a ratio of 18:1 to 20:1).
-
Cool the solution to 0 °C.
-
Add DDQ slowly as a solid. The reaction mixture will typically turn dark.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.[4]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.[4]
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂.[4]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.[4]
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to afford the deprotected alcohol.[4]
Figure 2: General workflow for the deprotection of a PMB ether using DDQ.
Protocol 4: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
This is a standard and highly efficient method for benzyl group removal.
Materials:
-
Benzyl-protected substrate (1.0 mmol)
-
Methanol (B129727) (10 mL)
-
10% Palladium on carbon (Pd/C, 10 mol%)
-
Hydrogen gas
Procedure:
-
Dissolve the benzyl-protected substrate in methanol in a round-bottom flask equipped with a magnetic stir bar.[5]
-
Carefully add 10% Pd/C to the solution.[5]
-
Seal the flask and evacuate the system, then backfill with hydrogen gas. Repeat this process three times.[5]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (maintained by a balloon) at room temperature.[5]
-
Monitor the reaction progress by TLC or LC-MS.[5]
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.[5]
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.[5]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.[5] Further purification can be performed by column chromatography if necessary.[5]
Conclusion
Both the 2-methoxybenzyl and benzyl protecting groups are invaluable tools in the arsenal (B13267) of the synthetic chemist. The choice between them should be guided by the specific requirements of the synthetic route. The benzyl group offers robustness and is suitable for lengthy synthetic sequences where a highly stable protecting group is required. In contrast, the enhanced lability of the 2-methoxybenzyl group under milder acidic and oxidative conditions provides a strategic advantage for syntheses requiring orthogonal deprotection strategies and milder cleavage conditions. By understanding the distinct reactivity profiles and employing the appropriate experimental protocols, researchers can effectively leverage these protecting groups to achieve their synthetic goals.
References
Orthogonality of the 2-Methoxybenzyl Protecting Group: A Comparative Guide
In the landscape of multi-step organic synthesis, particularly within pharmaceutical and complex molecule synthesis, the strategic use of protecting groups is fundamental to success. The 2-methoxybenzyl (OMB) group, a member of the benzyl (B1604629) ether family of protecting groups for hydroxyl functions, offers a nuanced level of reactivity that can be exploited for selective deprotection. This guide provides a comprehensive comparison of the OMB group with other commonly employed alcohol protecting groups, supported by experimental data and detailed protocols to inform synthetic strategy.
Chemical Properties and Reactivity Landscape
The reactivity of benzyl-type protecting groups is intrinsically linked to the electronic nature of the aromatic ring. Electron-donating substituents, such as methoxy (B1213986) groups, increase the electron density of the ring, thereby facilitating cleavage under acidic and oxidative conditions. The position of these substituents further refines the group's lability. The 2-methoxybenzyl (ortho-methoxybenzyl or OMB) group's reactivity lies between that of the more labile p-methoxybenzyl (PMB) group and the more robust unsubstituted benzyl (Bn) group. This intermediate reactivity is the cornerstone of its utility in orthogonal protection strategies.
The enhanced lability of benzyl ethers with electron-donating groups stems from the stabilization of the benzylic carbocation intermediate formed during cleavage. The additional methoxy group in the ortho or para position provides greater stabilization compared to the unsubstituted benzyl group, thus accelerating the cleavage reaction.
Quantitative Comparison of Deprotection Conditions
The choice of a protecting group is often dictated by its cleavage conditions relative to other functional groups present in the molecule. The following tables summarize typical conditions for the deprotection of OMB-protected alcohols in comparison to other common protecting groups.
Table 1: Oxidative Deprotection of Benzyl-Type Ethers
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Typical Yield (%) |
| 2-Methoxybenzyl (OMB) | DDQ | CH₂Cl₂/H₂O (18:1), rt | 2 - 6 h | 85 - 95 |
| p-Methoxybenzyl (PMB) | DDQ | CH₂Cl₂/H₂O (18:1), rt | 0.5 - 2 h | 90 - 98 |
| 2,4-Dimethoxybenzyl (DMB) | DDQ | CH₂Cl₂/H₂O (18:1), rt | < 0.5 h | > 95 |
| Benzyl (Bn) | DDQ | CH₂Cl₂/H₂O (18:1), rt | No reaction | - |
Table 2: Acid-Catalyzed Deprotection of Benzyl-Type Ethers
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Typical Yield (%) |
| 2-Methoxybenzyl (OMB) | 10% TFA in CH₂Cl₂ | 0 °C to rt | 4 - 8 h | 80 - 90 |
| p-Methoxybenzyl (PMB) | 10% TFA in CH₂Cl₂ | 0 °C to rt | 1 - 4 h | 85 - 95 |
| 2,4-Dimethoxybenzyl (DMB) | 1% TFA in CH₂Cl₂ | 0 °C to rt | < 1 h | > 95 |
| Benzyl (Bn) | TFA | rt to reflux | > 24 h (often incomplete) | Variable |
Table 3: Orthogonality with Other Common Protecting Groups
| Protecting Group | Cleavage Condition | Stability of Other Groups |
| 2-Methoxybenzyl (OMB) | DDQ | Stable: Bn, TBDMS, Ac, Boc |
| 2-Methoxybenzyl (OMB) | Mild Acid (e.g., 10% TFA) | Stable: Bn, Ac; Labile: TBDMS, Boc, Tr |
| Benzyl (Bn) | H₂, Pd/C | Labile: OMB, PMB, DMB |
| TBDMS | TBAF | Stable: Bn, OMB, PMB, DMB, Ac |
| Acetyl (Ac) | K₂CO₃, MeOH | Stable: Bn, OMB, PMB, DMB, TBDMS |
Visualization of Orthogonal Deprotection Strategy
The differential lability of benzyl-type protecting groups allows for their sequential removal, a powerful tool in the synthesis of complex molecules.
Caption: Orthogonal deprotection of substituted benzyl ethers.
Experimental Protocols
Protection of a Primary Alcohol with 2-Methoxybenzyl Chloride
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
2-Methoxybenzyl chloride (OMB-Cl, 1.1 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Tetrabutylammonium iodide (TBAI, 0.1 equiv, optional)
Procedure:
-
To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the primary alcohol in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add TBAI (if used), followed by the dropwise addition of 2-methoxybenzyl chloride.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Oxidative Deprotection of a 2-Methoxybenzyl Ether using DDQ
Materials:
-
OMB-protected alcohol (1.0 equiv)
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ, 1.2 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
Dissolve the OMB-protected alcohol in a mixture of CH₂Cl₂ and water (typically 18:1 v/v).
-
To the stirred solution at room temperature, add DDQ in one portion.
-
Monitor the reaction by TLC. The reaction mixture will typically change color as the reaction proceeds.
-
Upon completion (typically 2-6 hours), quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture through a pad of Celite® to remove solid byproducts.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for DDQ-mediated deprotection.
Acid-Catalyzed Deprotection of a 2-Methoxybenzyl Ether using TFA
Materials:
-
OMB-protected alcohol (1.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the OMB-protected alcohol in CH₂Cl₂ at 0 °C.
-
Add trifluoroacetic acid (10% v/v) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir, monitoring by TLC.
-
Upon completion (typically 4-8 hours), concentrate the reaction mixture under reduced pressure.
-
Co-evaporate the residue with a suitable solvent (e.g., toluene) to remove excess TFA.
-
Purify the crude product by flash column chromatography.
Conclusion
The 2-methoxybenzyl protecting group is a valuable tool for the synthetic chemist, offering a degree of reactivity that is intermediate between the more labile PMB and DMB groups and the more robust Bn group. This distinct reactivity profile allows for its strategic incorporation into orthogonal protection schemes, enabling the selective deprotection of multiple hydroxyl groups within a complex molecule. The choice between OMB and other benzyl-type protecting groups should be made on a case-by-case basis, considering the overall synthetic strategy and the compatibility with other functional groups present in the molecule.
A Comparative Guide: 2-Methoxybenzyl (OMB) vs. p-Methoxybenzyl (PMB) Protecting Groups
In the realm of multi-step organic synthesis, particularly within drug development and the creation of complex molecular architectures, the strategic selection of protecting groups is a critical determinant of success. Among the arsenal (B13267) of choices for safeguarding hydroxyl functionalities, the p-methoxybenzyl (PMB) group has long been a reliable and widely used tool. However, the isomeric 2-methoxybenzyl (OMB) group presents a set of distinct advantages that can offer enhanced flexibility and selectivity in complex synthetic routes. This guide provides an objective comparison of the OMB and PMB protecting groups, supported by established chemical principles and experimental data, to empower researchers in making informed decisions for their synthetic strategies.
Chemical Properties and Reactivity Profile
Both the 2-methoxybenzyl and p-methoxybenzyl groups are classified as benzyl (B1604629) ether-type protecting groups. Their stability and cleavage are dictated by the electron-donating nature of the methoxy (B1213986) substituent on the aromatic ring. The position of this methoxy group—ortho in OMB and para in PMB—subtly yet significantly influences the electronic properties of the benzyl system, leading to differences in their reactivity.
The primary distinction lies in their relative lability. The ortho-position of the methoxy group in the OMB moiety is thought to increase the electron density of the aromatic ring to a greater extent than the para-substituent in the PMB group. This heightened electron-donating capacity renders the OMB group more susceptible to cleavage under both acidic and oxidative conditions. This enhanced reactivity is the cornerstone of the advantages offered by the OMB group, enabling deprotection under milder conditions and offering a greater potential for orthogonal cleavage strategies in the presence of a PMB group.
Quantitative Comparison of Deprotection Conditions
The following table summarizes a comparison of typical deprotection conditions for OMB and PMB ethers, highlighting the generally milder requirements for OMB cleavage.
| Feature | 2-Methoxybenzyl (OMB) | p-Methoxybenzyl (PMB) |
| General Lability | More Labile | Less Labile |
| Acidic Cleavage | Cleaved under milder acidic conditions (e.g., dilute TFA) | Requires stronger acidic conditions (e.g., neat TFA)[1] |
| Oxidative Cleavage (DDQ) | More readily cleaved | Readily cleaved, but may require more forcing conditions than OMB[2] |
| Photochemical Cleavage | Readily cleaved | Stable under photochemical conditions in the absence of a photosensitizer[3] |
| Orthogonality | Can be selectively cleaved in the presence of PMB under carefully controlled conditions. | Can be retained while cleaving more labile groups. |
Experimental Protocols
Detailed methodologies for the introduction and cleavage of OMB and PMB ethers are crucial for their successful application.
Protection of Alcohols (General Protocol)
The introduction of both OMB and PMB groups typically follows the Williamson ether synthesis.
Protocol 1: Williamson Ether Synthesis for OMB/PMB Protection
-
To a solution of the alcohol (1.0 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of the corresponding benzyl bromide (2-methoxybenzyl bromide or p-methoxybenzyl bromide, 1.2 eq.) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC, typically 2-16 hours).
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Deprotection of OMB and PMB Ethers
The key advantages of the OMB group become apparent during the deprotection step, where milder and more selective conditions can often be employed.
Protocol 2: Oxidative Cleavage using DDQ
-
For OMB Ethers:
-
Dissolve the OMB-protected alcohol (1.0 eq.) in a mixture of dichloromethane (B109758) (CH₂Cl₂) and water (typically 18:1 v/v).
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ, 1.1-1.5 eq.) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
For PMB Ethers:
-
Follow the same procedure as for OMB ethers. Reaction times may be longer, and in some cases, gentle heating may be required to drive the reaction to completion.[4]
-
Protocol 3: Acid-Catalyzed Cleavage using Trifluoroacetic Acid (TFA)
-
For OMB Ethers (Milder Conditions):
-
Dissolve the OMB-protected substrate in dichloromethane.
-
Add a solution of trifluoroacetic acid (TFA, typically 10-20% v/v in dichloromethane) to the solution at room temperature.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate the residue with a suitable solvent (e.g., toluene) to remove excess TFA.
-
Purify the crude product as necessary.
-
-
For PMB Ethers (Stronger Conditions):
-
Dissolve the PMB-protected substrate in dichloromethane.
-
Add neat trifluoroacetic acid (TFA) to the solution at 0 °C.[1]
-
Stir the reaction at 0 °C to room temperature and monitor by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash with brine, dry, and concentrate.
-
Purify the crude product.
-
Visualization of Reaction Pathways
The following diagrams illustrate the key reaction pathways discussed.
Caption: Comparative deprotection pathways for OMB and PMB ethers.
Caption: A potential orthogonal deprotection strategy.
Conclusion
Both the 2-methoxybenzyl and p-methoxybenzyl ethers are highly effective protecting groups for hydroxyl functionalities. The key distinction lies in their relative lability, with the OMB group being more readily cleaved under both acidic and oxidative conditions. This enhanced reactivity makes the OMB group particularly advantageous in scenarios requiring very mild deprotection conditions to preserve sensitive functional groups elsewhere in the molecule. Furthermore, the differential reactivity between OMB and PMB ethers opens up possibilities for orthogonal protection strategies, allowing for the sequential unmasking of different hydroxyl groups within the same molecule. For syntheses demanding a more robust protecting group that can withstand a wider range of reaction conditions, the PMB group remains an excellent and reliable choice. The selection between these two valuable protecting groups should be guided by the specific demands of the synthetic route, including the stability of other functionalities present and the desired deprotection strategy.
References
- 1. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Selective Deprotection of 2-Methoxybenzyl Ethers
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and molecular complexity. The 2-methoxybenzyl (2-MeOBn) ether emerges as a valuable tool for the protection of hydroxyl groups, offering a nuanced reactivity profile that allows for its selective removal in the presence of other functionalities. This guide provides a comparative analysis of the 2-MeOBn group against other common benzyl-type protecting groups, supported by established chemical principles and experimental data, to aid researchers in designing robust synthetic strategies.
The selective cleavage of the 2-MeOBn group is primarily achieved under oxidative conditions, leveraging the electron-donating nature of the methoxy (B1213986) substituent. This electronic effect renders the benzylic position more susceptible to oxidation compared to the unsubstituted benzyl (B1604629) (Bn) group. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and ceric ammonium (B1175870) nitrate (B79036) (CAN) are commonly employed for this transformation. The key to selectivity lies in the differential reactivity of various benzyl ethers towards these oxidants.
Comparative Analysis of Benzyl-Type Protecting Groups
The lability of benzyl ethers to oxidative cleavage is directly influenced by the electronic properties of the substituents on the aromatic ring. Electron-donating groups enhance the rate of oxidation, allowing for a predictable hierarchy of reactivity.
Table 1: Comparison of Common Benzyl-Type Protecting Groups
| Protecting Group | Structure | Relative Lability to Oxidation | Typical Deprotection Reagents | Orthogonality Notes |
| Benzyl (Bn) | Ph-CH₂- | Low | H₂/Pd, Na/NH₃ | Stable to mild oxidative conditions (DDQ, CAN) used for substituted benzyl ethers. |
| 2-Methoxybenzyl (2-MeOBn) | 2-MeO-C₆H₄-CH₂- | Moderate | DDQ, CAN | Can be selectively cleaved in the presence of Bn. Its selectivity against PMB is substrate-dependent but often comparable. |
| p-Methoxybenzyl (PMB) | 4-MeO-C₆H₄-CH₂- | Moderate to High | DDQ, CAN | Readily cleaved in the presence of Bn.[1] |
| 2,4-Dimethoxybenzyl (DMB) | 2,4-(MeO)₂-C₆H₃-CH₂- | High | DDQ, CAN, mild acid | More labile than PMB and can be removed under milder conditions.[2] |
The 2-MeOBn group occupies a strategic position in this series. Its reactivity is enhanced by the ortho-methoxy group, allowing for its removal under conditions that leave the parent Bn group intact. This orthogonality is a cornerstone of modern protecting group strategies, enabling the sequential unmasking of different hydroxyl groups within a complex molecule. While direct kinetic comparisons are scarce in the literature, the 2-MeOBn group's reactivity is generally considered to be in the same range as the more commonly used p-methoxybenzyl (PMB) group.
Experimental Protocols
The following protocols provide a general framework for the selective deprotection of 2-methoxybenzyl ethers. Optimization of reaction time, temperature, and stoichiometry of the oxidant may be necessary for specific substrates.
Deprotection using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
This method is favored for its high selectivity and mild, neutral reaction conditions.[2]
Procedure:
-
Dissolve the 2-MeOBn protected substrate in a mixture of dichloromethane (B109758) (CH₂Cl₂) and water (typically 18:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.1-1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the deprotected alcohol.
Deprotection using Ceric Ammonium Nitrate (CAN)
CAN is a powerful and often faster alternative to DDQ, though it may be less selective in the presence of other electron-rich functional groups.
Procedure:
-
Dissolve the 2-MeOBn protected substrate in a mixture of acetonitrile (B52724) (CH₃CN) and water (typically 3:1 v/v).
-
Cool the solution to 0 °C.
-
Slowly add a solution of CAN (2.0-2.5 equivalents) in water to the reaction mixture.
-
Stir the reaction at 0 °C to room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography.
Visualizing Orthogonal Deprotection Strategies
The following diagrams illustrate the logical workflow and orthogonality of the 2-MeOBn protecting group in a synthetic sequence.
Caption: Synthetic workflow illustrating orthogonal protection and deprotection.
Caption: Orthogonality of the 2-MeOBn group with other common protecting groups.
References
Comparing cleavage conditions for different methoxybenzyl protecting groups
In the realm of organic synthesis, particularly in the fields of pharmaceutical and natural product chemistry, the selection of an appropriate protecting group is a critical strategic decision. Methoxybenzyl ethers are frequently employed to protect hydroxyl groups due to their relative stability and the various methods available for their removal. This guide provides a comprehensive comparison of the cleavage conditions for three commonly used methoxybenzyl protecting groups: p-methoxybenzyl (PMB), 3,4-dimethoxybenzyl (DMB), and 2,4-dimethoxybenzyl (2,4-DMB).
The lability of these protecting groups is directly influenced by the number and position of the electron-donating methoxy (B1213986) groups on the benzyl (B1604629) ring. An increase in methoxy substituents enhances the stability of the corresponding benzylic carbocation formed during acidic cleavage, or facilitates oxidative cleavage, thus making the protecting group easier to remove.[1] This guide presents a side-by-side comparison of their cleavage under acidic and oxidative conditions, supported by experimental data and detailed protocols to assist researchers in selecting the optimal protecting group for their synthetic strategy.
Relative Lability and Cleavage Mechanisms
The general order of lability for these methoxybenzyl ethers is:
PMB < 3,4-DMB < 2,4-DMB
This trend is observed under both acidic and oxidative cleavage conditions. The increased electron density on the aromatic ring of the DMB variants makes them more susceptible to cleavage than the PMB group.[2] The 2,4-DMB group is particularly labile due to the ortho-methoxy group further stabilizing the positive charge development during cleavage.[3]
Acidic Cleavage: This method typically involves the use of Brønsted or Lewis acids. The reaction proceeds via protonation of the ether oxygen, followed by the departure of the alcohol to form a resonance-stabilized benzylic carbocation. This carbocation is then quenched by a nucleophile or a scavenger present in the reaction mixture.[2]
Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are commonly used for the oxidative cleavage of methoxybenzyl ethers. The electron-rich aromatic ring of the protecting group forms a charge-transfer complex with the electron-deficient DDQ, initiating the cleavage process.[4]
Data Presentation: Comparison of Cleavage Conditions
The following table summarizes the cleavage conditions for PMB, 3,4-DMB, and 2,4-DMB ethers. It is important to note that the optimal conditions can be substrate-dependent.
| Protecting Group | Cleavage Method | Reagent(s) | Typical Conditions | Reaction Time | Yield (%) | Reference(s) |
| PMB | Acidic | Trifluoroacetic acid (TFA) | 10% TFA in CH₂Cl₂ | Varies (slower than DMB) | 68-98 | [5] |
| Triflic Acid (TfOH) | 0.5 equiv. TfOH in CH₂Cl₂ | 5-30 min | 88-94 | [5] | ||
| Oxidative | DDQ | 1.1-1.5 equiv. DDQ in CH₂Cl₂/H₂O (18:1) | 1-4 h | 78-97 | [5][6] | |
| 3,4-DMB | Acidic | Bi(OTf)₃ (Lewis Acid) | 0.05 equiv. Bi(OTf)₃ in DCE, 85°C | 2 h | High | [5] |
| Oxidative | DDQ | DDQ in wet CH₂Cl₂ | Shorter than PMB | High | [7] | |
| PIFA | 10 equiv. PIFA in CH₂Cl₂ | 8 h | 83 | [8] | ||
| 2,4-DMB | Acidic | Trifluoroacetic acid (TFA) | 1-10% TFA in CH₂Cl₂ | 1-4 h | Quantitative | [2][9] |
| Oxidative | DDQ | 1.1-1.5 equiv. DDQ in CH₂Cl₂/H₂O | 1-4 h | High | [4] |
Experimental Protocols
Acidic Cleavage
Protocol 1: Cleavage of a 2,4-DMB Ether using Trifluoroacetic Acid (TFA) [9]
-
Materials:
-
2,4-DMB protected alcohol
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Cation scavenger (e.g., triisopropylsilane (B1312306) (TIS) or anisole, 2-5 equivalents)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
Dissolve the 2,4-DMB protected alcohol in anhydrous CH₂Cl₂ (to a concentration of approximately 0.1 M).
-
Add the cation scavenger to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add TFA to the desired concentration (typically 1-10% v/v).
-
Stir the reaction at 0 °C or allow it to warm to room temperature, while monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and carefully neutralize with a saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the deprotected alcohol.
-
Protocol 2: Cleavage of a 3,4-DMB Protected Sulfonamide using a Lewis Acid [5]
-
Materials:
-
N-(3,4-DMB)-sulfonamide
-
Bismuth(III) triflate (Bi(OTf)₃)
-
1,2-Dichloroethane (DCE)
-
-
Procedure:
-
Combine the N-(3,4-DMB)-sulfonamide (1.0 equiv) and Bi(OTf)₃ (0.05 equiv) in 1,2-dichloroethane.
-
Heat the reaction mixture at 85 °C for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and wash with water.
-
Dry the organic phase, filter, and concentrate to yield the deprotected sulfonamide.
-
Oxidative Cleavage
Protocol 3: Cleavage of a PMB Ether using DDQ [10]
-
Materials:
-
PMB protected alcohol
-
Dichloromethane (CH₂Cl₂)
-
Water
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve the PMB-protected alcohol (1.0 equiv) in a mixture of CH₂Cl₂ and water (e.g., 18:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.1-1.5 equiv) to the solution.
-
Stir the reaction mixture at 0 °C or allow it to warm to room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Conclusion
The choice between PMB, 3,4-DMB, and 2,4-DMB as a protecting group for a hydroxyl function depends on the specific requirements of the synthetic route. The PMB group offers greater stability, making it suitable for multi-step syntheses where robustness is required. Conversely, the enhanced lability of the 2,4-DMB group allows for its removal under very mild acidic conditions, providing orthogonality in the presence of other acid-sensitive groups, including PMB itself. The 3,4-DMB group presents an intermediate level of lability. This guide provides the necessary data and protocols to enable researchers to make an informed decision based on the desired level of stability and the required cleavage conditions for their target molecule.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]
- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Relative Stability of Ortho-, Meta-, and Para-Methoxybenzyl Ethers
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the selection of appropriate protecting groups is a critical decision that can significantly impact the efficiency and success of a synthetic route. Methoxybenzyl (MB) ethers are widely employed for the protection of alcohols due to their relative stability and the various methods available for their cleavage. However, the position of the methoxy (B1213986) group on the aromatic ring—ortho, meta, or para—profoundly influences the ether's stability and reactivity. This guide provides an objective comparison of the relative stability of ortho-, meta-, and para-methoxybenzyl ethers, supported by theoretical principles and experimental data, to inform the strategic selection of these protecting groups.
The Decisive Role of Carbocation Stability
The cleavage of methoxybenzyl ethers, whether under acidic or oxidative conditions, typically proceeds through a mechanism involving the formation of a benzylic carbocation intermediate. The stability of this carbocation is the primary determinant of the ether's lability. Electron-donating groups on the aromatic ring stabilize the positively charged benzylic carbon, thereby facilitating the cleavage of the C-O bond.
The methoxy group is a potent electron-donating group through resonance (a +M effect). This effect is most pronounced when the methoxy group is positioned at the ortho or para position relative to the benzylic carbon. In these positions, the lone pair of electrons on the oxygen atom can be directly delocalized into the aromatic ring and to the benzylic carbon, effectively stabilizing the positive charge. Conversely, when the methoxy group is in the meta position, this direct resonance stabilization of the benzylic carbocation is not possible. While the methoxy group still exerts a weak electron-withdrawing inductive effect (-I effect) from the meta position, it cannot provide the powerful resonance stabilization.
Consequently, the order of stability of the methoxybenzyl ether isomers is directly inverse to the stability of their corresponding carbocations:
Relative Stability: meta > ortho ≈ para
Relative Rate of Cleavage: para ≈ ortho > meta
The para-methoxybenzyl (PMB) ether is the most commonly used isomer due to a combination of high reactivity (for easy cleavage) and the generally lower steric hindrance compared to the ortho isomer.
Visualization of Electronic Effects
The stability of the benzylic carbocation intermediate is key to understanding the differential stability of the methoxybenzyl ether isomers. The following diagram illustrates the resonance structures for each isomer, highlighting the superior stabilization of the ortho and para cations.
Quantitative Comparison of Relative Reactivity
While direct comparative kinetic studies on the cleavage of all three methoxybenzyl ether isomers under identical conditions are not extensively documented, the solvolysis rates of substituted benzyl (B1604629) chlorides serve as an excellent proxy for the stability of the corresponding carbocation intermediates. The following table summarizes the expected relative stability and provides experimental data on the solvolysis of a relevant substituted benzyl chloride.
| Isomer | Methoxy Position | Electronic Effect at Benzylic Position | Relative Carbocation Stability | Expected Relative Cleavage Rate | Solvolysis Rate of Substituted Benzyl Chloride (ksolv in s-1)[1] |
| para-Methoxybenzyl | para | Strong +M, weak -I | Very High | Very Fast | 2.2 |
| ortho-Methoxybenzyl | ortho | Strong +M, weak -I | High | Fast | Data not readily available, but expected to be similar to para |
| meta-Methoxybenzyl | meta | No +M, weak -I | Low | Slow | Data not readily available, but expected to be significantly slower than para |
| Benzyl (unsubstituted) | - | - | Reference | Reference | 3.8 x 10-6 |
Experimental Protocols
The following are detailed methodologies for the deprotection of methoxybenzyl ethers, focusing on the commonly used para isomer. These protocols can be adapted for the ortho and meta isomers, with the expectation of significantly longer reaction times for the meta variant.
Protocol 1: Oxidative Cleavage with DDQ
This method is highly effective for the deprotection of para- and ortho-methoxybenzyl ethers.[2][3]
Objective: To cleave a p-methoxybenzyl (PMB) ether using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).
Experimental Workflow:
Procedure:
-
Dissolve the PMB-protected alcohol (1.0 mmol) in a mixture of dichloromethane (B109758) (CH₂Cl₂) and water (e.g., 18:1 v/v, 10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.1 to 1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.
Protocol 2: Acid-Catalyzed Cleavage with Trifluoroacetic Acid (TFA)
This method is effective for cleaving acid-labile methoxybenzyl ethers, particularly the para and ortho isomers.[4][5]
Objective: To cleave a p-methoxybenzyl (PMB) ether using trifluoroacetic acid.
Experimental Workflow:
References
- 1. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 1-(Bromomethyl)-2-methoxybenzene as an Alkylating Agent
For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision in the synthesis of complex molecules. This guide provides a comprehensive comparison of the efficacy of 1-(bromomethyl)-2-methoxybenzene against two common alternatives: benzyl (B1604629) bromide and 1-(chloromethyl)-2-methoxybenzene. The analysis focuses on their performance in O-alkylation of phenols and N-alkylation of amines, supported by available experimental data.
Executive Summary
This compound serves as a versatile reagent for the introduction of the 2-methoxybenzyl group, a common structural motif in medicinal chemistry. Its reactivity is enhanced by the electron-donating methoxy (B1213986) group at the ortho position, which stabilizes the transition state during nucleophilic substitution reactions. This guide demonstrates that while this compound is a highly effective alkylating agent, its performance, particularly in terms of reaction rate and yield, is influenced by the nature of the nucleophile and the reaction conditions when compared to the parent benzyl bromide and its chlorinated analog.
Comparison of Alkylating Agent Efficacy
The efficacy of an alkylating agent is determined by several factors, including the nature of the leaving group (Br vs. Cl) and the electronic effects of substituents on the benzene (B151609) ring. Bromides are generally better leaving groups than chlorides, leading to faster reaction rates. The methoxy group, being electron-donating, increases the electrophilicity of the benzylic carbon, thereby enhancing reactivity compared to the unsubstituted benzyl bromide.
O-Alkylation of Phenols
The O-alkylation of phenols is a fundamental transformation in organic synthesis. The following table summarizes the performance of the three alkylating agents in the etherification of phenolic substrates.
| Alkylating Agent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenol (B47542) | K₂CO₃ | Acetone (B3395972) | Reflux | 6 | 92 | N/A |
| Benzyl Bromide | Phenol | K₂CO₃ | Acetone | Reflux | 4 | 95 | N/A |
| 1-(Chloromethyl)-2-methoxybenzene | Phenol | K₂CO₃ | DMF | 80 | 12 | 85 | N/A |
| This compound | p-Cresol | Cs₂CO₃ | Acetonitrile (B52724) | 30 | 2 | 95 | [1] |
| Benzyl Bromide | p-Cresol | K₂CO₃ | DMF | RT | 5 | 98 | N/A |
Note: Data for some entries are representative examples from literature and may not be from a single comparative study. Reaction conditions can significantly influence outcomes.
N-Alkylation of Amines
The N-alkylation of amines is a crucial step in the synthesis of many biologically active compounds. The table below compares the performance of the selected alkylating agents in the benzylation of aniline (B41778).
| Alkylating Agent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aniline | K₂CO₃ | Acetonitrile | 80 | 5 | 88 | N/A |
| Benzyl Bromide | Aniline | NaHCO₃ | Water | 80 | 1 | 93 | [2] |
| 1-(Chloromethyl)-2-methoxybenzene | Aniline | Et₃N | Toluene | 110 | 24 | 75 | N/A |
| This compound | Substituted Aniline | K₂CO₃ | DMF | 60 | 8 | 85-95 | N/A |
| Benzyl Bromide | Substituted Aniline | K₂CO₃ | Acetonitrile | RT | 12 | 90-98 | N/A |
Note: Data for some entries are representative examples from literature and may not be from a single comparative study. Reaction conditions can significantly influence outcomes.
Experimental Protocols
General Protocol for O-Alkylation of Phenol
This protocol describes a general procedure for the O-alkylation of a phenol using a benzyl halide.
Materials:
-
Phenol (1.0 eq)
-
Alkylating agent (this compound, benzyl bromide, or 1-(chloromethyl)-2-methoxybenzene) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
Procedure:
-
To a solution of the phenol in acetone or DMF, add anhydrous potassium carbonate.
-
Add the alkylating agent to the suspension.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for N-Alkylation of Aniline
This protocol outlines a general procedure for the N-alkylation of aniline with a benzyl halide.
Materials:
-
Aniline (1.0 eq)
-
Alkylating agent (this compound, benzyl bromide, or 1-(chloromethyl)-2-methoxybenzene) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile or Water
-
Dichloromethane
-
Water
-
Brine
Procedure:
-
To a solution of aniline in acetonitrile or water, add the base (sodium bicarbonate or potassium carbonate).
-
Add the alkylating agent to the mixture.
-
Stir the reaction vigorously at room temperature or heat as required, monitoring the reaction progress by TLC.
-
Upon completion, extract the reaction mixture with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
General SN2 Alkylation Workflow
Caption: A generalized workflow for a typical SN2 alkylation reaction.
Synthetic Pathway Involving Alkylation: PPARδ Agonist Intermediate
This compound and its analogs are valuable in the synthesis of pharmacologically active molecules. For instance, a key step in the synthesis of certain Peroxisome Proliferator-Activated Receptor delta (PPARδ) agonists involves the S-alkylation of a thiol, a reaction for which 2-methoxybenzyl halides can be employed.
Caption: Key alkylation steps in the synthesis of a PPARδ agonist intermediate.
References
A Comparative Guide to Benzyl-Type Protecting Groups for Alcohols: Spotlight on the 2-Methoxybenzyl (2-OMB) Group
For researchers, scientists, and drug development professionals navigating the complex landscape of multi-step organic synthesis, the selection of an appropriate protecting group is a critical decision that can significantly impact the efficiency and success of a synthetic route. Among the myriad of choices for the protection of hydroxyl functionalities, benzyl-type ethers stand out for their versatility and reliability. This guide provides a comprehensive comparison of the 2-methoxybenzyl (2-OMB) protecting group with its commonly used counterparts: the unsubstituted benzyl (B1604629) (Bn), the p-methoxybenzyl (PMB), and the 2,4-dimethoxybenzyl (DMB) groups. By presenting their performance characteristics, supported by experimental data, this document aims to provide an objective resource for making informed decisions in synthetic strategy.
The primary distinction between these benzyl-type protecting groups lies in the electronic effects of the methoxy (B1213986) substituents on the aromatic ring. These substituents directly influence the stability of the protecting group and its lability under various cleavage conditions, particularly acidic and oxidative environments. The electron-donating nature of the methoxy group(s) renders the PMB and DMB groups significantly more susceptible to cleavage under milder conditions compared to the unsubstituted Bn group.[1][2] The addition of a second methoxy group in the DMB moiety further enhances this effect, making it the most labile of the common methoxy-substituted benzyl ethers under acidic conditions.[1][2] The 2-methoxybenzyl group, the focus of this guide, presents a unique electronic and steric profile that influences its reactivity and stability in distinct ways.
Quantitative Performance Data: A Comparative Overview
The following tables summarize typical reaction conditions, times, and yields for the introduction (protection) and cleavage (deprotection) of the 2-OMB group and its common alternatives on primary alcohols. This data has been compiled from various sources to provide a comparative snapshot of their performance.
Table 1: Comparison of Primary Alcohol Protection Reactions
| Protecting Group | Reagent | Typical Conditions | Reaction Time (h) | Typical Yield (%) |
| 2-OMB | 2-Methoxybenzyl chloride | NaH, THF, 0 °C to rt | 4 - 12 | 80 - 95 |
| PMB | p-Methoxybenzyl chloride | NaH, THF, 0 °C to rt | 2 - 8 | 90 - 98[1] |
| DMB | 2,4-Dimethoxybenzyl chloride | NaH, THF, 0 °C to rt | 2 - 6 | 85 - 95[1] |
| Bn | Benzyl bromide | NaH, THF, 0 °C to rt | 2 - 12 | 90 - 99 |
Table 2: Comparison of Deprotection Conditions
| Protecting Group | Oxidative Cleavage (DDQ) | Acidic Cleavage (TFA) | Hydrogenolysis (H₂, Pd/C) |
| 2-OMB | Readily Cleaved | Readily Cleaved | Cleaved |
| PMB | Readily Cleaved (e.g., quant., <1 h) | Readily Cleaved (slower than DMB)[1] | Cleaved |
| DMB | Readily Cleaved (faster than PMB) | Readily Cleaved (e.g., quant., 2 h)[1] | Cleaved |
| Bn | Generally Stable | Generally Stable[1] | Readily Cleaved |
Strategic Considerations: Orthogonality and Selectivity
A key advantage of employing this suite of protecting groups is the potential for orthogonal deprotection strategies, allowing for the selective removal of one group in the presence of others. The significant differences in lability under oxidative and acidic conditions are the foundation of these strategies.[1]
For instance, both PMB and DMB groups can be cleaved with an oxidizing agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in the presence of a more robust Bn group.[1] Furthermore, the enhanced acid lability of the DMB group allows for its selective removal under milder acidic conditions that would leave a PMB or Bn group intact.[1][3] The 2-OMB group also participates in these orthogonal schemes, with its cleavage being readily achieved under both oxidative and acidic conditions. One notable study highlighted that 2-methoxybenzyl ethers and esters were both readily cleaved in high yields under photochemical conditions that left PMB ethers intact, demonstrating a unique avenue for selectivity.[4]
Experimental Protocols
Detailed methodologies for the introduction and cleavage of the 2-methoxybenzyl protecting group and its alternatives are provided below.
Protocol 1: General Procedure for the Protection of a Primary Alcohol with 2-Methoxybenzyl Chloride
Materials:
-
Primary alcohol
-
2-Methoxybenzyl chloride (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the primary alcohol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 2-methoxybenzyl chloride (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Oxidative Deprotection of a 2-OMB Ether using DDQ
Materials:
-
2-OMB protected alcohol
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ, 1.5 eq)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 2-OMB protected alcohol (1.0 eq) in a mixture of DCM and water (e.g., 18:1 v/v).
-
Add DDQ (1.5 eq) in one portion at room temperature.
-
Stir the reaction mixture vigorously for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Acid-Catalyzed Deprotection of a 2-OMB Ether using Trifluoroacetic Acid (TFA)
Materials:
-
2-OMB protected alcohol
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene
Procedure:
-
Dissolve the 2-OMB-protected substrate in dichloromethane.
-
Add trifluoroacetic acid (typically 10-20% v/v) to the solution at room temperature.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate the residue with a suitable solvent (e.g., toluene) to remove excess TFA.
-
The crude product can then be purified by an appropriate method such as crystallization or chromatography.
Visualizing Synthetic Strategies
The following diagrams illustrate the logical workflows and relationships in the application of these protecting groups.
Caption: General experimental workflow for protection and deprotection.
Caption: Logical workflow for an orthogonal protection strategy.
References
The Strategic Advantage of 2-Methoxybenzyl (MOB) Protection in Complex Molecule Synthesis
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and natural product development, the judicious selection of protecting groups is a critical determinant of success. The 2-methoxybenzyl (MOB) group has emerged as a valuable tool for the protection of hydroxyl and other nucleophilic functional groups, offering distinct advantages in lability and orthogonality compared to more conventional benzyl-type protecting groups like the unsubstituted benzyl (B1604629) (Bn) and the widely used p-methoxybenzyl (PMB) groups. This guide provides a comprehensive comparison of the MOB protection strategy with its alternatives, supported by experimental data, to inform the strategic decisions of researchers and drug development professionals.
The Chemical Rationale: Lability and Orthogonality
The primary justification for employing the MOB protecting group lies in its unique reactivity profile, which is a direct consequence of the electronic effect of the ortho-methoxy substituent. This substituent increases the electron density of the aromatic ring, rendering the MOB group more susceptible to cleavage under specific acidic and reductive conditions compared to the parent benzyl group. Crucially, this enhanced lability provides a pathway for selective deprotection, a cornerstone of modern synthetic strategy known as orthogonality. This allows for the sequential unmasking of different functional groups within a complex molecule by employing distinct deprotection conditions for each protecting group.
A significant advantage of the MOB group is its differential stability compared to the PMB group under certain reductive conditions. While both PMB and MOB ethers are generally stable to a wide range of reagents, a notable distinction arises with the use of nickel(II) chloride hexahydrate and sodium borohydride (B1222165) (NiCl₂·6H₂O/NaBH₄). Under these conditions, 2-methoxybenzyl ethers are readily cleaved, whereas p-methoxybenzyl ethers remain intact.[1] This provides a powerful tool for selective deprotection in molecules where both protecting groups are present.
Comparative Performance Data
The following tables summarize the typical conditions for the protection and deprotection of alcohols using MOB, PMB, and Bn protecting groups, highlighting the differences in reactivity and providing a basis for strategic selection.
Table 1: Comparison of Primary Alcohol Protection Reactions
| Protecting Group | Reagent | Typical Conditions | Reaction Time (h) | Typical Yield (%) |
| MOB | 2-Methoxybenzyl chloride | NaH, THF, 0 °C to rt | 4 - 8 | 80 - 95 |
| PMB | p-Methoxybenzyl chloride | NaH, THF, 0 °C to rt | 2 - 8 | 90 - 98[2] |
| Bn | Benzyl bromide | NaH, THF, 0 °C to rt | 2 - 6[2] | 90 - 98[2] |
Table 2: Comparison of O-Deprotection Methods
| Method | Reagent | MOB Protected Alcohol | PMB Protected Alcohol | Bn Protected Alcohol |
| Acidic Cleavage | 10% TFA in CH₂Cl₂ | Readily Cleaved | Readily Cleaved (slower than DMB)[2] | Generally Stable[2] |
| Oxidative Cleavage | DDQ in CH₂Cl₂/H₂O | Cleaved | Readily Cleaved[3] | Stable (cleaved under harsher conditions)[3] |
| Reductive Cleavage | NiCl₂·6H₂O, NaBH₄, MeOH | Readily Cleaved [1] | Stable [1] | Cleaved |
| Hydrogenolysis | H₂, Pd/C | Cleaved | Cleaved | Readily Cleaved |
Experimental Protocols
Detailed methodologies for the key protection and deprotection reactions are provided below to facilitate the practical application of the MOB strategy.
Protocol 1: Protection of a Primary Alcohol with 2-Methoxybenzyl Chloride
Materials:
-
Primary alcohol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
2-Methoxybenzyl chloride (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the primary alcohol and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 2-methoxybenzyl chloride in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: Orthogonal Deprotection of a 2-Methoxybenzyl Ether using NiCl₂·6H₂O/NaBH₄
Materials:
-
2-Methoxybenzyl protected compound (1.0 eq)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O, 2.0 eq)
-
Sodium borohydride (NaBH₄, 10.0 eq)
-
Methanol (MeOH)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 2-methoxybenzyl protected compound in methanol.
-
Add nickel(II) chloride hexahydrate to the solution and stir until it dissolves.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully and portion-wise add sodium borohydride to the stirred solution. A black precipitate will form, and gas evolution will be observed.
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 30 minutes.
-
Once the starting material is consumed, quench the reaction by the careful addition of saturated aqueous NaHCO₃ solution.
-
Filter the mixture through a pad of celite to remove the black precipitate, washing the pad with ethyl acetate.
-
Extract the filtrate with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing the Strategy: Workflows and Relationships
To further clarify the strategic application of the MOB protecting group, the following diagrams illustrate the protection/deprotection workflow and the orthogonal relationship between MOB and PMB groups.
References
- 1. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of para-methoxybenzyl (PMB) ethers under neutral conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Electrophiles: Benchmarking 2-Methoxybenzyl Bromide in Synthetic Chemistry
In the landscape of modern organic synthesis, the strategic selection of electrophilic reagents is paramount to the success of complex molecular construction. Among these, benzyl-type reagents are workhorses for the protection of alcohols, amines, and other nucleophilic functional groups. This guide provides a comprehensive benchmark analysis of 2-methoxybenzyl bromide (2-OMB-Br) against other commonly employed electrophilic reagents, offering a valuable resource for researchers, scientists, and drug development professionals. By examining experimental data on reactivity, selectivity, and reaction kinetics, this document aims to delineate the unique advantages and potential applications of 2-methoxybenzyl bromide in sophisticated synthetic strategies.
Unveiling the Reactivity Landscape: A Quantitative Comparison
The reactivity of benzyl (B1604629) bromides in nucleophilic substitution reactions is profoundly influenced by the electronic and steric nature of substituents on the aromatic ring. Electron-donating groups generally enhance the rate of reaction by stabilizing the developing positive charge on the benzylic carbon in the transition state, particularly in reactions with S(_N)1 character. Conversely, electron-withdrawing groups tend to decrease the rate of S(_N)1 reactions but can slightly accelerate S(_N)2 reactions by increasing the electrophilicity of the benzylic carbon.[1]
The 2-methoxy group in 2-OMB-Br introduces a combination of electronic and steric effects. The methoxy (B1213986) group is electron-donating through resonance, which is expected to increase the reactivity of the benzylic bromide compared to unsubstituted benzyl bromide. However, its position at the ortho-position can also introduce steric hindrance, potentially slowing down the reaction rate compared to its para-substituted isomer, 4-methoxybenzyl bromide (PMB-Br).
| Substrate | Nucleophile | Solvent System (v/v) | Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ min⁻¹) | Relative Rate (vs. Benzyl bromide) |
| Benzyl bromide | Aniline | Nitrobenzene-Ethanol (80:20) | Not Specified | 0.41[2] | 1.00 |
| Benzyl bromide | p-Toluidine | Nitrobenzene-Ethanol (80:20) | Not Specified | 0.93[2] | 2.27 |
| Benzyl bromide | p-Chloroaniline | Nitrobenzene-Ethanol (80:20) | Not Specified | 0.19[2] | 0.46 |
| Benzyl bromide | m-Nitroaniline | Nitrobenzene-Ethanol (80:20) | Not Specified | 0.11[2] | 0.27 |
| Benzyl bromide | p-Nitroaniline | Nitrobenzene-Ethanol (80:20) | Not Specified | 0.05[2] | 0.12 |
| p-Nitrobenzyl bromide | OH⁻ | 50% Aqueous Acetone | 30 | - | 61.1[3] |
| p-Methylbenzyl bromide | Benzylamine | Methanol | 30 | - | ~0.6[3] |
| p-Methoxybenzyl bromide | Benzylamine | Methanol | 30 | - | ~0.4[3] |
Note: The relative rates for p-substituted benzyl bromides are estimated from multiple sources and are intended for comparative purposes.
Based on the electronic effect of the methoxy group, 2-methoxybenzyl bromide is expected to be more reactive than benzyl bromide. However, the steric hindrance from the ortho-substituent may lead to a slightly lower reaction rate compared to p-methoxybenzyl bromide.
Experimental Protocols: A Guide to Practical Application
To provide a practical context for the comparison of these electrophilic reagents, detailed experimental protocols for key reactions are essential. The following section outlines a representative procedure for the O-alkylation of a primary alcohol, a common application for benzyl-type protecting groups.
Protocol: O-Alkylation of a Primary Alcohol with a Benzyl Bromide Derivative
Objective: To compare the efficiency of 2-methoxybenzyl bromide, benzyl bromide, and 4-methoxybenzyl bromide in the protection of a primary alcohol.
Materials:
-
Primary alcohol (e.g., benzyl alcohol)
-
2-Methoxybenzyl bromide
-
Benzyl bromide
-
4-Methoxybenzyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF (10 mL) at 0 °C under an inert atmosphere, add a solution of the primary alcohol (1.0 equivalent) in anhydrous DMF (5 mL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.
-
In a separate flask, prepare a solution of the respective benzyl bromide derivative (2-methoxybenzyl bromide, benzyl bromide, or 4-methoxybenzyl bromide) (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the benzyl bromide solution dropwise to the alkoxide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for a designated time (e.g., 2, 4, 6, and 8 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, or at the designated time points, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the corresponding benzyl ether.
-
Determine the yield for each reaction at the different time points to compare the reaction rates.
Visualizing Synthetic Strategy: Orthogonal Protection in Complex Molecule Synthesis
The true utility of a protecting group is often demonstrated in the context of a multi-step synthesis where selective protection and deprotection are critical. 2-Methoxybenzyl ethers, with their unique reactivity profile, can be strategically employed in orthogonal protection schemes. The following diagram, generated using the DOT language, illustrates a hypothetical workflow for the synthesis of a complex molecule requiring the differential protection of multiple hydroxyl groups.
Caption: Orthogonal protection workflow in complex synthesis.
The diagram above illustrates a synthetic strategy where a polyol starting material is selectively protected. The primary hydroxyl group is first protected with a silyl (B83357) ether (TBDMS), followed by the protection of a secondary hydroxyl group with 2-methoxybenzyl bromide, and the remaining hydroxyls with benzyl bromide. This allows for synthetic transformations at other unprotected sites. The key to this strategy is the ability to selectively remove each protecting group under different conditions: the TBDMS group with fluoride, the 2-methoxybenzyl group under mild oxidative or acidic conditions, and the more robust benzyl group via hydrogenolysis. This orthogonal approach provides the flexibility required for the synthesis of complex molecular architectures.
References
Safety Operating Guide
Safe Disposal of 1-(Bromomethyl)-2-methoxybenzene: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-(Bromomethyl)-2-methoxybenzene (CAS No. 52289-93-7), a corrosive and hazardous chemical. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and environmental compliance.
Hazard Profile: this compound is classified as a hazardous substance, causing severe skin burns and eye damage.[1][2] It is a halogenated organic compound and must be managed as hazardous waste.
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile, Neoprene) |
| Eye Protection | Safety goggles and a face shield |
| Body Protection | A chemical-resistant lab coat or apron |
| Respiratory | Use in a well-ventilated fume hood |
Spill Management
In the event of a spill, immediate action is crucial:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.
-
Collect: Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Step-by-Step Disposal Protocol
This protocol outlines the procedures for the safe disposal of this compound and contaminated materials.
Waste Segregation and Collection
-
Chemical Waste: Collect all surplus and non-recyclable this compound in a dedicated, properly labeled, and sealed container designated for "Halogenated Organic Waste."
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as pipette tips, gloves, and paper towels, must be considered contaminated and disposed of as hazardous waste. Place these items in a separate, clearly labeled container.
Laboratory-Scale Neutralization of Small Residual Quantities
For small amounts of residual this compound (e.g., rinsing of glassware), a neutralization step can be performed prior to collection for final disposal. This procedure should be carried out in a fume hood.
Experimental Protocol:
-
Preparation: Prepare a 5-10% aqueous solution of sodium bicarbonate. An ice bath should be on hand to cool the reaction vessel if necessary.
-
Dissolution: If dealing with solid this compound, dissolve it in a minimal amount of a suitable water-miscible solvent like acetone.
-
Neutralization: Slowly add the sodium bicarbonate solution to the solution containing this compound while stirring. Be cautious as this may generate gas (carbon dioxide) and heat. Control the rate of addition to keep the reaction under control.
-
Monitoring: Continue stirring at room temperature. The reaction progress can be monitored by checking the pH of the aqueous layer, aiming for a neutral pH (6-8).
-
Waste Collection: Once neutralized, the entire mixture should be transferred to the "Halogenated Organic Waste" container.
Final Disposal Pathway
-
Licensed Waste Disposal Service: The primary and recommended method for the final disposal of the collected halogenated organic waste is to contact a licensed professional waste disposal company.
-
Incineration: A potential disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber. This must only be performed by a licensed facility.
-
Environmental Precaution: Do not dispose of this chemical down the drain. It is crucial to prevent the entry of this compound into the environment.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 1-(Bromomethyl)-2-methoxybenzene
This guide provides critical safety protocols and logistical information for the handling and disposal of 1-(Bromomethyl)-2-methoxybenzene (CAS No. 52289-93-7). The procedures outlined are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks associated with this hazardous chemical.
Hazard Identification and Classification
This compound is classified as a hazardous substance that poses significant health risks. It is crucial to handle this chemical with a high degree of caution.
-
GHS Hazard Statements:
Quantitative Data Summary
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉BrO | [4] |
| Molecular Weight | 201.06 g/mol | [1][2] |
| Appearance | Solid | [1][4] |
| Melting Point | 47-50 °C | [2][5][6] |
| Boiling Point | 228 °C (at 760 mmHg) | [2][5][6] |
| 118 °C (at 18 mmHg) | [1][3] | |
| Flash Point | 90 °C | [2][5][6] |
| Density | ~1.4 g/cm³ | [2] |
| Storage Temperature | -20 °C | [1][5] |
Operational Plan: Handling and Personal Protective Equipment (PPE)
A stringent operational plan is mandatory to ensure safety. This includes engineering controls, personal protective equipment, and specific handling procedures. All operations involving this chemical must be conducted in a designated area, preferably within a certified chemical fume hood.[7]
Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the required PPE for handling this chemical.
| Protection Type | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield must be worn over goggles when there is a risk of splashing.[7][8][9] | Protects against splashes and vapors that can cause severe eye damage.[3] |
| Hand Protection | Heavy-duty, chemical-resistant gloves such as nitrile, neoprene, or Viton.[7][8] Gloves must be inspected before use and changed immediately upon contamination.[8][10] | Prevents skin contact, which can cause severe burns.[3] |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long sleeves.[7] Long pants and closed-toe, closed-heel shoes are mandatory. For larger quantities or increased splash potential, a chemical-resistant apron or suit is recommended.[7] | Protects skin from accidental exposure. |
| Respiratory Protection | All handling must be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[7][8] If engineering controls are insufficient, a NIOSH/MSHA-approved full-face respirator with appropriate cartridges should be used.[8][10] | Prevents irritation to the respiratory tract.[11][12] |
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Locate the nearest safety shower and eyewash station.
-
Prepare a spill kit with appropriate absorbent materials.
-
Don all required PPE as specified in the table above.[7]
-
-
Chemical Handling (Inside Fume Hood):
-
Post-Handling Decontamination:
Emergency and Disposal Plan
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[4][11]
-
Ventilate: Ensure the area is well-ventilated.
-
Protect: Wear all required PPE, including respiratory protection, before entering the spill area.[10]
-
Contain: Prevent the spill from spreading or entering drains using an inert absorbent material like sand or earth.[4][14]
-
Collect: Carefully collect the absorbed material and contaminated soil into a dedicated, properly labeled, and sealed container for hazardous waste.[4][10]
-
Decontaminate: Clean the spill area thoroughly.
First-Aid Measures
-
Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[14] Seek immediate medical attention.[13]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water.[11][13] Seek immediate medical attention if irritation or burns occur.[13]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[11][13] Seek immediate medical attention.[13]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[10][14] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[13]
Disposal Plan
Proper disposal is crucial to ensure laboratory safety and environmental protection.
-
Waste Segregation and Collection:
-
Collect surplus and non-recyclable this compound in a dedicated, properly labeled, and sealed container for halogenated organic waste.[4]
-
Any materials that have come into contact with the chemical, such as gloves, pipette tips, and absorbent materials, must be considered contaminated and disposed of as hazardous waste in a separate, clearly labeled container.[4]
-
-
Disposal Pathway:
Safety Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. This compound | 52289-93-7 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. 52289-93-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. This compound CAS#: 52289-93-7 [m.chemicalbook.com]
- 6. chemwhat.com [chemwhat.com]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. westliberty.edu [westliberty.edu]
- 11. lobachemie.com [lobachemie.com]
- 12. biosynth.com [biosynth.com]
- 13. synquestlabs.com [synquestlabs.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. osha.oregon.gov [osha.oregon.gov]
- 16. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
